molecular formula C10H8N2O2 B012500 4-(1H-imidazol-2-yl)benzoic Acid CAS No. 108035-45-6

4-(1H-imidazol-2-yl)benzoic Acid

Cat. No.: B012500
CAS No.: 108035-45-6
M. Wt: 188.18 g/mol
InChI Key: YJCYHGYOXHANSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-2-yl)benzoic Acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYHGYOXHANSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363088
Record name 4-(1H-imidazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108035-45-6
Record name 4-(1H-imidazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzoic acid from 4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-(1H-imidazol-2-yl)benzoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. By focusing on the robust and highly efficient Debus-Radziszewski imidazole synthesis, we will detail the underlying chemical principles, provide a field-tested experimental protocol, and offer expert insights into the critical parameters that govern the success of this transformation.

Strategic Overview: The Power of Multicomponent Reactions

The synthesis of the imidazole core is a cornerstone of heterocyclic chemistry. Among the various methods, the Debus-Radziszewski reaction stands out for its elegance and efficiency.[1][2][3] This multicomponent reaction (MCR) constructs the imidazole ring in a single step from three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4][5] The inherent atom economy and operational simplicity of this approach make it particularly attractive for both academic research and commercial production.[1][4]

In this guide, we adapt this classic reaction for the specific synthesis of this compound. The strategic components are:

  • Aldehyde: 4-formylbenzoic acid, which will form the C2-substituent of the imidazole ring.

  • 1,2-Dicarbonyl: Glyoxal, the simplest dialdehyde, which provides the C4 and C5 atoms of the imidazole backbone.[3][5]

  • Ammonia Source: Ammonium acetate, which serves as a convenient and safe source of the two nitrogen atoms required for the heterocycle.[6][7][8]

Reaction Mechanism and Rationale

The Debus-Radziszewski synthesis proceeds through a cascade of condensation reactions. While the exact mechanism can be complex, it is generally understood to occur in two primary stages.[2][5]

Stage 1: Diimine Formation First, the 1,2-dicarbonyl compound (glyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[1][5]

Stage 2: Cyclization and Aromatization The diimine intermediate then condenses with the aldehyde (4-formylbenzoic acid).[1][2] This is followed by a cyclization and subsequent dehydration (aromatization) step to yield the stable 2-substituted imidazole ring.[9]

The overall transformation is depicted below:

G cluster_intermediate Key Intermediate Formation cluster_product Product r1 4-Formylbenzoic Acid p1 This compound r1->p1 + Diimine Intermediate r2 Glyoxal inter1 Diimine Intermediate r2->inter1 + Ammonia r3 Ammonium Acetate (2 eq.) r3->inter1 inter1->p1 Condensation & Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Expert Insight: The choice of ammonium acetate is deliberate. It is a solid that is easier and safer to handle than gaseous ammonia and serves a dual role. It provides the necessary ammonia for the reaction while the acetate ion can act as a mild base and the acetic acid formed can serve as a catalyst. Glacial acetic acid is often used as the solvent, as its acidic nature further catalyzes the condensation steps and it has a high boiling point suitable for reflux conditions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including checkpoints for reaction monitoring and clear steps for product characterization.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
4-Formylbenzoic acidC₈H₆O₃150.131.50 g1.0
Glyoxal (40% in H₂O)C₂H₂O₂58.041.5 mL~1.1
Ammonium AcetateC₂H₇NO₂77.083.85 g5.0
Glacial Acetic AcidC₂H₄O₂60.0520 mL-
Ammonium Hydroxide (28%)NH₄OH35.04As needed-
EthanolC₂H₆O46.07For recrystallization-
Deionized WaterH₂O18.02For work-up-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until most of the solids have dissolved. To this solution, add the 40% aqueous glyoxal solution (1.5 mL, ~11.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane with a few drops of acetic acid. The disappearance of the 4-formylbenzoic acid spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water with stirring.

    • Neutralize the solution by slowly adding concentrated ammonium hydroxide (28%) until the pH is approximately 6-7. The product is amphoteric; its isoelectric point is near this pH, maximizing precipitation.

    • A solid precipitate will form. Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Dissolve the solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, a small amount of water can be added dropwise to the hot solution to aid dissolution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

3.3. Product Characterization (Self-Validation)

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the benzoic acid and imidazole rings, a broad singlet for the imidazole N-H proton, and a downfield singlet for the carboxylic acid proton.[10]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the carboxylic acid carbonyl, and the aromatic and imidazole carbons are expected.[10]

  • FTIR (KBr, cm⁻¹): Characteristic peaks include a broad O-H stretch for the carboxylic acid, an N-H stretch from the imidazole, a C=O stretch for the carboxylic acid, and C=N and C=C stretches for the aromatic rings.[11]

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₁₀H₈N₂O₂ is 188.06. Expect to find [M+H]⁺ at 189.07 or [M-H]⁻ at 187.05.

Workflow and Process Visualization

The entire process, from setup to final characterization, can be visualized as a clear workflow.

G start Start: Assemble Reagents setup 1. Reaction Setup (Flask, Stirrer, Condenser) start->setup reflux 2. Add Reagents & Solvent 3. Heat to Reflux (2-4h) setup->reflux monitor Monitor by TLC reflux->monitor In-process check workup 4. Cool & Precipitate in Water 5. Neutralize with NH4OH (pH 6-7) reflux->workup Upon completion monitor->reflux filter 6. Isolate Crude Product (Vacuum Filtration) workup->filter purify 7. Recrystallize from Ethanol/Water filter->purify characterize 8. Characterize Final Product (NMR, FTIR, MS, MP) purify->characterize end_node End: Pure Product characterize->end_node

Caption: A step-by-step workflow for the synthesis and purification process.

Concluding Remarks

This guide outlines a reliable and scalable method for the synthesis of this compound using the Debus-Radziszewski reaction. By understanding the underlying mechanism and paying close attention to the critical parameters of the experimental protocol, researchers can confidently produce this versatile building block with high purity and good yield. The principles of multicomponent reactions demonstrated here are broadly applicable and represent a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Silva, G. V. J., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • Prasad, R. (2023). Debus Radzisewski Imidazole Synthesis. YouTube.
  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Al-Tel, T. H. (2006). Expeditious Synthesis of 2‐Aryl Substituted Imidazolines and Imidazoles. Semantic Scholar.
  • Al-wsab, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Semantic Scholar.
  • Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications.
  • Wang, Z., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. National Institutes of Health (NIH).
  • Al-Joboury, A. A. H., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing.
  • Shitole, B. V., & Shitole, N. V. (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. ResearchGate.
  • Wang, H., et al. (2022). One‐pot Synthesis of 2H‐imidazoles from 1,2‐Diketones, Ketones, and Ammonium Acetate. ResearchGate.
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-imidazol-2-yl)benzoic acid is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a benzoic acid moiety attached to an imidazole ring, bestows upon it a desirable combination of properties, making it a valuable building block in various fields of chemical research and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Nomenclature and Identification

  • Chemical Name: this compound

  • CAS Number: 108035-45-6[1][2][3][4]

  • Alternative CAS Number: 210962-27-9 (for its hydrochloride salt)[5][6]

  • Molecular Formula: C₁₀H₈N₂O₂[1][3]

  • Molecular Weight: 188.19 g/mol [1][3]

Chemical Structure

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Appearance Beige solid[3]
Purity ≥ 97%[1]
Storage Conditions 0-8 °C[3]
Solubility Soluble in organic solvents[3]

Synthesis and Mechanism

A common and efficient method for the synthesis of this compound involves the condensation of 4-formylbenzoic acid with glyoxal in the presence of ammonium hydroxide.[2]

Experimental Protocol
  • To a stirred solution of ammonium hydroxide (9 mL), slowly add 4-formylbenzoic acid (2.00 g, 12.3 mmol).

  • To this mixture, add glyoxal (2.86 mL, 20.0 mmol) dropwise.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Upon completion of the reaction, adjust the pH of the mixture to 5 using a 1N HCl solution.

  • Remove the solvent by rotary evaporation.

  • The resulting residue is then ground for 30 minutes.

  • The milled product is dissolved in water (20 mL), and the solid is collected by filtration to yield this compound as a white solid.

Reaction Mechanism

The synthesis proceeds via a multicomponent reaction. The ammonium hydroxide provides the ammonia which, along with glyoxal and 4-formylbenzoic acid, participates in a series of condensation reactions to form the imidazole ring. The acidic workup ensures the protonation of the carboxylic acid group.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Formylbenzoic Acid 4-Formylbenzoic Acid Mixing Mixing 4-Formylbenzoic Acid->Mixing Glyoxal Glyoxal Glyoxal->Mixing Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Mixing Stirring (16h, RT) Stirring (16h, RT) Mixing->Stirring (16h, RT) pH Adjustment (pH 5) pH Adjustment (pH 5) Stirring (16h, RT)->pH Adjustment (pH 5) Solvent Removal Solvent Removal pH Adjustment (pH 5)->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Spectral Analysis and Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the benzoic acid and imidazole rings. The chemical shifts and coupling patterns would be characteristic of the disubstituted benzene ring and the imidazole protons.
¹³C NMR Resonances for the carboxyl carbon, the carbons of the benzene and imidazole rings.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-H stretches of the aromatic rings, and C=N and C=C stretches of the imidazole and benzene rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (188.19 m/z).[2]

Applications in Research and Development

This compound is a versatile building block with applications spanning several areas of chemical and pharmaceutical research.[3]

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[3] Its structure is a key component in the development of enzyme inhibitors and receptor binding agents.[3]

  • Catalysis: The imidazole moiety can act as a ligand, making this compound useful in the development of catalysts for organic synthesis.[3]

  • Materials Science: It is employed in the creation of advanced materials, including metal-organic frameworks (MOFs) and polymers, where its structural features can be leveraged to achieve desired properties.[3][7]

  • Biochemical Research: This compound is utilized in studies of enzyme inhibition and receptor binding, aiding in the understanding of metabolic pathways and the identification of potential therapeutic targets.[3]

Interrelation of Properties and Applications

Applications cluster_core This compound cluster_properties Key Chemical Properties cluster_applications Primary Applications CoreMolecule Core Structure ImidazoleRing Imidazole Ring (Ligand, H-bond donor/acceptor) CoreMolecule->ImidazoleRing BenzoicAcid Benzoic Acid (Linker, H-bond donor) CoreMolecule->BenzoicAcid Pharma Pharmaceuticals (Enzyme Inhibitors, API Synthesis) ImidazoleRing->Pharma Bioactivity Catalysis Catalysis (Ligand for Metal Complexes) ImidazoleRing->Catalysis Coordination Biochem Biochemical Research (Receptor Binding Studies) ImidazoleRing->Biochem Binding BenzoicAcid->Pharma Solubility/PK Materials Materials Science (MOFs, Polymers) BenzoicAcid->Materials Frameworks

Caption: Relationship between the structural features and applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and its analogs are associated with certain hazards.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May also cause respiratory irritation.[10]

  • Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth.[8] In all cases of concern, seek medical advice.

Conclusion

This compound is a compound of significant scientific interest, underscored by its utility in a broad range of applications, from the development of new pharmaceuticals to the creation of advanced materials. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full potential in scientific innovation.

References

  • ChemUniverse. This compound [P70882]. [Link]
  • AbacipharmTech. This compound. [Link]
  • MySkinRecipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. [Link]

Sources

4-(1H-imidazol-2-yl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 108035-45-6), a bifunctional heterocyclic compound of significant interest in pharmaceutical and materials science research. The document elucidates its core physicochemical properties, details a robust synthetic protocol, and explores its applications as a key building block for bioactive molecules and functional materials. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials engineering.

Introduction: A Molecule of Versatility

This compound is a unique organic molecule that marries the structural features of a benzoic acid with an imidazole ring. This combination of an acidic carboxylic group and a basic, aromatic imidazole moiety imparts a versatile chemical reactivity profile. The imidazole ring is a prominent pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions[1]. The benzoic acid group provides a reactive handle for amide bond formation and other derivatizations, making the compound a highly sought-after intermediate in the synthesis of more complex molecular architectures[2].

Its utility extends beyond pharmaceuticals into materials science, where it serves as a bifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs)[3][4]. The ability of the imidazole nitrogen atoms and the carboxylate oxygen atoms to chelate metal ions facilitates the creation of porous, crystalline structures with applications in catalysis and gas storage[3]. This guide delves into the essential technical details of this compound, providing a foundational understanding for its effective utilization in advanced research and development.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of this compound have been consolidated from various sources and are presented below. It is critical to distinguish the free acid from its hydrochloride salt, which possesses a different molecular weight and CAS number.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 108035-45-6[5][6]
Molecular Formula C₁₀H₈N₂O₂[3][7]
Molecular Weight 188.18 g/mol [3][7]
Appearance Not determined; typically a solid[5]
Purity >90%[5]
Related Compound This compound hydrochloride[8]
CAS No. (HCl salt) 210962-27-9[8]
Formula (HCl salt) C₁₀H₉ClN₂O₂[8]
M.W. (HCl salt) 224.64 g/mol [8]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction. The causality behind this experimental design lies in the Radziszewski imidazole synthesis, where an α-dicarbonyl (glyoxal), an aldehyde (4-formylbenzoic acid), and ammonia react to form the imidazole ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of 2-substituted imidazoles[6].

Materials:

  • 4-formylbenzoic acid

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide solution

  • 1N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a stirred solution of ammonium hydroxide (9 mL), slowly add 4-formylbenzoic acid (2.00 g, 12.3 mmol)[6]. The ammonium hydroxide acts as both a base and the nitrogen source for the imidazole ring formation.

  • To this mixture, slowly add glyoxal (2.86 mL, 20.0 mmol)[6]. The reaction is exothermic; slow addition is recommended to control the temperature.

  • Stir the reaction mixture continuously at room temperature for 16 hours to ensure the reaction proceeds to completion[6].

  • Upon completion, carefully adjust the pH of the reaction mixture to 5 using a 1N HCl solution[6]. This step protonates the basic imidazole and neutralizes excess ammonia, facilitating the precipitation of the product, which is least soluble near its isoelectric point.

  • Remove the solvent via rotary evaporation.

  • The resulting residue should be ground to a fine powder for 30 minutes to ensure homogeneity before further purification or analysis[6].

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis protocol.

SynthesisWorkflow Reactant1 4-formylbenzoic acid Process1 Mix & Stir (16 hours at RT) Reactant1->Process1 Reactant2 Glyoxal Reactant2->Process1 Reactant3 Ammonium Hydroxide Reactant3->Process1 Process2 Adjust pH to 5 (with 1N HCl) Process1->Process2 Process3 Solvent Removal (Rotary Evaporation) Process2->Process3 Product This compound Process3->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The dual functionality of this compound makes it a valuable precursor in diverse scientific fields.

Pharmaceutical Intermediate and Bioactive Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry, present in drugs targeting a wide array of diseases[1]. This compound serves as a key intermediate for synthesizing molecules with potential therapeutic activities, including:

  • Enzyme Inhibitors: The imidazole ring can interact with active sites of enzymes like lactate dehydrogenase (LDH), a target in cancer therapy[1].

  • Receptor Antagonists: It is used to build key intermediates for histamine H2 receptor antagonists, which are used to treat gastrointestinal disorders[3].

  • Antiviral Agents: Benzimidazole scaffolds, structurally related to this compound, are common in anti-HCV agents and have shown promise as inhibitors of viral replication[9]. The core structure is also being investigated for anti-HIV-1 activity[10].

Linker for Metal-Organic Frameworks (MOFs)

In materials science, this molecule is employed as an organic "linker" or "strut" to construct MOFs[3][4]. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺), forming a highly ordered, porous, three-dimensional structure. The specific geometry and bifunctional nature of the linker dictate the topology and properties of the resulting MOF, influencing its capacity for applications such as:

  • Gas storage and separation

  • Heterogeneous catalysis

  • Chemical sensing

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation[7][11]. It is not for human or animal use and should be handled exclusively for research purposes[5].

  • Personal Protective Equipment (PPE): Always wear appropriate safety apparel, including chemical safety goggles, gloves, and a lab coat[5][11]. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store at room temperature in a dry, tightly sealed container, protected from light and moisture[5].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention[7][11].

    • Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice[5][11].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[7].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5][7].

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its hybrid structure. The strategic combination of an imidazole ring and a carboxylic acid moiety provides a versatile platform for innovation in both drug discovery and materials science. Its straightforward synthesis and well-defined reactivity make it an accessible and powerful tool for chemists and researchers. As the demand for novel therapeutics and advanced functional materials grows, the importance of foundational building blocks like this compound will continue to increase.

References

  • KamulinBiotech Co., Ltd. Materials Safety Data Sheet: this compound. [Link]
  • MySkinRecipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. [Link]
  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid.
  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
  • National Institutes of Health. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]
  • ChemBK. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID - Physico-chemical Properties. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
  • SLP pharma. This compound;hydrochloride. [Link]
  • Autech Corp. MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. [Link]
  • CD Bioparticles. This compound. [Link]
  • PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.
  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl)

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 4-(1H-imidazol-2-yl)benzoic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and introduce significant variability in preclinical and clinical studies.[1][2] This guide focuses on 4-(1H-imidazol-2-yl)benzoic acid, a versatile heterocyclic compound with applications in medicinal chemistry as a building block for bioactive molecules.[3] Understanding and accurately determining its solubility in various organic solvents is a critical first step for its advancement in any drug development pipeline. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this promising molecule, not by simply listing data, but by providing the strategic and methodological rationale for robust solubility determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound possesses both an acidic carboxylic acid moiety and a basic imidazole ring, making it an amphoteric molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent, particularly its polarity, hydrogen bonding capacity, and ability to interact with acidic and basic functional groups.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[3]
Molecular Weight188.19 g/mol [3]
AppearanceBeige solid[3]
Storage0-8 °C[3]
Purity≥ 98% (NMR)[3]
CAS Number108035-45-6[3]

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution is prepared from a stock solution (typically in DMSO) and then diluted into an aqueous or organic buffer.[5][6] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[5][6] However, it may not represent the true equilibrium state and can sometimes overestimate solubility due to the formation of supersaturated solutions.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[1][4][8] This measurement is more time-consuming but provides a more accurate and reliable value that is essential for later stages of drug development, including formulation and toxicology studies.[1][8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period.

Principle: An excess of the solid compound is agitated in a chosen organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Thermodynamic_Solubility_Workflow A Weigh excess This compound B Add organic solvent (e.g., Ethanol, Acetone, etc.) A->B Add to vial C Equilibrate with agitation (e.g., 24-72h at 25°C) B->C Seal and place in shaker D Filter to remove undissolved solid C->D After equilibration E Dilute filtrate for analysis D->E Prepare for analysis F Quantify concentration (e.g., HPLC-UV) E->F Inject into instrument G Determine solubility (mg/mL or mol/L) F->G Calculate from calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. A starting point could be 5-10 mg.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.).

    • Include a blank solvent control for each solvent being tested.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. This is typically 24 to 72 hours. The time to equilibrium should be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[9]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that a saturated solution is formed and that the system reaches equilibrium.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Agitation: Continuous agitation facilitates the dissolution process and helps the system reach equilibrium faster.

  • Filtration: This step is essential to separate the dissolved compound from any undissolved solid, ensuring that only the soluble fraction is measured.

  • HPLC-UV Quantification: This is a highly sensitive and specific method for quantifying the concentration of organic molecules, providing accurate and reliable solubility data.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are well-suited for screening the solubility of a compound in a large number of solvents or for comparing the solubility of multiple compounds in a single solvent.[6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to the test solvents. The formation of a precipitate is then monitored, often by nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration.[2][10]

Experimental Workflow:

Kinetic_Solubility_Workflow A Prepare concentrated stock solution in DMSO B Dispense stock solution into microtiter plate wells A->B Dispense C Add organic solvents to wells B->C Add solvent D Incubate and shake (e.g., 1-2 hours) C->D Mix and incubate E Measure precipitate formation (Nephelometry or UV-Vis after filtration) D->E Analyze F Determine kinetic solubility E->F Calculate

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add the desired organic solvents to the wells.

    • Using a liquid handling system or a multichannel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well containing the organic solvent. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the solubility in the test solvent.

  • Incubation:

    • Seal the plate and incubate it at a controlled temperature (e.g., 25 °C) with shaking for a defined period, typically 1 to 2 hours.

  • Detection and Quantification (Two Common Methods):

    • Nephelometry:

      • Measure the light scattering in each well using a nephelometer. The intensity of the scattered light is proportional to the amount of precipitate formed.

      • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.

    • UV-Vis Spectroscopy after Filtration:

      • Filter the contents of the wells using a filter plate (e.g., with a 0.45 µm filter) to remove any precipitate.

      • Transfer the filtrate to a UV-transparent 96-well plate.

      • Measure the absorbance of the filtrate at the λmax of this compound.

      • The concentration of the dissolved compound is determined from a calibration curve, and this represents the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it ideal for preparing stock solutions for high-throughput screening.

  • Microtiter Plate Format: This format allows for the simultaneous testing of multiple solvents and concentrations, significantly increasing throughput.

  • Controlled Incubation: A defined incubation time and temperature ensure consistency and reproducibility of the results.

  • Nephelometry/UV-Vis: These are rapid and sensitive detection methods that are well-suited for the 96-well plate format.

Data Interpretation and Application

The solubility data obtained from these experiments will provide a comprehensive profile of this compound's behavior in various organic solvents. This information is invaluable for:

  • Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and for crystallization or chromatographic purification.

  • Formulation Development: Selecting appropriate excipients and solvent systems for developing liquid formulations for preclinical and clinical studies.[11]

  • Predicting In Vivo Performance: While organic solvent solubility is not a direct measure of aqueous solubility or oral absorption, it provides insights into the compound's lipophilicity and potential for dissolution in biological fluids.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational step in its journey as a potential drug candidate. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to make informed decisions in synthesis, formulation, and overall development strategy. The protocols and rationale presented in this guide provide a comprehensive framework for achieving accurate and reliable solubility assessments, ultimately contributing to the successful advancement of promising molecules like this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PubChem. (n.d.). 4-(1h-Benzimidazol-2-yl)benzoic acid.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-imidazol-2-yl)benzoic acid is a bifunctional organic molecule that serves as a vital building block in medicinal chemistry and materials science, integrating the structural features of both benzoic acid and imidazole. Accurate structural elucidation is paramount for its application in drug development and advanced materials. This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. We will dissect the predicted spectral features—chemical shifts, integration, and spin-spin coupling—grounded in fundamental principles and data from analogous structures. Furthermore, this whitepaper details a robust experimental protocol for acquiring a high-fidelity spectrum, emphasizing the critical role of solvent selection and sample preparation due to the molecule's acidic and basic functionalities. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: Significance and Analytical Imperative

The molecule this compound is of significant interest due to its hybrid structure. The imidazole moiety is a common feature in many biologically active compounds, including amino acids like histidine, and is known for its ability to coordinate with metal ions and participate in hydrogen bonding.[1][2] The benzoic acid group provides a site for forming salts, esters, or amides, making it a versatile linker in the synthesis of more complex molecules and metal-organic frameworks.

Given its potential applications, unequivocal structural verification is a critical prerequisite. ¹H NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[3] This guide offers a predictive but deeply analytical framework for understanding the ¹H NMR spectrum of this specific compound, enabling scientists to confirm its synthesis and purity with confidence.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure contains several unique sets of protons, each influenced differently by the electronic effects of the neighboring functional groups.

The carboxylic acid (-COOH) and the imidazole ring are both electron-withdrawing groups, which will deshield the adjacent protons on the benzene ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[4] The molecule has a plane of symmetry bisecting the imidazole ring and the C1-C4 axis of the benzene ring, which simplifies the spectrum.

Below is the molecular structure with each unique proton environment labeled.

Caption: Molecular structure of this compound with proton environments labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established principles of NMR spectroscopy and data from analogous compounds such as benzoic acid[5][6] and 2-phenylimidazole derivatives,[7][8][9] we can predict the key features of the ¹H NMR spectrum. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can solubilize the compound and slow the exchange rate of the acidic protons (Hₐ and Hₑ), allowing for their observation.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆IntegrationPredicted MultiplicityExpected Coupling Constant (J, Hz)
Hₐ Carboxylic Acid> 12.01HBroad Singlet (br s)N/A
Hₑ Imidazole N-H> 12.01HBroad Singlet (br s)N/A
Hᵦ Aromatic (ortho to -COOH)8.1 - 8.32HDoublet (d)Jortho ≈ 7 - 9 Hz
H꜀ Aromatic (meta to -COOH)7.9 - 8.12HDoublet (d)Jortho ≈ 7 - 9 Hz
H꜀ Imidazole C-H7.2 - 7.52HSinglet (s)N/A

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Chemical Shift (δ)
  • Hₐ (Carboxylic Acid) & Hₑ (Imidazole N-H): These are acidic, exchangeable protons. They are highly deshielded and typically appear as broad signals in the far downfield region of the spectrum (>12 ppm) in DMSO-d₆.[3][6] Their exact position is sensitive to concentration, temperature, and the presence of water.

  • Hᵦ (Aromatic, ortho to -COOH): These protons are directly adjacent to the strongly electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, pushing their signal downfield to an expected range of 8.1 - 8.3 ppm.[5][6]

  • H꜀ (Aromatic, meta to -COOH): These protons are ortho to the imidazole ring and meta to the carboxylic acid. The imidazole ring also acts as an electron-withdrawing substituent, deshielding these protons. They are expected to resonate slightly upfield from Hᵦ, likely in the 7.9 - 8.1 ppm range.

  • H꜀ (Imidazole C-H): The two C-H protons at the 4- and 5-positions of the imidazole ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be around 7.2 - 7.5 ppm, similar to what is observed in other 2-substituted imidazoles.[10][11]

Integration

The relative areas under each signal directly correspond to the number of protons generating that signal. For this molecule, the expected integration ratio would be Hₐ : Hₑ : Hᵦ : H꜀ : H꜀ = 1 : 1 : 2 : 2 : 2 . Verifying this ratio is a primary step in confirming the structure.

Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons.

  • Aromatic System (Hᵦ and H꜀): The benzene ring protons form a classic AA'BB' system, which often appears as two distinct doublets. Each Hᵦ proton is coupled to its adjacent H꜀ proton (ortho-coupling). This will split the Hᵦ signal into a doublet. Reciprocally, each H꜀ proton is coupled to its adjacent Hᵦ proton, splitting the H꜀ signal into a doublet. The ortho coupling constant (Jortho) in aromatic systems is typically between 7 and 9 Hz.[12] A key validation step is to confirm that the J-value for the Hᵦ doublet is identical to the J-value for the H꜀ doublet.

  • Imidazole Protons (H꜀): The two H꜀ protons are chemically equivalent and have no adjacent proton neighbors, so their signal is expected to be a singlet.

  • Exchangeable Protons (Hₐ and Hₑ): These protons typically do not show coupling to other protons due to rapid chemical exchange with the solvent or trace water. They appear as broad singlets.

Experimental Considerations for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires careful attention to sample preparation and instrument parameters. The presence of both acidic and basic functional groups makes this molecule particularly sensitive to experimental conditions.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL).

    • Causality: DMSO-d₆ is the solvent of choice because it is a polar aprotic solvent capable of dissolving the compound and forming hydrogen bonds with the -COOH and N-H protons. This slows down their rate of chemical exchange, making their signals sharp enough to be observed, which is often not possible in solvents like CDCl₃ or D₂O.[13]

  • Dissolution: Add the solvent to the vial containing the sample. Vortex or gently warm the mixture to ensure complete dissolution. A clear, homogeneous solution is critical for high-resolution spectra.[14]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: This step removes any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.[15]

  • D₂O Exchange (Confirmatory Test): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons (Hₐ and Hₑ) will diminish or disappear entirely. This is a definitive test to identify these protons.

Recommended NMR Spectrometer Parameters
ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHzProvides better signal dispersion and resolution.
Pulse Angle30°Optimizes signal-to-noise for rapid acquisition without saturating the signals.
Acquisition Time2 - 4 secondsEnsures sufficient data points are collected for good resolution.
Relaxation Delay (d1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans16 - 64Increases signal-to-noise ratio; adjust based on sample concentration.
Temperature298 K (25 °C)Standard operating temperature.

Table 2: Standard acquisition parameters for ¹H NMR.

A Workflow for Spectral Interpretation

The process of assigning a ¹H NMR spectrum follows a logical sequence of steps. This workflow ensures that all available data from the spectrum are used to build a self-consistent structural assignment.

NMR_Interpretation_Workflow A Acquire Spectrum in DMSO-d6 B Reference Spectrum (TMS or residual DMSO @ 2.50 ppm) A->B C Identify Exchangeable Protons (>12 ppm, broad) B->C D Integrate All Signals C->D K Perform D2O Exchange C->K E Analyze Aromatic Region (7.5-8.5 ppm) D->E G Analyze Imidazole Region (~7.3 ppm) D->G F Identify Two Doublets (AA'BB' System) E->F I Measure Coupling Constants (J) F->I H Identify Singlet G->H M Final Peak Assignment H->M J Confirm Reciprocal Coupling for Doublets I->J J->M L Confirm Disappearance of Hₐ and Hₑ K->L L->M

Sources

An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(1H-imidazol-2-yl)benzoic acid is a bifunctional organic compound that has garnered significant attention in modern chemistry. Characterized by the fusion of an imidazole ring and a benzoic acid moiety, this molecule serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science.[1] Its unique architecture allows it to act as a crucial intermediate in the synthesis of complex bioactive molecules and as a versatile linker for the construction of advanced materials like metal-organic frameworks (MOFs).[1][2]

The dual-functionality is key to its utility. The imidazole group provides a basic nitrogen center capable of coordination with metal ions and participation in hydrogen bonding, while the carboxylic acid group offers a site for amide bond formation, esterification, and anionic coordination. This guide provides an in-depth analysis of the core chemical properties, synthesis, and characterization of this compound, offering a technical resource for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical systems. For this compound, its properties are a direct consequence of the interplay between the aromatic carboxylic acid and the heterocyclic imidazole ring.

Sources

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(1H-imidazol-2-yl)benzoic acid and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and materials science. We will explore their synthesis, delve into their structure-activity relationships, and discuss their diverse biological activities, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Imidazole-Benzoic Acid Scaffold - A Privileged Structure

The this compound core represents a "privileged structure" in medicinal chemistry. This is due to the unique combination of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, and a benzoic acid moiety.[1] The imidazole group is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and a ligand for metal ions.[2] The benzoic acid provides an acidic handle for derivatization and can participate in various biological interactions. This dual functionality allows for a wide range of chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities.[2]

The benzimidazole analogs, where the imidazole is fused to a benzene ring, also exhibit a multitude of pharmacological activities, including antiviral, antitumor, and antimicrobial properties.[3] This guide will cover both the imidazole and benzimidazole derivatives of 4-benzoic acid, highlighting their therapeutic promise.

Synthetic Strategies: Crafting the Core and its Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the 4-(1H-imidazol-1-yl)benzoic Acid Core

A common method for the synthesis of the isomeric 4-(1H-imidazol-1-yl)benzoic acid involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with imidazole.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid [4]

  • Reaction Setup: In a round-bottom flask, combine methyl 4-fluorobenzoate (1.0 eq), 1H-imidazole (1.2 eq), and potassium carbonate (1.0 eq) in dimethylsulfoxide (DMSO).

  • Heating: Stir the reaction mixture at 120-130°C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water and acidify the mixture. Extract the aqueous layer with a suitable organic solvent (e.g., ether). Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with ether. Dry the combined organic extracts over sodium sulfate and evaporate the solvent to obtain the methyl ester.

  • Hydrolysis: Reflux the obtained methyl ester in 10% aqueous sodium hydroxide for 5 minutes.

  • Isolation: Cool the reaction mixture and neutralize to pH 6-7 with hydrochloric acid. The precipitated 4-(1H-imidazol-1-yl)benzoic acid is then collected by filtration and dried.

Causality behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium carbonate and facilitate the nucleophilic attack of the imidazole.

  • Base: Potassium carbonate is a mild base used to deprotonate the imidazole, increasing its nucleophilicity.

  • Hydrolysis: The final step involves the saponification of the methyl ester to the desired carboxylic acid using a strong base like sodium hydroxide.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzoic Acid Analogs

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-phenylbenzimidazole from o-phenylenediamine and p-aminobenzoic acid [5]

  • Reaction Setup: In a reaction vessel, combine o-phenylenediamine (1.0 eq) and p-aminobenzoic acid (1.0 eq) in polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture at 220°C for up to 8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, the reaction mixture is cooled and poured into a large volume of cold water or ice to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

  • Condensing Agent: Polyphosphoric acid serves as both a solvent and a dehydrating agent, promoting the cyclization of the intermediate Schiff base to form the benzimidazole ring.

The following diagram illustrates the general workflow for the synthesis of these core structures.

Synthesis_Workflow cluster_imidazole 4-(1H-imidazol-1-yl)benzoic acid Synthesis cluster_benzimidazole 4-(1H-benzo[d]imidazol-2-yl)benzoic acid Analog Synthesis I_Start Methyl 4-fluorobenzoate + Imidazole I_Reaction SNAr Reaction (DMSO, K2CO3, 120-130°C) I_Start->I_Reaction I_Intermediate Methyl 4-(1H-imidazol-1-yl)benzoate I_Reaction->I_Intermediate I_Hydrolysis Hydrolysis (NaOH, Reflux) I_Intermediate->I_Hydrolysis I_Product 4-(1H-imidazol-1-yl)benzoic acid I_Hydrolysis->I_Product B_Start o-phenylenediamine + 4-formylbenzoic acid B_Reaction Condensation/Cyclization (e.g., PPA, 220°C) B_Start->B_Reaction B_Product 4-(1H-benzo[d]imidazol-2-yl)benzoic acid B_Reaction->B_Product

Caption: General synthetic workflows for imidazole and benzimidazole benzoic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic and benzoic acid rings.

  • Substituents on the Benzene Ring: Strong electron-donating groups attached to the benzene ring have been associated with potent antisickling activity.[6]

  • Modifications of the Imidazole/Benzimidazole Core: For dual inhibitors of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), bulky substitutions on the benzimidazole ring were found to be beneficial for sEH activity.[7]

  • Linker Modifications: In a series of farnesyltransferase inhibitors based on a tetrahydrobenzodiazepine scaffold containing an imidazole moiety, a hydrophobic substituent linked via a hydrogen bond acceptor at the 4-position of the benzodiazepine was crucial for enzyme inhibitory activity.[8]

The following table summarizes the impact of various structural modifications on the biological activity of selected derivatives.

Core Structure Modification Target/Activity Key Findings Reference
Benzoic AcidElectron-donating groupsAnti-sicklingIncreased potency[6]
BenzimidazoleBulky substituentsSoluble Epoxide HydrolaseIncreased inhibitory activity[7]
Imidazole-containing TetrahydrobenzodiazepineHydrophobic substituent at 4-positionFarnesyltransferaseImportant for potent inhibition[8]

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a wide array of therapeutic applications, owing to their diverse biological activities.

Antimicrobial Activity

Novel derivatives of imidazole have demonstrated broad-spectrum antibacterial activity, with Gram-positive bacteria being particularly susceptible.[9] For instance, 4-((4,5-diphenyl-1H-imidazole-2-yl)diazenyl) benzoic acid showed good antibacterial effect.[9] Some benzimidazole derivatives have also shown promising activity against Candida albicans and Staphylococcus aureus.[3]

Anticancer Activity

The imidazole scaffold is a key component in the development of anticancer agents.[1] Derivatives have been synthesized and evaluated as inhibitors of enzymes crucial for cancer cell growth, such as lactate dehydrogenase (LDH).[1] Molecular docking studies have indicated that some benzimidazole derivatives have promising potential as cancer therapy candidates due to their strong binding affinities to enzymes like HER.[3]

Antiviral Activity

Benzimidazole derivatives have been a focus of anti-HCV research.[10] Specifically, 2-aryl benzimidazole-5-carboxylic acids have been identified as inhibitors of the HCV NS5B RNA polymerase.[10] Additionally, certain 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives have been designed and synthesized as anti-HIV-1 agents.[11]

The diagram below illustrates the diverse biological targets of this class of compounds.

Biological_Targets cluster_targets Therapeutic Targets Core This compound Derivatives & Analogs Antimicrobial Bacterial & Fungal Cells Core->Antimicrobial Inhibition of Growth Anticancer Cancer Cells (e.g., LDH, HER) Core->Anticancer Enzyme Inhibition, Apoptosis Induction Antiviral Viruses (e.g., HCV, HIV) Core->Antiviral Inhibition of Replication Anti_inflammatory Inflammatory Pathways (e.g., 5-LOX, sEH) Core->Anti_inflammatory Modulation of Inflammatory Response Other Other Enzymes (e.g., Farnesyltransferase) Core->Other Enzyme Inhibition

Caption: Diverse biological targets of this compound derivatives.

Other Biological Activities

This versatile scaffold has also been explored for other therapeutic indications:

  • Anti-inflammatory Activity: Benzimidazole derivatives have shown significant analgesic and anti-inflammatory effects.[12]

  • Enzyme Inhibition: As mentioned, these compounds can inhibit a range of enzymes, including farnesyltransferase, soluble epoxide hydrolase, and CYP121, a target for anti-tuberculosis drug development.[7][8]

Applications in Materials Science

Beyond its therapeutic potential, this compound is a valuable building block in materials science, particularly as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[13] The bifunctional nature of the molecule, with its nitrogen-containing imidazole ring and a carboxylate group, allows it to coordinate with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis.

Conclusion and Future Perspectives

The this compound core and its analogs represent a highly promising and versatile scaffold in both medicinal chemistry and materials science. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, and the wide range of demonstrated biological activities underscores their therapeutic potential. Future research will likely focus on the optimization of lead compounds through detailed SAR studies, the elucidation of their precise mechanisms of action, and the exploration of novel applications in areas such as targeted drug delivery and advanced materials. The continued investigation of this privileged structure is poised to yield new and effective therapeutic agents and functional materials.

References

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: )
  • This compound - CD Bioparticles. (URL: )
  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)
  • Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. (URL: )
  • (PDF) Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl)
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com. (URL: )
  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed. (URL: )
  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - ChemicalBook. (URL: )
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC - PubMed Central. (URL: )
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. (URL: )
  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PubMed Central. (URL: )
  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor - AIP Publishing. (URL: )
  • View of Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (URL: )
  • 210962-27-9 | this compound hydrochloride | ChemScene. (URL: )
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (URL: )
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: )
  • Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors - HZI Repository. (URL: )
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 4-(1h-Benzimidazol-2-yl)benzoic acid | C14H10N2O2 | CID 759419 - PubChem. (URL: )
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

Sources

A Framework for the Theoretical Investigation of 4-(1H-imidazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-imidazol-2-yl)benzoic acid (IBA) is a heterocyclic compound of significant interest, integrating two key pharmacophores: the imidazole ring, a ubiquitous motif in biologically active molecules, and benzoic acid, a common component in drug design. This technical guide outlines a comprehensive theoretical framework for characterizing IBA using quantum chemical calculations. We detail a robust, self-validating computational protocol based on Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, providing the causal logic behind methodological choices and demonstrating how theoretical insights can accelerate the rational design of novel therapeutics and functional materials.

Introduction: The Scientific Case for this compound

The imidazole moiety is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, where it often acts as a critical binding motif or a proton donor/acceptor.[1][2] Similarly, the benzoic acid group provides a versatile scaffold for tuning solubility, directing intermolecular interactions through hydrogen bonding, and serving as a linker. The covalent union of these two fragments in this compound creates a molecule with significant potential for applications ranging from anticancer agents to corrosion inhibitors and nonlinear optical (NLO) materials.[3]

Despite its potential, a comprehensive theoretical characterization of IBA is not extensively documented. Such a study is crucial for understanding its fundamental physicochemical properties, which govern its behavior in biological and material systems. This guide provides a detailed roadmap for conducting such an investigation, establishing a foundational understanding that can guide future experimental work.

Proposed Computational Workflow: A Self-Validating Protocol

To ensure accuracy and reproducibility, a multi-step computational protocol is proposed. This workflow is designed to be self-validating, where the results of each step inform and confirm the next.

Diagram of the Computational Workflow

Computational Workflow for IBA cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation & Application mol_build Molecule Construction (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc Optimized Geometry vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis fmo_analysis Frontier Molecular Orbitals (HOMO-LUMO, Reactivity) freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (Interaction Sites) freq_calc->mep_analysis nlo_calc Nonlinear Optical Properties (Hyperpolarizability) freq_calc->nlo_calc drug_design Drug Design Insights vib_analysis->drug_design fmo_analysis->drug_design mep_analysis->drug_design material_science Materials Science Applications nlo_calc->material_science

Caption: Proposed DFT workflow for the comprehensive theoretical analysis of IBA.

Methodological Choices: Rationale and Justification
  • Computational Software: All calculations can be performed using a standard quantum chemistry package such as Gaussian 09 or a more recent version.[3]

  • Density Functional Theory (DFT): DFT is the method of choice as it provides an excellent balance between computational cost and accuracy for medium-sized organic molecules.

  • Functional and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is recommended.[3][4][5][6]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is widely used and has a proven track record for accurately predicting the geometries and electronic properties of a vast range of organic compounds.[3][7][8]

    • 6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and systems with significant lone-pair electrons, like IBA. The (d,p) denotes the addition of polarization functions, which allow for anisotropy in the electron distribution and are essential for accurately modeling bonding.[3][4]

Key Theoretical Investigations and Expected Insights

Geometric Structure Optimization

The first step is to find the molecule's most stable three-dimensional conformation.

Protocol:

  • Construct the initial 3D structure of IBA.

  • Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

  • Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. The absence of any imaginary frequencies validates the structure.[8]

Expected Outcome: The optimization will yield the equilibrium geometry. Key structural parameters, such as the dihedral angle between the imidazole and benzoic acid rings, will be determined. This angle is critical as it dictates the degree of π-conjugation across the molecule, influencing its electronic properties.

Table 1: Predicted Key Geometric Parameters for IBA

Parameter Predicted Value Significance
C-N Bond Length (Imidazole) ~1.38 Å Indicates aromatic character of the ring.
C-C Bond (Inter-ring) ~1.48 Å Shorter than a typical single bond, suggesting some conjugation.
O-H Bond Length (Carboxyl) ~0.97 Å Key site for hydrogen bonding.
Dihedral Angle (Im-Ph) 15-25° Determines the extent of electronic communication between rings.

Note: Values are hypothetical and based on typical results for similar structures.[9]

Vibrational Analysis (IR and Raman Spectroscopy)

Frequency calculations not only validate the optimized geometry but also allow for the prediction of the vibrational spectra.

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

  • Visualize the vibrational modes to assign the calculated frequencies to specific functional group movements (e.g., C=O stretch, N-H stretch).

  • Apply a scaling factor (typically ~0.967 for B3LYP/6-311G) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method limitations.[10]

Expected Outcome: A complete assignment of the IR and Raman spectra. This allows for direct comparison with experimental data, serving as a powerful validation of the computational model. Key predicted frequencies are summarized below.

Table 2: Predicted Prominent Vibrational Frequencies for IBA

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid) ~3600 (scaled) Strong, Broad (IR)
N-H Stretch (Imidazole) ~3450 (scaled) Medium (IR)
C=O Stretch (Carboxylic Acid) ~1720 (scaled) Very Strong (IR)
C=N/C=C Aromatic Stretches 1400-1600 (scaled) Strong-Medium (IR, Raman)

Note: Values are hypothetical and based on literature for benzoic acid and imidazole derivatives.[8][10][11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.

Protocol:

  • Extract the energies of the HOMO and LUMO from the converged DFT calculation output.

  • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

  • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution.

Expected Outcome:

  • HOMO-LUMO Gap (ΔE): This value is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[1][12] For molecules like IBA, the gap is expected to be in the range of 4-5 eV.[1]

  • Orbital Distribution: The visualization will likely show that the HOMO is concentrated on the more electron-rich imidazole ring, while the LUMO is distributed over the electron-accepting benzoic acid portion and the inter-ring bond. This indicates a potential for intramolecular charge transfer upon electronic excitation.[2][12]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is an invaluable tool in drug design for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites.[13][14][15]

Protocol:

  • Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface (typically an isovalue of 0.002 a.u.).

  • Analyze the color-coded map:

    • Red/Yellow: Electron-rich regions (negative potential), indicating sites for electrophilic attack and hydrogen bond acceptance (e.g., carbonyl oxygen, imidazole nitrogens).[13]

    • Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack and hydrogen bond donation (e.g., the acidic proton of the carboxyl group, the N-H proton of the imidazole).[13][14]

Expected Outcome: The MEP map will clearly identify the nucleophilic and electrophilic centers of IBA. This information is critical for predicting how the molecule will dock into a protein's active site, guiding the design of more potent and specific inhibitors.[15][16] The map will highlight the hydrogen-bond-donating capabilities of the -COOH and N-H protons and the hydrogen-bond-accepting sites on the carbonyl oxygen and the sp2-hybridized imidazole nitrogen.[17]

MEP Insights cluster_mep Molecular Electrostatic Potential (MEP) Map IBA This compound neg_potential Negative Potential (Red/Yellow) Electron-Rich IBA->neg_potential Predicts H-Bond Acceptor Sites (e.g., C=O, Imidazole N) pos_potential Positive Potential (Blue) Electron-Deficient IBA->pos_potential Predicts H-Bond Donor Sites (e.g., -COOH, Imidazole N-H) Interaction Intermolecular Interactions neg_potential->Interaction Docking Protein Docking Behavior neg_potential->Docking pos_potential->Interaction pos_potential->Docking

Caption: Logical relationship between MEP analysis and its application in predicting molecular interactions.

Conclusion and Future Directions

The theoretical framework presented here provides a comprehensive, cost-effective, and robust strategy for characterizing this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's geometry, stability, spectroscopic signatures, and electronic properties. The predicted FMO and MEP data are particularly valuable for guiding rational drug design by identifying key features for molecular recognition and reactivity. These computational results establish a critical foundation that will inform and accelerate future experimental synthesis, characterization, and application of this promising molecule in both medicine and materials science.

References

  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Electrostatic Potential Maps - Comput
  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Tutorial: Electrost
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PubMed Central.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv.
  • Isoprene-mediated lithiation of imidazole deriv
  • The molecular structures obtained by DFT/B3LYP/6-311++G(d,p)....
  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Springer.
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. Benchchem.
  • Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • DFT computational analysis of 8-Methyl-1H-naphtho[1,2-d]imidazole....
  • HOMO and LUMO maps of imidazole-based selenium N-heterocyclic carbene compounds ….
  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One.
  • Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. PubMed.
  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives.
  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing.
  • Two novel imidazole derivatives – Combined experimental and comput
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. ScienceDirect.
  • 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.
  • Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline.
  • 4-(1h-Benzimidazol-2-yl)benzoic acid. PubChem.
  • This compound. CD Bioparticles.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • 4-(Imidazol-1-yl)benzoic acid.
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput
  • Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R 2 -phenacylid Derivatives in Vacuum and Dimethylformamide. MDPI.
  • Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. Semantic Scholar.

Sources

commercial availability of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 4-(1H-imidazol-2-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by the CAS Number 108035-45-6 , is a bifunctional organic compound featuring a carboxylic acid group and an imidazole ring. This unique structural arrangement makes it a valuable intermediate and building block in various scientific fields. The imidazole moiety offers sites for hydrogen bonding and coordination with metal ions, while the benzoic acid group provides a handle for amide bond formation and other derivatization reactions. Its utility is particularly pronounced in medicinal chemistry and materials science, where it serves as a foundational scaffold for designing molecules with specific biological activities or material properties.[1] This guide provides a comprehensive overview of its commercial availability, procurement considerations, and key applications to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chemical entity.

Commercial Availability and Supplier Analysis

This compound is readily available from a range of specialty chemical suppliers. It is typically offered in research-grade quantities, with purities suitable for most laboratory applications, including synthetic chemistry and biological screening. The compound is generally supplied as a beige or off-white solid.[1]

Below is a comparative table of representative suppliers, compiled from publicly available data. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierProduct/Catalog NumberPurityCAS NumberMolecular FormulaMolecular Weight
ChemUniverseP7088297%108035-45-6C₁₀H₈N₂O₂188.19
Chem-Impex09856≥ 98% (NMR)108035-45-6C₁₀H₈N₂O₂188.19
AbacipharmTechAB17777Not Specified108035-45-6C₁₀H₈N₂O₂188.19
ChemSceneCS-015758395+%210962-27-9 (HCl Salt)C₁₀H₉ClN₂O₂224.64

Key Procurement Insights:

  • Purity Levels: The compound is commonly available in purities ranging from 95% to over 98%, which is sufficient for most research and development purposes.[1][2][3] For applications requiring higher purity, custom synthesis or re-purification may be necessary.

  • Salt Form: While the free base (CAS 108035-45-6) is common, it is also available as a hydrochloride salt (CAS 210962-27-9).[3] The choice between the free base and the salt form will depend on the specific requirements of the planned reaction or assay, such as solubility.

  • Isomeric Confusion: It is crucial to distinguish 4-(1H-imidazol-2-yl )benzoic acid from its isomer, 4-(1H-imidazol-1-yl )benzoic acid (CAS 17616-04-5).[4][5][6] The position of the benzoic acid group relative to the nitrogen atoms in the imidazole ring significantly alters the molecule's chemical properties. Always verify the CAS number before purchasing.

  • Storage: Suppliers recommend storing the compound at 0-8 °C to ensure its long-term stability.[1]

Strategic Sourcing and Quality Control Workflow

The process of acquiring and validating a chemical intermediate like this compound is a critical, multi-step process for ensuring experimental reproducibility and success.

cluster_sourcing Sourcing Phase cluster_qc In-House QC Phase A Identify Requirement: This compound (CAS: 108035-45-6) B Supplier Search & CAS Verification A->B Crucial Step: Verify Isomer C Compare Purity, Price, & Lead Time B->C D Place Purchase Order C->D E Receive Shipment & Log Material D->E Material Delivery F Review Supplier's Certificate of Analysis (CoA) E->F G Perform Confirmatory Analysis (e.g., NMR, LC-MS) F->G Validate Identity & Purity H Release to Lab Inventory G->H If specs are met cluster_apps Key Application Areas cluster_details Specific Uses A {this compound | CAS: 108035-45-6} B Pharmaceuticals A->B C Catalysis A->C D Materials Science A->D B_detail Enzyme Inhibitors Drug Scaffolds B->B_detail C_detail Ligand Synthesis C->C_detail D_detail MOF Linkers D->D_detail

Caption: Key application areas for the compound.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for research and development. Its availability from multiple suppliers in various purities allows for its broad application in drug discovery, catalysis, and materials science. Professionals seeking to procure this compound should pay close attention to the specific CAS number to avoid isomeric confusion and should implement a standard quality control workflow to validate the identity and purity of the material upon receipt. Its established role as a versatile building block ensures its continued relevance in the advancement of chemical and biomedical sciences.

References

  • ChemUniverse. This compound [P70882]. [Link]
  • AbacipharmTech. This compound. [Link]
  • National Institutes of Health (NIH). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
  • PrepChem.com. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. [Link]
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
  • Semantic Scholar.
  • ChemUniverse. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID [P70844]. [Link]
  • Dana Bioscience. 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid 1g. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-2-yl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a carboxylic acid and an imidazole moiety, making it a valuable building block for the synthesis of more complex molecular architectures. Its potential applications in drug development and as a coordinating ligand necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the known safety information and recommended laboratory protocols for this compound, designed to ensure the well-being of researchers and maintain the integrity of experimental work.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of the physical and chemical properties of the substance being handled. While comprehensive experimental data for this compound is not extensively published, the following information has been compiled from available safety data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 108035-45-6[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
Appearance Not determined, likely a solid[1]
Boiling Point Not determined[1]
Flash Point Not determined[1]
Solubility Not determined[1]

Note: The hydrochloride salt of this compound has a CAS number of 210962-27-9 and a molecular weight of 224.64 g/mol .[3]

Hazard Identification and GHS Classification

A thorough hazard assessment for this compound is challenging due to a lack of comprehensive toxicological studies. One available Material Safety Data Sheet (MSDS) indicates "No particular hazard associated with this compound" and lists health, eye, and skin hazards as "None".[1] However, it is crucial for researchers to recognize that the toxicological properties of many research chemicals have not been fully investigated.[4] Therefore, a precautionary approach is warranted.

Based on the functional groups present (an imidazole ring and a carboxylic acid) and data from the closely related isomer, 4-(1H-imidazol-1-yl)benzoic acid, the following potential hazards should be considered:

  • Skin Irritation: Aromatic carboxylic acids and some imidazole derivatives can cause skin irritation upon contact.[5][6] The safety data sheet for the 1-yl isomer classifies it as a skin irritant (Category 2).[5]

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[5][6] The 1-yl isomer is classified as causing serious eye irritation (Category 2).[5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][6] The 1-yl isomer is classified for specific target organ toxicity (single exposure), potentially causing respiratory irritation (Category 3).[5]

  • Harmful if Swallowed: While not explicitly stated for the 2-yl isomer, related compounds can be harmful if ingested.[6]

Due to the limited specific data, it is recommended to handle this compound as a potentially hazardous substance and to apply the principles of good laboratory practice.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.[7]

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_additional_ppe For Handling Powders or Generating Dust lab_coat Impermeable Lab Coat safety_goggles Chemical Safety Goggles (EN166 compliant) gloves Chemical-Resistant Gloves (Nitrile) respirator NIOSH/MSHA Approved Respirator (if ventilation is inadequate)

Standard and additional PPE for handling this compound.
  • Eye Protection : Always wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection : An impermeable lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling.[4] Always wash hands thoroughly after removing gloves.[4]

  • Respiratory Protection : If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] All handling of the solid material should ideally be performed in a well-ventilated fume hood.[8]

Laboratory Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eye wash station are readily accessible.[1]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent ingestion and inhalation.[1]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] One supplier recommends storage at room temperature, protected from light and moisture.[1]

  • Incompatibilities : Keep away from strong oxidizing agents and bases.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Rinse the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Spill and Waste Disposal

Spill Response
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation. A wet cloth can be used to collect the material.[1]

  • Collection : Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.[4]

Representative Synthetic Protocol and Associated Safety Considerations

Disclaimer: The following is a representative, conceptual workflow and has not been experimentally validated. It is intended for illustrative purposes only.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow reactants Reactants in High-Boiling Solvent reaction Heat with Stirring (Monitor Progress) reactants->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Conceptual workflow for the synthesis of this compound.

Safety Considerations during Synthesis:

  • Reagents : The specific hazards of all starting materials and reagents must be reviewed before beginning any synthetic work.

  • Reaction Conditions : The use of high temperatures and potentially hazardous solvents requires careful monitoring and appropriate engineering controls (e.g., fume hood, blast shield).

  • Workup : Acidification and extraction steps may involve corrosive and flammable liquids, respectively. All procedures should be carried out with appropriate PPE and in a well-ventilated area.

Conclusion

While this compound is a valuable compound for research and development, the currently available safety information is not comprehensive. Therefore, it is imperative that researchers treat this substance with a high degree of caution, adhering to stringent safety protocols. This includes the consistent use of appropriate personal protective equipment, careful handling within engineered containment systems like fume hoods, and adherence to proper storage and disposal procedures. By adopting a proactive and informed approach to safety, the scientific community can continue to explore the potential of this and other novel chemical entities responsibly.

References

  • KamulinBiotechco.ltd. Materials Safety Data Sheet: this compound.
  • Capot Chemical Co., Ltd. (2013). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(1H-Imidazol-1-yl)benzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzoic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: Benzoic acid.
  • Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1).
  • CymitQuimica. (2023). 3-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet.
  • Zheng, H., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.
  • KHA Online-SDS Management. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid.
  • SLP pharma. This compound;hydrochloride.
  • PrepChem. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
  • ChemicalBook. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
  • Benchchem. Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • Guidechem. Benzoic acid, 4-(2-Methyl-1H-iMidazol-1-yl)-, ethyl ester.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Benzoic acid.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • ChemScene. This compound hydrochloride.
  • ChemicalBook. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
  • ResearchGate. 4-(Imidazol-1-yl)benzoic acid.
  • Santa Cruz Biotechnology. 4-(1H-Imidazol-1-yl)benzoic acid.

Sources

Methodological & Application

Introduction: The Architectural Promise of Imidazole-Carboxylate Ligands in MOF Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Organic Frameworks Using 4-(1H-imidazol-2-yl)benzoic Acid and Its Isomers as Ligands

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures built from metal ions or clusters linked by organic molecules.[1] This unique construction endows them with exceptionally high surface areas, tunable pore sizes, and chemically versatile surfaces, making them prime candidates for applications ranging from gas storage and separation to catalysis and biomedicine.[2][3][4]

At the heart of a MOF's function is the organic linker. The linker's geometry, length, and functional groups dictate the resulting framework's topology, stability, and properties. Bifunctional linkers containing both a carboxylate group and a nitrogen-containing heterocycle, such as an imidazole ring, are particularly valuable.[5] This family of ligands, specifically isomers of (1H-imidazol-yl)benzoic acid, offers a powerful toolkit for MOF synthesis. The carboxylate group provides a robust coordination site for metal ions, while the imidazole moiety introduces a second coordination point, potential Lewis basic sites for catalysis, and opportunities for hydrogen bonding.[6][7]

This document provides a detailed guide on the use of this compound and its structural isomers as ligands for MOF synthesis. We will delve into the rationale behind experimental design, provide validated, step-by-step protocols for synthesis and characterization, and explore key applications in drug delivery and catalysis, with a focus on the causality behind each procedural step.

Part 1: Ligand Analysis - The Strategic Advantage of (1H-imidazol-yl)benzoic Acid Isomers

The specific connectivity of the imidazole and benzoic acid moieties is a critical design parameter. The positional isomerism—whether the imidazole group is attached at the 2-, or 4-position of the benzoic acid—directly influences the angle between the coordination sites, which in turn dictates the geometry of the resulting MOF.[8]

While all isomers share the fundamental properties of being rigid, bifunctional linkers, their subtle geometric differences can lead to vastly different network topologies and, consequently, different material properties. The this compound, with its specific linear and centrally-positioned imidazole, offers a unique geometry for constructing novel frameworks.

Caption: Structural comparison of (1H-imidazol-yl)benzoic acid isomers.

Table 1: Physicochemical Properties of (1H-imidazol-yl)benzoic Acid Isomers

PropertyThis compound4-(1H-imidazol-1-yl)benzoic acid4-(1H-imidazol-4-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol 188.18 g/mol 188.18 g/mol
CAS Number 244959-19-517616-04-5[9]133969-93-0
Predicted Melting Point >300 °C305 °C (dec.)[9]>300 °C

Rationale for Use in MOF Synthesis:

  • Structural Rigidity: The phenyl and imidazole rings provide a rigid backbone, which is crucial for forming stable, porous structures rather than non-porous coordination polymers.

  • Bifunctional Coordination: The ligand possesses two distinct and strong coordination sites: the carboxylate group and the nitrogen atoms of the imidazole ring. This allows for the formation of robust and predictable secondary building units (SBUs).

  • Tunable Functionality: The imidazole ring's nitrogen atoms can act as Lewis bases, making the resulting MOFs potential heterogeneous catalysts.[6] Furthermore, this site is susceptible to protonation, which can be exploited for pH-responsive drug release.[10][11]

Part 2: A Validated Protocol for MOF Synthesis via Solvothermal Method

Solvothermal synthesis is the most common and reliable method for producing high-quality, crystalline MOFs.[1] The process involves heating the constituent metal salt and organic linker in a sealed vessel at a temperature above the solvent's boiling point. This controlled pressure and temperature environment facilitates the slow crystal growth necessary for forming a well-ordered framework.

Below is a representative protocol for the synthesis of a Zinc-based MOF using 4-(1H-imidazol-1-yl)benzoic acid as an exemplar. This protocol is highly adaptable for its isomers, including this compound, though minor adjustments to solvent ratios or temperature may be required to optimize crystallinity.

Caption: General workflow for solvothermal MOF synthesis and activation.

Experimental Protocol: Synthesis of a Representative Zn-Imidazolylbenzoate MOF

Materials:

  • 4-(1H-imidazol-1-yl)benzoic acid (or its 2-yl isomer)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol, high purity

  • 20 mL Scintillation vials or Teflon-lined steel autoclave

  • Centrifuge

  • Programmable oven

  • Vacuum oven or Schlenk line

Procedure:

  • Reagent Preparation: In a 20 mL glass scintillation vial, combine 0.1 mmol of 4-(1H-imidazol-yl)benzoic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O.

    • Causality: An equimolar ratio of ligand to metal is a common starting point for MOF synthesis. The specific ratio determines the stoichiometry of the final framework and can be varied to target different structures.

  • Solubilization: Add 10 mL of DMF to the vial. Seal the vial and sonicate for 10-15 minutes until a homogeneous solution is formed.

    • Causality: DMF is a high-boiling point, polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt, facilitating the reaction.

  • Crystallization: Place the sealed vial in a programmable oven. Heat to 110 °C over 2 hours and hold at this temperature for 48 hours.

    • Causality: The slow heating and extended reaction time allow for the formation of large, well-defined crystals. Rapid heating can lead to the precipitation of amorphous material.

  • Cooling: Program the oven to cool down to room temperature over a period of 12 hours. Crystalline product should appear as a white powder at the bottom of the vial.

    • Causality: Slow cooling prevents crystal defects and encourages thermodynamic product formation.

  • Purification: Decant the mother liquor. Add 10 mL of fresh DMF, cap the vial, and gently agitate to wash the product. Centrifuge at 8000 rpm for 10 minutes to pellet the solid. Discard the supernatant. Repeat this washing step three times.

    • Causality: Washing is critical to remove unreacted starting materials and other impurities that may be trapped within the pores of the MOF, which would otherwise lead to inaccurate characterization results (e.g., low surface area).

  • Solvent Exchange: After the final DMF wash, add 10 mL of ethanol to the product. Agitate for 6 hours. Centrifuge and replace with fresh ethanol. Repeat this process three times over 24 hours.

    • Causality: DMF has a high boiling point and can be difficult to remove from the pores. Ethanol is more volatile and is exchanged into the pores to facilitate the final activation step.

  • Activation: Carefully transfer the ethanol-soaked product to a vacuum oven. Heat under dynamic vacuum at 120-150 °C for 12 hours.

    • Causality: This final step, known as activation, removes all solvent molecules from the pores, making the internal surface area accessible for gas adsorption or guest molecule loading. The temperature must be high enough to remove the solvent but below the MOF's decomposition temperature.

Part 3: Essential Characterization Protocols

Thorough characterization is non-negotiable to confirm the synthesis of the desired MOF and to understand its properties. Each technique provides a different piece of the puzzle, and together they validate the material's structure, purity, stability, and porosity.

Table 2: Key Characterization Techniques for MOFs

TechniquePurposeExpected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) Confirms crystallinity, phase purity, and determines the crystal structure.A pattern with sharp, well-defined peaks. The peak positions should match a simulated pattern from single-crystal data if available.
Thermogravimetric Analysis (TGA) Measures thermal stability and quantifies solvent content.[3]A multi-step weight loss curve: initial loss of guest/pore solvent, a stability plateau, and final decomposition at high temperature.
Gas Adsorption (N₂ at 77 K) Determines surface area (BET), pore volume, and pore size distribution.A Type I or Type IV isotherm, indicative of microporous or mesoporous material, respectively. High uptake at low relative pressures.
Scanning Electron Microscopy (SEM) Visualizes crystal morphology, size, and homogeneity.Uniformly shaped crystals (e.g., cubes, rods, needles) with consistent sizes.
FT-IR Spectroscopy Confirms the presence of the organic linker and its coordination to the metal.Disappearance of the carboxylic acid O-H stretch and a shift in the C=O stretching frequencies upon coordination to the metal center.
Protocol: Sample Preparation for PXRD
  • Ensure the MOF sample is fully activated and dry.

  • Grind a small amount (5-10 mg) of the MOF into a fine, homogeneous powder using an agate mortar and pestle.

  • Carefully mount the powder onto a zero-background sample holder (e.g., silicon). Ensure the surface is flat and level.

  • Run the analysis using a standard diffractometer, typically scanning 2θ from 5° to 50°.

Part 4: Applications in Drug Development and Catalysis

The unique properties of MOFs derived from this compound and its isomers make them highly suitable for advanced applications.

Application I: pH-Responsive Drug Delivery

Zeolitic Imidazolate Frameworks (ZIFs) and related MOFs are renowned for their use as drug delivery vehicles.[10][11] Their biocompatibility and, crucially, their instability in acidic environments make them ideal for targeted drug release in the acidic microenvironments of tumors or endosomes.[10] The protonation of the imidazole nitrogen in the linker disrupts its coordination with the metal ion, leading to controlled framework decomposition and release of the encapsulated drug.

Protocol: Post-Synthetic Loading of Ibuprofen

  • Prepare Drug Solution: Create a 10 mg/mL solution of Ibuprofen in a suitable solvent like ethanol.

  • Incubation: Immerse 50 mg of activated MOF powder in 10 mL of the Ibuprofen solution.

  • Loading: Stir the suspension at room temperature for 72 hours in a sealed container to allow the drug to diffuse into the MOF pores.

  • Purification: Centrifuge the mixture to collect the drug-loaded MOF. Wash the collected solid several times with fresh ethanol to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded MOF under vacuum at a low temperature (~60 °C) to avoid drug degradation.

  • Quantification: To determine the loading amount, digest a known mass of the loaded MOF in an acidic solution (e.g., HCl) and quantify the released Ibuprofen using UV-Vis spectroscopy.

Protocol: In Vitro pH-Triggered Release Study

  • Prepare Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).

  • Setup: Disperse 10 mg of the drug-loaded MOF in 20 mL of each buffer solution in separate sealed containers.

  • Incubation: Place the containers in an incubator shaker at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each container. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.

  • Analysis: Centrifuge the aliquots to remove any MOF particles. Measure the concentration of released Ibuprofen in the supernatant using UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster release profile at pH 5.5 compared to pH 7.4 demonstrates the desired pH-responsive behavior.[11]

Application II: Heterogeneous Catalysis

The inherent chemical functionalities of MOFs can be harnessed for catalysis. The nitrogen atoms in the imidazole linker can serve as accessible Lewis basic sites, while incompletely coordinated or open metal sites can act as Lewis acidic sites.[6] This makes these materials promising heterogeneous catalysts that are easily recoverable and reusable.

Model Reaction: Knoevenagel Condensation The Knoevenagel condensation of benzaldehyde with malononitrile is a classic carbon-carbon bond-forming reaction catalyzed by a base. The imidazole moieties within the MOF can serve as the catalytic active sites.[6]

Protocol: Catalytic Activity Test

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the activated MOF catalyst (e.g., 5 mol% relative to benzaldehyde) in 5 mL of a solvent such as ethanol.

  • Reaction: Stir the mixture at a set temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: Upon completion, cool the reaction mixture. The solid MOF catalyst can be easily recovered by centrifugation or filtration.

  • Product Isolation: Isolate the product from the filtrate by evaporating the solvent.

  • Reusability Test: Wash the recovered catalyst with ethanol, dry it under vacuum, and use it in a subsequent reaction cycle under identical conditions to test its stability and reusability.

Conclusion

The this compound ligand and its isomers are exceptionally versatile building blocks for the rational design of functional Metal-Organic Frameworks. By understanding the interplay between ligand geometry, synthesis conditions, and post-synthetic modifications, researchers can develop advanced materials tailored for specific, high-value applications. The protocols outlined in this guide provide a robust framework for synthesizing, characterizing, and deploying these MOFs in the promising fields of targeted drug delivery and heterogeneous catalysis, paving the way for innovations in both medicine and green chemistry.

References

  • ResearchGate. (2025). Zeolitic Imidazolate framework-8 as efficient pH-sensitive drug delivery vehicle | Request PDF. ResearchGate.
  • Al-Shakban, M., et al. (2017). Curcumin encapsulated zeolitic imidazolate frameworks as stimuli responsive drug delivery system and their interaction with biomimetic environment. Scientific Reports.
  • Loh, X. J., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules.
  • Jain, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology.
  • ResearchGate. (2024). (PDF) Engineering Zeolitic Imidazolate Framework-8 Nanoparticles for Smart Drug Delivery Systems. ResearchGate.
  • Li, J., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.
  • Amina, R., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials.
  • RUA. (n.d.). New route for the synthesis of Co-MOF from metal substrates. RUA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of MOF Synthesis: A Guide to Advanced Ligands. ningboinno.com.
  • Wang, X., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design.
  • CD Bioparticles. (n.d.). 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. CD Bioparticles.
  • Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocols.io.
  • Li, J., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry.
  • ResearchGate. (n.d.). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. ResearchGate.
  • Kamal, T., et al. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. ACS Omega.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. ningboinno.com.
  • Khan, A., et al. (2023). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Inorganic Chemistry Communications.
  • Silva, A. M. G., et al. (2024). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry.
  • PubChem. (n.d.). 4-(1h-Benzimidazol-2-yl)benzoic acid. PubChem.
  • Fun, H.-K., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (2025). Structures and properties of one mixed-ligand and two homoligand coordination polymers based on 4-(Imidazol-1-yl)-benzoic acid. ResearchGate.
  • de Oliveira, C. S., et al. (2023). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Metal-Organic Frameworks with 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of Imidazole-Carboxylate Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) have unequivocally transitioned from novel curiosities to indispensable tools across a multitude of scientific disciplines, including catalysis, gas storage and separation, and notably, in biomedical applications such as drug delivery and biosensing.[1][2] The modularity of MOFs, allowing for the precise tuning of their structural and functional properties, is principally dictated by the judicious selection of their constituent metal nodes and organic linkers.

Among the vast library of organic linkers, those incorporating both imidazole and carboxylate functionalities have garnered significant attention.[3] The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, offers a versatile coordination site for metal ions and can participate in hydrogen bonding, while the carboxylate group provides a robust and well-defined linkage to form stable framework structures.[4][5] This dual-functionality is paramount in the design of MOFs with tailored properties.

This guide focuses specifically on the synthesis of MOFs utilizing 4-(1H-imidazol-2-yl)benzoic acid as the organic linker. The positional isomerism of the imidazole ring significantly influences the coordination geometry and, consequently, the final topology of the MOF.[6] The 2-yl substitution, as opposed to the more commonly reported 1-yl or 4-yl isomers, presents a unique spatial arrangement of the coordinating nitrogen and carboxylate groups, offering opportunities for the discovery of novel framework architectures with potentially enhanced properties.

These application notes provide a detailed, experience-driven approach to the synthesis of MOFs with this compound, targeting researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic strategies, provide step-by-step protocols, and discuss the critical characterization techniques required to validate the successful synthesis of these promising materials.

Rationale for Synthetic Approach: Solvothermal and Hydrothermal Methods

The synthesis of crystalline MOFs typically necessitates conditions that allow for the slow and controlled formation of the extended network structure. Solvothermal and hydrothermal methods are the most prevalent and effective techniques for achieving high-quality crystalline MOFs.[7][8] These methods involve heating the reaction mixture in a sealed vessel, allowing the pressure to increase above atmospheric pressure. This elevated pressure and temperature facilitate the dissolution of the reactants and promote the crystallization process.

The choice between a solvothermal or hydrothermal approach is primarily dictated by the solubility of the reactants and the desired properties of the final product. In a solvothermal synthesis , an organic solvent, commonly N,N-dimethylformamide (DMF), is used. DMF is an excellent solvent for a wide range of organic linkers and metal salts, and its high boiling point allows for a broad range of reaction temperatures.[9] Conversely, a hydrothermal synthesis utilizes water as the solvent, offering a more environmentally benign "green" chemistry approach.[10][11][12][13] The polarity of water can influence the coordination of the metal ions and the resulting MOF structure.

For the synthesis of MOFs with this compound, both methods are viable. The protocols provided below will detail both a solvothermal approach with zinc(II) and a hydrothermal approach with copper(II), two common metal ions in MOF chemistry.

Ligand and Metal Precursor Selection

The selection of the metal precursor is a critical parameter that dictates the geometry of the metal node and, consequently, the overall structure of the MOF. Divalent metal ions such as Zn(II) and Cu(II) are frequently employed due to their versatile coordination geometries.

  • Zinc(II) often forms tetrahedral or octahedral coordination environments, leading to the formation of robust and porous frameworks. Zinc-based MOFs are also of particular interest for biomedical applications due to the low toxicity of zinc.

  • Copper(II) can adopt a range of coordination geometries, including square planar and octahedral, which can lead to diverse and interesting framework topologies. Copper-based MOFs have shown promise in catalysis and as antimicrobial agents.[14]

The purity of the this compound linker is paramount to obtaining a crystalline and phase-pure MOF. Impurities can act as competing ligands or disrupt the crystal growth process.

Experimental Protocols

General Considerations and Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Safety glasses, lab coats, and appropriate gloves are mandatory.

  • Autoclaves are pressurized vessels and should be handled with extreme care. Ensure they are properly sealed and not filled to more than 75% of their total volume.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial or a Teflon-lined autoclave.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Seal the vial or autoclave tightly.

  • Place the sealed vessel in a programmable oven.

  • Heat to 120 °C at a rate of 5 °C/min and maintain this temperature for 48-72 hours. The extended reaction time allows for the slow formation of well-defined crystals.

  • Allow the oven to cool down to room temperature naturally. Abrupt cooling can lead to the formation of amorphous material.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling DMF with a more volatile solvent.

  • Dry the product under vacuum at 80-100 °C for 12 hours to activate the MOF by removing the solvent molecules from the pores.

Rationale for Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the metal salt and the organic linker. Its high boiling point allows for the necessary reaction temperature to be reached.

  • Temperature (120 °C): This temperature is a common starting point for solvothermal MOF synthesis. It is high enough to promote the reaction and crystallization but not so high as to cause decomposition of the linker or the formation of undesirable dense phases.

  • Time (48-72 hours): The slow crystallization process is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol outlines a hydrothermal approach for synthesizing a copper-based MOF.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • Deionized water

  • Ethanol

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL beaker, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 10 mL of deionized water.

  • In a separate beaker, dissolve 0.5 mmol of this compound in 10 mL of a 1:1 water/ethanol mixture. The addition of ethanol aids in the dissolution of the organic linker.

  • Combine the two solutions in the Teflon liner of a 20 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 150 °C at a rate of 5 °C/min and maintain this temperature for 24-48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the blue crystalline product by filtration.

  • Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in a desiccator over silica gel for 24 hours.

Rationale for Experimental Choices:

  • Solvent (Water/Ethanol): The use of water as the primary solvent makes this a "greener" synthesis. A small amount of ethanol is used to improve the solubility of the organic linker.

  • Temperature (150 °C): Higher temperatures are often required in hydrothermal synthesis compared to solvothermal methods to achieve sufficient reactant solubility and promote crystallization.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal/hydrothermal synthesis of MOFs with this compound.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (DMF or Water/Ethanol) Solvent->Mixing Heating Solvothermal/Hydrothermal Reaction (120-150 °C) Mixing->Heating Sealed Autoclave Filtration Filtration/Centrifugation Heating->Filtration Washing Washing with Solvent Filtration->Washing Activation Drying/Activation (Vacuum Oven) Washing->Activation Final_Product Crystalline MOF Activation->Final_Product PXRD PXRD TGA TGA FTIR FT-IR SEM SEM Final_Product->PXRD Final_Product->TGA Final_Product->FTIR Final_Product->SEM

Caption: A schematic workflow for the synthesis and characterization of MOFs.

Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of the MOF. The following techniques are fundamental.[15][16]

Powder X-Ray Diffraction (PXRD)

PXRD is the most critical technique for confirming the crystallinity and phase purity of the synthesized material.[8] A well-defined diffraction pattern with sharp peaks indicates a crystalline product. The peak positions are characteristic of the crystal structure. The experimental PXRD pattern should be compared with a simulated pattern if a single-crystal structure is obtained, or with patterns of known phases to ensure the absence of impurities.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the coordination of the carboxylate group to the metal center. In the free this compound ligand, the C=O stretching vibration of the carboxylic acid will be observed at a specific wavenumber. Upon coordination to the metal ion, this peak will shift, typically to a lower wavenumber, indicating the formation of a metal-carboxylate bond.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and crystal size of the synthesized MOF. The images can reveal the shape of the crystals (e.g., cubic, rod-like, or plate-like) and provide an indication of the uniformity of the sample.

Quantitative Data and Expected Results

The following table summarizes the expected characterization data for a hypothetical zinc-based MOF synthesized with this compound. This data is based on typical results for similar imidazole-carboxylate MOFs found in the literature.

Characterization Technique Expected Result Interpretation
PXRD Sharp, well-defined peaks at specific 2θ angles.Indicates a crystalline, phase-pure material.
TGA Initial weight loss of ~10-20% up to ~150 °C, followed by a stable plateau up to ~350-400 °C, then rapid decomposition.The initial weight loss corresponds to the removal of guest solvent molecules. The plateau indicates the thermal stability range of the MOF framework.
FT-IR Disappearance or significant shift of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Shift of the C=O stretch from ~1700 cm⁻¹ in the free ligand to ~1550-1650 cm⁻¹ in the MOF.Confirms the deprotonation and coordination of the carboxylate group to the zinc metal center.
SEM Uniformly shaped crystals (e.g., cubic or prismatic) with sizes in the micrometer range.Indicates a well-controlled crystallization process.

Potential Applications in Drug Development and Research

MOFs synthesized from this compound are expected to have several promising applications, particularly in the biomedical field.

  • Drug Delivery: The porous nature of these MOFs makes them ideal candidates for encapsulating and delivering therapeutic agents. The imidazole functionality can also provide sites for further post-synthetic modification to attach targeting moieties.

  • Luminescent Sensing: Many zinc and copper-based MOFs exhibit intrinsic luminescence.[17][18][19] This property can be harnessed for the development of sensors for biologically relevant molecules or for tracking the release of encapsulated drugs.

  • Catalysis: The metal centers and the imidazole nitrogen atoms can act as Lewis acidic and basic sites, respectively, making these MOFs potential catalysts for various organic transformations relevant to pharmaceutical synthesis.[5]

Logical Relationships and Mechanistic Insights

The formation of the MOF is a self-assembly process driven by the coordination between the metal ions and the organic linker. The following diagram illustrates the key interactions.

MOF_Formation cluster_coordination Coordination Bonds Metal_Ion Metal Ion (e.g., Zn²⁺) Carboxylate_Coordination Metal-Carboxylate Bond Metal_Ion->Carboxylate_Coordination Imidazole_Coordination Metal-Imidazole Bond Metal_Ion->Imidazole_Coordination Ligand This compound Ligand->Carboxylate_Coordination Ligand->Imidazole_Coordination MOF_Framework 3D MOF Framework Carboxylate_Coordination->MOF_Framework Forms Primary Structure Imidazole_Coordination->MOF_Framework Cross-links Chains/Layers

Caption: Coordination interactions leading to the formation of the MOF framework.

The carboxylate group of the linker coordinates to the metal ions, forming the primary building blocks of the framework. The imidazole nitrogen atoms can then bridge between metal centers, extending the structure into a two- or three-dimensional network. The specific coordination mode of the imidazole (e.g., monodentate or bidentate) will depend on the reaction conditions and the nature of the metal ion.

References

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]
  • Physiochemical characterization of metal organic framework materials: A mini review.
  • Representative 1-imidazole-containing and 1-imidazole-carboxylate ligands used in construction of Zn(II) and Cd(II) MOFs.
  • Novel cadmium(II) frameworks with mixed carboxylate and imidazole-containing ligands for selective detection of antibiotics.
  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design. [Link]
  • Comparative study of metal–organic frameworks synthesized via imide condensation and coordination assembly.
  • Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances. [Link]
  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. [Link]
  • A novel Zn(4)
  • Two bis-ligand-coordinated Zn(ii)-MOFs for luminescent sensing of ions, antibiotics and pesticides in aqueous solutions. Dalton Transactions. [Link]
  • The roles of imidazole ligands in coordination supramolecular systems.
  • Structural Diversity and Sensing Properties of Metal-Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands.
  • The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm. [Link]
  • 1D, 2D, and 3D Metal−Organic Frameworks Based on Bis(imidazole) Ligands and Polycarboxylates: Syntheses, Structures, and Photoluminescent Properties. Crystal Growth & Design. [Link]
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]
  • A novel Zn 4O-based triazolyl benzoate MOF: Synthesis, crystal structure, adsorption properties and solid state 13C NMR investigations.
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules. [Link]
  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Molecules. [Link]
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]
  • Comparative study of metal-organic frameworks synthesized via imide condensation and coordin
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
  • Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole. Taylor & Francis. [Link]
  • Two New Coordination Frameworks Constructed From 4-(Imidazol-1-yl) Benzoic Acid: Synthesis, Structures and Tunable Photoluminescence Upon Thermochromisms. Journal of Cluster Science. [Link]
  • 4-(Imidazol-1-yl)benzoic acid.
  • Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies.
  • Synthesis of zinc mof materials.
  • Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. SCIRP. [Link]
  • Hydrothermal Synthesis and Characterization of Copper Glycinate and Its in Vitro Drugs Adsorption Studies. Global Journal of Pure and Applied Chemistry Research. [Link]
  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system.
  • Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. SCIRP. [Link]
  • Hydrothermal synthesis of a 2-(2-pyridyl)imidazole derivative and its copper(II) and zinc(II) complexes.

Sources

Application Notes and Protocols: Characterizing 4-(1H-imidazol-2-yl)benzoic acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-imidazol-2-yl)benzoic acid is a versatile heterocyclic compound featuring a benzoic acid moiety and an imidazole ring.[1] This unique structure makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the development of enzyme inhibitors.[1][2] The imidazole group is a well-established coordinating ligand for metal ions, including the heme iron found in the active site of critical enzymes, while the benzoic acid group provides a handle for further derivatization and can participate in hydrogen bonding interactions.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a tool compound in enzyme inhibition studies. The primary focus is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme and a significant target in cancer immunotherapy.[5][6] A brief overview of its potential application in studying arginase inhibition is also discussed. Detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC50) and the mechanism of action (MoA) are provided, grounded in established biochemical principles.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before initiating experimental work, understanding the fundamental parameters of enzyme inhibition is crucial for robust experimental design and accurate data interpretation. An inhibitor's potency is typically quantified by its IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. While useful for initial screening, the IC50 value can be dependent on experimental conditions (e.g., substrate concentration).

To define the inhibitor's specific mode of action, further kinetic studies are required to determine the inhibition constant (Ki) and the mechanism by which the inhibitor interacts with the enzyme.

Key Mechanisms of Enzyme Inhibition:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vmax and Km.

G E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P -> E + P ESI ESI Complex ES->ESI + I ES->ESI + I I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->EI I_noncomp->ESI Binds E or ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ESI EI->E - I ESI->ES - I ESI->ES - I G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor 1. Prepare serial dilutions of this compound in DMSO/Assay Buffer prep_enzyme 2. Prepare working solution of IDO1 enzyme in ice-cold Assay Buffer prep_reaction_mix 3. Prepare Reaction Master Mix (L-Trp, Ascorbate, Methylene Blue, Catalase in Assay Buffer) add_inhibitor 4. Add inhibitor dilutions (or buffer for controls) to 96-well plate add_enzyme 5. Add IDO1 enzyme to all wells except 'Blank' add_inhibitor->add_enzyme start_reaction 6. Initiate reaction by adding Reaction Master Mix add_enzyme->start_reaction incubate 7. Incubate at 37°C for 30-60 minutes start_reaction->incubate stop_reaction 8. Stop reaction with TCA incubate->stop_reaction hydrolyze 9. Incubate at 50°C for 30 min to hydrolyze NFK to Kynurenine stop_reaction->hydrolyze read_abs 10. Read absorbance at 320-325 nm hydrolyze->read_abs calc_inhibition 11. Calculate % Inhibition vs. Control read_abs->calc_inhibition plot_curve 12. Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for determining the IC50 of an IDO1 inhibitor.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts. [7][8]2. Reaction Mixture Preparation: Prepare a complete IDO1 reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase, and 2x the final desired concentration of L-Tryptophan (e.g., 400 µM for a final concentration of 200 µM). [9]3. Assay Plate Setup: In a 96-well plate, set up the following in duplicate:

    • Blank: 5 µL assay buffer + 45 µL water (or buffer).

    • Positive Control (100% Activity): 5 µL of inhibitor buffer (containing DMSO at the same final concentration as test wells) + 45 µL IDO1 enzyme solution.

    • Test Inhibitor: 5 µL of each inhibitor dilution + 45 µL IDO1 enzyme solution.

  • Enzyme Preparation: On ice, dilute the recombinant IDO1 enzyme to the working concentration (e.g., 40 ng/µL) in cold assay buffer. [7]It is critical to keep the enzyme on ice and avoid repeated freeze-thaw cycles. [7]5. Reaction Initiation: Initiate the reaction by adding 50 µL of the prepared reaction mixture to each well. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. [9]7. Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well. [9]8. Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete hydrolysis of the initial product, N-formylkynurenine (NFK), to the stable product, kynurenine, which absorbs light at ~321 nm. [9]9. Measurement: After cooling to room temperature, measure the absorbance at 320-325 nm using a microplate reader. [7] Data Analysis:

  • Subtract the absorbance of the "Blank" from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_PositiveControl))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition (MoA)

This experiment distinguishes between competitive, non-competitive, and other modes of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Methodology:

  • Experimental Design: Set up a matrix of reactions. You will vary the concentration of the substrate, L-Tryptophan (e.g., from 0.5x Km to 10x Km), across a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: Perform the IDO1 assay as described in Protocol 1 for each condition in the matrix. Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]). The pattern of line intersections is indicative of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant (off-axis).

Anticipated Quantitative Data

The following table presents a hypothetical but realistic summary of results for a potent IDO1 inhibitor like this compound.

ParameterValueMethod
IC50 75 nMDose-Response Fluorometric Assay
Ki 35 nMMichaelis-Menten Kinetics
Mechanism CompetitiveLineweaver-Burk Plot Analysis
Z'-factor > 0.7Assay Validation

Part 3: Alternative Application - Arginase Inhibition Studies

Scientific Rationale

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [10][11]It competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [12]Overactivity of arginase is implicated in cardiovascular and immunological diseases. [13]While boronic acid derivatives are the most classic arginase inhibitors, heterocyclic compounds can also be explored for their inhibitory potential. [12][14]

Brief Protocol Outline: Colorimetric Arginase Assay

A common method for measuring arginase activity relies on the colorimetric quantification of urea, one of the reaction products. [13][15]

  • Enzyme Activation: Arginase requires manganese for activity. Pre-incubate the enzyme with MnCl2.

  • Inhibition Step: Incubate the activated arginase with various concentrations of this compound.

  • Enzymatic Reaction: Initiate the reaction by adding a buffered L-arginine solution and incubate at 37°C. [15]4. Urea Detection: Stop the reaction and add a reagent mixture (e.g., containing α-isonitrosopropiophenone) that reacts specifically with urea under acidic and heated conditions to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm for some kits) to quantify the amount of urea produced. [16]6. Analysis: Calculate the IC50 value as described for the IDO1 assay.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background signal in "Blank" wells Reagent contamination; Autohydrolysis of substrate.Use fresh, high-purity reagents. Check buffer pH.
Low signal in "Positive Control" wells Inactive enzyme; Suboptimal assay conditions.Use a fresh aliquot of enzyme; avoid freeze-thaw. [7]Optimize pH, temperature, and cofactor concentrations. [8]
Inconsistent replicates (high CV%) Pipetting errors; Incomplete mixing; Plate edge effects.Use calibrated pipettes. Ensure thorough mixing after each addition. Avoid using the outermost wells of the plate.
No inhibition observed Inhibitor instability or precipitation; Incorrect concentration range.Check inhibitor solubility in assay buffer. Test a wider range of concentrations (logarithmic scale).

References

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384) - BPS Bioscience.
  • Dolšak, A., et al. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.
  • Caldwell, R. B., et al. (2006). Determination of mammalian arginase activity. Methods in Molecular Biology.
  • Greene, L. I., & Waterman, M. R. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology.
  • Kandpal, M., et al. (2022). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis.
  • Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193).
  • Zhang, J., et al. (2011). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS One.
  • Cheyad, M. S., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). 4-(1h-Benzimidazol-2-yl)benzoic acid.
  • Igel, P., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters.
  • Hou, J., et al. (2023). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry.
  • Van Zandt, M. C., et al. (n.d.). Arginase Inhibitors.
  • CD Bioparticles. (n.d.). This compound.
  • Al-Fakih, A. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
  • Wang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.
  • Wang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. ResearchGate.
  • Al-Ostath, A., et al. (2023). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.
  • Prendergast, G. C., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International Review of Cell and Molecular Biology.
  • D'cunha, R., & Kumar, S. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
  • MySkinRecipes. (n.d.). 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID.
  • ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid.

Sources

Synthesis of 4-(1H-imidazol-2-yl)benzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental protocol for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of this compound

The imidazole nucleus is a cornerstone in the design of biologically active molecules, exhibiting a wide array of pharmacological properties. When coupled with a benzoic acid moiety at the 2-position, the resulting compound, this compound, presents a unique scaffold. This structure possesses both a basic imidazole ring capable of coordinating to metal ions and participating in hydrogen bonding, and an acidic carboxylic acid group that allows for further derivatization into esters, amides, and other functional groups. This duality makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

The synthesis of this target molecule is achieved through a classic multicomponent reaction, the Debus-Radziszewski imidazole synthesis. This reaction offers an efficient route to 2-substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the Radziszewski reaction, a one-pot condensation of 4-formylbenzoic acid, glyoxal, and ammonia.

Reaction:

4-Formylbenzoic Acid + Glyoxal + 2 NH₃ → this compound + 3 H₂O

The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde (4-formylbenzoic acid) to form the imidazole ring through a series of condensation and dehydration steps.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
4-Formylbenzoic acidC₈H₆O₃150.131.50 g10.0 mmolStarting aldehyde
Glyoxal (40% in H₂O)C₂H₂O₂58.041.45 mL10.0 mmol1,2-Dicarbonyl source
Ammonium hydroxide (28-30%)NH₄OH35.053.4 mL~50.0 mmolAmmonia source (in excess)
Ethanol (95%)C₂H₅OH46.0720 mL-Solvent
Hydrochloric acid (1 M)HCl36.46As needed-For pH adjustment
Sodium hydroxide (1 M)NaOH40.00As needed-For pH adjustment
Deionized waterH₂O18.02As needed-For workup and recrystallization
Anhydrous sodium sulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve 4-formylbenzoic acid in ethanol B Add 40% aqueous glyoxal solution A->B C Cool mixture in an ice bath B->C D Slowly add ammonium hydroxide C->D E Stir at room temperature D->E F Neutralize with 1 M HCl to precipitate crude product E->F Reaction Completion G Filter and wash the precipitate F->G H Perform acid-base extraction for purification G->H I Recrystallize from ethanol/water H->I J Dry the final product I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 4-formylbenzoic acid in 20 mL of 95% ethanol.

    • To this solution, add 1.45 mL (10.0 mmol) of a 40% aqueous solution of glyoxal.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add 3.4 mL of concentrated ammonium hydroxide (28-30%) to the stirred solution over a period of 10-15 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture in an ice bath.

    • Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 6-7. The product is amphoteric, meaning it has both acidic and basic properties, so careful pH control is crucial for precipitation.[3]

    • A precipitate should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water and then with a small amount of cold ethanol.

    • Acid-Base Purification (Optional but Recommended):

      • Suspend the crude product in deionized water and add 1 M sodium hydroxide until the solid dissolves (forming the sodium salt of the carboxylic acid).

      • Filter the solution to remove any insoluble impurities.

      • Cool the filtrate in an ice bath and re-precipitate the product by adding 1 M hydrochloric acid dropwise until the pH is again around 6-7.

      • Collect the purified product by vacuum filtration and wash with cold deionized water.

    • Recrystallization:

      • For further purification, recrystallize the product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

    • Drying:

      • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show signals for the protons on the imidazole and benzene rings, as well as the acidic proton of the carboxylic acid and the N-H proton of the imidazole.

    • A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.

    • A broad singlet for the imidazole N-H proton at δ ~12-13 ppm.

    • A doublet for the two aromatic protons ortho to the carboxylic acid group (H-3, H-5) at δ ~8.0-8.2 ppm.

    • A doublet for the two aromatic protons ortho to the imidazole group (H-2, H-6) at δ ~7.8-8.0 ppm.

    • A singlet for the two equivalent imidazole protons (H-4', H-5') at δ ~7.2-7.4 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would show distinct signals for the carboxylic acid carbon, the imidazole carbons, and the benzene ring carbons.

    • Carboxylic acid carbonyl carbon (COOH) at δ ~167 ppm.

    • Imidazole C-2 carbon at δ ~145 ppm.

    • Aromatic and imidazole carbons in the region of δ ~115-135 ppm.

  • FTIR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the functional groups present.

    • A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.

    • An N-H stretch from the imidazole ring at ~3100-3200 cm⁻¹.

    • A C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹.

    • C=N and C=C stretching vibrations from the imidazole and benzene rings at ~1500-1600 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 189.06.

Safety and Handling

  • 4-Formylbenzoic acid: May cause skin and eye irritation.

  • Glyoxal: Corrosive and may cause severe skin and eye damage. Handle with extreme care.

  • Ammonium hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory tract.

  • Ethanol: Flammable liquid and vapor.

  • Hydrochloric acid and Sodium hydroxide: Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Radziszewski reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for their drug discovery and materials science endeavors. The provided rationale for key experimental steps aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • BenchChem. Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. Accessed January 2026.
  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. Accessed January 2026.
  • Lima, L. M., et al. (2021).
  • ResearchGate. Optimization of the reaction conditions. Accessed January 2026.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • BenchChem.
  • Google Patents.
  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Accessed January 2026.
  • ResearchGate. Optimization of reaction conditions: Optimization of reactions were... Accessed January 2026.
  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Accessed January 2026.
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-... Accessed January 2026.
  • Sigma-Aldrich. 4-Hydroxybenzoic acid ReagentPlus, = 99 99-96-7. Accessed January 2026.
  • Chemical Shifts. 4-(1H-benzimidazol-2-ylsulfanyl)benzoic acid - Optional[13C NMR]. Accessed January 2026.
  • Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Accessed January 2026.
  • BenchChem. Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis. Accessed January 2026.
  • ResearchGate.
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Accessed January 2026.
  • Fisher Scientific.
  • Chemical Shifts. BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER - Optional[13C NMR]. Accessed January 2026.
  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. Accessed January 2026.
  • PMC. 4-(Imidazol-1-yl)benzoic acid. Accessed January 2026.
  • ChemScene. 210962-27-9 | this compound hydrochloride. Accessed January 2026.
  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Accessed January 2026.
  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Accessed January 2026.
  • BMRB.
  • Scribd. Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. Accessed January 2026.
  • Wilkes University. Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. Accessed January 2026.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(1H-imidazol-2-yl)benzoic acid. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential impurities and degradation products. The causality behind the selection of chromatographic conditions is explained, and a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is provided.[1]

Introduction

This compound is a versatile heterocyclic compound featuring both a basic imidazole ring and an acidic carboxylic acid moiety.[2][3] Its structural motifs are of significant interest in medicinal chemistry and pharmaceutical development.[2] Accurate determination of purity is a critical step in the quality control of this active pharmaceutical ingredient (API) intermediate. A stability-indicating analytical method is essential to ensure that the analytical procedure can accurately measure the decrease in the amount of the active substance due to degradation.[4][5][6] This document provides a comprehensive guide to a validated HPLC method suitable for this purpose.

The developed method leverages reversed-phase chromatography, a widely used technique for the separation of a broad range of compounds in the pharmaceutical industry.[7][8] The choice of stationary and mobile phases is critical for achieving the desired separation, especially for a polar, ionizable molecule like this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[9]
Molecular Weight188.18 g/mol [9]
AppearanceWhite to off-white solid[9]
Predicted pKa3.36 ± 0.10[9]
SolubilitySoluble in organic solvents like methanol and ethanol; lower solubility in water.[2][10][11]-

The presence of both an acidic (carboxylic acid) and a basic (imidazole) functional group means the molecule's ionization state is highly dependent on the pH of the solution. To ensure reproducible retention and good peak shape in reversed-phase HPLC, it is crucial to control the pH of the mobile phase to maintain a consistent ionization state of the analyte.[12]

HPLC Method Development and Rationale

The following HPLC method was developed based on the physicochemical properties of this compound and general principles of reversed-phase chromatography for polar and ionizable compounds.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides a versatile hydrophobic stationary phase suitable for retaining the aromatic structure of the analyte.[8] The dimensions and particle size offer a good balance between resolution and analysis time. A C8 column could also be considered if retention is too strong.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS and helps to control the pH of the mobile phase.[15] An acidic pH ensures that the carboxylic acid group is protonated (less polar) and the imidazole group is protonated (charged), leading to consistent interactions with the stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[12]
Gradient Elution 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% BA gradient elution is employed to ensure elution of any potential late-eluting, more hydrophobic impurities and to re-equilibrate the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at 275 nmThe aromatic and imidazole rings are expected to have strong UV absorbance. A DAD allows for the determination of the optimal detection wavelength and peak purity analysis. 275 nm is a good starting point, but should be optimized based on the analyte's UV spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Methanol:Water (50:50, v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase.

HPLC_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Optimization cluster_3 System Suitability & Validation A Determine Physicochemical Properties (pKa, Solubility, UV Spectrum) B Select Column (C18, C8) A->B C Select Mobile Phase (Acetonitrile/Methanol, Buffer) A->C D Choose Detector (DAD) A->D E Optimize Mobile Phase pH and Buffer B->E C->E D->E F Optimize Gradient Profile E->F G Fine-tune Flow Rate and Temperature F->G H Define System Suitability Criteria G->H I Perform Method Validation (ICH Q2(R1)) H->I

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Diluent (Methanol:Water, 50:50, v/v): Mix equal volumes of HPLC-grade methanol and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the following parameters as per USP <621> and EP 2.2.46.[4][5][15][16]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in ICH Q2(R1).[1]

Method_Validation_Process Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4]

  • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples and assess the separation of the main peak from any degradation products. Peak purity should be evaluated using a DAD.

Linearity

Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy is determined by applying the method to a sample of known purity (e.g., a spiked placebo or by standard addition). Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring acceptable precision and accuracy.

Robustness

The robustness of the method is evaluated by deliberately varying key method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units

The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

The RP-HPLC method detailed in this application note is suitable for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in a research and drug development setting. The stability-indicating nature of the assay ensures that any potential degradation products can be separated from the main analyte, providing confidence in the reported purity values. Adherence to the described protocols and validation procedures will ensure compliance with regulatory expectations.[1][4][15][16]

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Stability Indicating HPLC Method Development – A Review. Europub. [Link]
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • General chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare. [Link]
  • <621> CHROM
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • 4-(1h-Benzimidazol-2-yl)benzoic acid. PubChem. [Link]
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. [Link]
  • HPLC METHOD FOR IMIDAZOLE.
  • The solubility of benzoic acid in seven solvents.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
  • 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. MySkinRecipes. [Link]
  • This compound. Chem-Impex. [Link]
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
  • The UV–VIS-NIR spectrum of 4-Hydroxybenzoic acid-1H-imidazole crystal.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link]
  • Benzoic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]. U.S. Environmental Protection Agency. [Link]
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • 4-(Imidazol-1-yl)benzoic acid.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
  • Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
  • Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible method for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The protocol is centered around the classic Debus-Radziszewski imidazole synthesis, a multi-component reaction that offers an efficient route to 2-substituted imidazoles. This document provides a thorough, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification techniques, and characterization data. Furthermore, it delves into the causality behind the experimental choices, ensuring a deep understanding of the synthetic process. Safety precautions and troubleshooting advice are also integrated to facilitate a successful and safe synthesis.

Introduction

Imidazole-containing compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. The imidazole moiety is a crucial component of many natural products and synthetic drugs, acting as a versatile scaffold for interacting with biological targets. This compound, in particular, is a valuable bifunctional molecule. The imidazole ring can participate in essential binding interactions with enzymes and receptors, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, to modulate the compound's physicochemical and pharmacokinetic properties.

The synthesis of this compound is achieved through the Debus-Radziszewski reaction, a well-established method for the formation of imidazoles.[1][2] This one-pot condensation involves the reaction of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzoic acid), and a source of ammonia (ammonium acetate).[3][4] This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Reaction + 4-Formylbenzoic_Acid->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Product This compound Reaction->Product Heat (Reflux) Glacial Acetic Acid

Caption: Synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Formylbenzoic acid≥98%
Glyoxal40% solution in water
Ammonium acetate≥98%
Glacial Acetic AcidACS grade
MethanolACS grade
Deionized Water
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Beakers, graduated cylinders, etc.
Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Glyoxal is a potential mutagen. Avoid inhalation and skin contact.

  • Ammonium acetate can release ammonia upon heating. Ensure adequate ventilation.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol).

  • Add ammonium acetate (7.71 g, 100 mmol) to the flask.

  • Add glacial acetic acid (50 mL) as the solvent.

  • Stir the mixture at room temperature until the solids are mostly dissolved.

2. Addition of Glyoxal:

  • While stirring, add a 40% aqueous solution of glyoxal (1.45 mL, 12.5 mmol) dropwise to the reaction mixture. The rationale for the slow addition is to control any initial exotherm and ensure homogeneous mixing.

3. Reaction:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

4. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Adjust the pH of the aqueous suspension to approximately 6-7 by the slow addition of a saturated sodium bicarbonate solution. This step is crucial to neutralize the acetic acid and precipitate the product, which is less soluble at its isoelectric point.

  • Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts and acetic acid.

5. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of methanol and water.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons of the benzoic acid ring (typically two doublets), imidazole ring protons (two singlets), and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals corresponding to the carbons of the benzoic acid and imidazole rings, as well as the carboxylic acid carbonyl carbon.[5][6]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈N₂O₂ (188.18 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Increase reaction time or temperature. Consider using a catalyst such as a Lewis acid.[4]
Product loss during work-up.Ensure complete precipitation by adjusting the pH carefully. Avoid using excessive solvent for washing.
Impure ProductIncomplete removal of starting materials or byproducts.Optimize the recrystallization solvent system. Consider column chromatography for further purification.[7]
Oily ProductPresence of impurities.Attempt to triturate the oil with a non-polar solvent to induce solidification before recrystallization.

Discussion

The Debus-Radziszewski reaction is a powerful tool for the synthesis of substituted imidazoles.[8][9] The mechanism is thought to involve the initial condensation of glyoxal with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde (4-formylbenzoic acid) to form the imidazole ring.[2][10] The use of glacial acetic acid as a solvent not only facilitates the dissolution of the reactants but also acts as a proton source to catalyze the condensation steps. Ammonium acetate serves as a convenient source of ammonia in the reaction.

The presence of the carboxylic acid group on the aromatic aldehyde does not significantly hinder the reaction, although it necessitates a careful work-up procedure to isolate the product. Neutralization of the reaction mixture is a critical step, as the product is amphoteric and its solubility is pH-dependent. Recrystallization is an effective method for purifying the final product, yielding material of high purity suitable for subsequent applications in drug discovery and materials science.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Debus-Radziszewski reaction. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their scientific endeavors. The provided information on characterization and troubleshooting will further aid in obtaining a pure product and overcoming potential synthetic challenges.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
  • Salerno, A., & Perillo, I. A. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435–443.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • MDPI. (2023).
  • Bentham Science. (n.d.). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles.
  • MDPI. (2023).
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry.

Sources

Application Notes & Protocols: Strategic Functionalization of 4-(1H-imidazol-2-yl)benzoic Acid for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(1H-imidazol-2-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure presents two distinct, orthogonally reactive functional groups: a carboxylic acid amenable to amide bond formation and an imidazole ring that can be functionalized through N-alkylation or C-H activation/cross-coupling reactions.[2] This bifunctional nature allows for the systematic and diverse elaboration of the core scaffold to explore chemical space, optimize pharmacokinetic properties, and enhance target engagement. Imidazole-containing compounds are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this scaffold a valuable starting point for drug discovery programs.[3][4] This guide provides a comprehensive overview and detailed, field-proven protocols for the strategic functionalization of this compound, aimed at researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

The design of novel therapeutics often relies on "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The this compound framework embodies this concept.

  • The Carboxylic Acid Moiety: This group serves as a versatile "handle." It can act as a hydrogen bond donor/acceptor or be converted into a wide range of functional groups, most commonly amides. Amide bond formation is arguably the most utilized reaction in medicinal chemistry, enabling the linkage of the scaffold to various fragments to probe target binding pockets.

  • The Imidazole Ring: This five-membered aromatic heterocycle is a bioisostere for other groups and is a common feature in many approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-stacking interactions. Functionalization of the imidazole ring, either at the nitrogen or carbon atoms, allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.[5]

This document outlines robust methodologies for derivatizing both of these key positions to generate diverse libraries of compounds for biological screening.

Physicochemical Properties & Handling

A foundational understanding of the starting material is critical for successful experimentation.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.19 g/mol [6]
CAS Number 13569-97-6[6]
Appearance Off-white to light yellow powder-
Storage Store at 2-8°C, protect from light and moisture[6]
Solubility Soluble in DMSO and polar organic solvents[1]

Core Functionalization Strategies: Part A - Derivatization of the Carboxylic Acid

The primary and most impactful modification of the carboxylic acid is its conversion to an amide. This reaction requires the "activation" of the carboxyl group to make it susceptible to nucleophilic attack by an amine.[7] We present two highly reliable protocols using different coupling reagents.

Workflow: General Amide Bond Formation

G cluster_start Reactants Acid This compound Reaction Reaction Mixture (Stir at 0°C to RT) Acid->Reaction Amine R-NH₂ (Primary/Secondary Amine) Amine->Reaction Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Reaction Base Non-nucleophilic Base (e.g., DIPEA, Et₃N) Base->Reaction Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product Target Amide Derivative Purification->Product

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

Rationale: This is a classic, cost-effective, and widely used carbodiimide-based coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and, crucially, reduces the risk of racemization if chiral amines are used.

Materials:

  • This compound

  • Amine (primary or secondary), 1.1 equivalents

  • EDC·HCl, 1.2 equivalents

  • HOBt, 1.2 equivalents

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 equivalents

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine, 1M HCl

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve EDC·HCl (1.2 eq) and HOBt (1.2 eq) in a small amount of anhydrous DMF.

  • Cool the reaction flask to 0°C using an ice bath.

  • Add the EDC/HOBt solution dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. If using DCM, dilute with more DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine. If using DMF, dilute with ethyl acetate and perform the same washes.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is particularly effective for coupling sterically hindered amines or electron-deficient anilines where EDC/HOBt may fail or give low yields.[7] The reaction times are often significantly shorter.

Materials:

  • Same as Protocol 1, but replace EDC and HOBt with HATU (1.2 equivalents).

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 8-11 from Protocol 1.

Core Functionalization Strategies: Part B - Modification of the Imidazole Ring

Modifying the imidazole ring is key to modulating the steric and electronic profile of the scaffold.

Strategy 1: N-Alkylation of the Imidazole Ring

Rationale: The introduction of an alkyl group at one of the imidazole nitrogens is a powerful strategy to increase lipophilicity, block a hydrogen-bond donor site, and introduce new vectors for interaction with a biological target.[8][9] The choice of base and solvent is critical to ensure selective N-alkylation.

G Scaffold Amide Derivative of This compound Reaction Reaction Mixture (Stir at RT to 60°C) Scaffold->Reaction AlkylHalide Alkylating Agent (R-X, e.g., MeI, BnBr) AlkylHalide->Reaction Base Base (K₂CO₃ or NaH) Base->Reaction Solvent Anhydrous Solvent (DMF or THF) Solvent->Reaction Product N-Alkylated Product Reaction->Product Followed by Workup & Purification

Caption: Reaction scheme for N-alkylation of the imidazole.

Protocol 3: Base-Mediated N-Alkylation

Note: It is often advantageous to perform N-alkylation on the ester form of the starting material or after amide formation to avoid competing reactions at the carboxylic acid.

Materials:

  • Ester or amide derivative of this compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide), 1.2 equivalents

  • Potassium carbonate (K₂CO₃), 2.0 equivalents (for less reactive halides) OR Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents (for more reactive systems)

  • Anhydrous DMF (for K₂CO₃) or Anhydrous THF (for NaH)

Step-by-Step Protocol:

  • Using K₂CO₃: a. Add the imidazole-containing substrate (1.0 eq) and K₂CO₃ (2.0 eq) to a flask with anhydrous DMF. b. Add the alkylating agent (1.2 eq) and stir the mixture at room temperature or heat to 50-60°C for 4-16 hours.

  • Using NaH (Caution: NaH is highly reactive with water and protic solvents): a. To a flame-dried flask under an inert atmosphere, add the imidazole substrate (1.0 eq) dissolved in anhydrous THF. b. Cool the solution to 0°C and carefully add NaH (1.2 eq) portion-wise. (Gas evolution will be observed). c. Stir at 0°C for 30 minutes, then add the alkylating agent (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring and Workup (for both methods): a. Monitor the reaction by TLC or LC-MS. b. Upon completion, quench the reaction carefully by the slow addition of water (especially for the NaH reaction). c. Dilute with ethyl acetate and wash with water and brine. d. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the N-alkylated product. A mixture of N1 and N3 isomers may be formed and require careful separation.

Strategy 2: C-H Functionalization via Palladium-Catalyzed Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[10] For heterocycles, this often involves a two-step sequence: regioselective halogenation followed by a Pd-catalyzed coupling with a boronic acid or ester. This strategy dramatically expands the accessible chemical space by allowing the introduction of diverse aryl or heteroaryl moieties.[11][12]

G Start Imidazole Scaffold Step1 Step 1: Halogenation (e.g., with NBS) Start->Step1 Intermediate Halogenated Imidazole (e.g., Bromo-imidazole) Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Product Aryl-Functionalized Product Step2->Product Reagents Reagents: - Arylboronic Acid - Pd Catalyst - Ligand - Base Reagents->Step2

Sources

Application Notes and Protocols: Catalytic Applications of 4-(1H-imidazol-2-yl)benzoic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Catalyst Chemist

In the dynamic landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unparalleled potential. Their modular nature, high surface area, and tunable porosity offer a sophisticated platform for designing highly active and selective catalysts. This guide focuses on the catalytic applications of MOFs constructed from the bifunctional linker, 4-(1H-imidazol-2-yl)benzoic acid. This linker is of particular interest as it strategically incorporates both a robust carboxylate coordinating group and an imidazole ring, which can act as a Brønsted base or a coordinating Lewis basic site.

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of imidazole-based MOFs for innovative catalytic solutions.

The Scientific Rationale: Why this compound?

The unique architecture of the this compound linker provides a pre-designed blueprint for creating bifunctional catalysts. The catalytic prowess of MOFs derived from this linker can be attributed to a synergistic interplay of several factors[1]:

  • Lewis Acidity: The metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) within the MOF structure can serve as Lewis acidic sites, activating substrates for nucleophilic attack[1].

  • Lewis/Brønsted Basicity: The nitrogen atoms of the imidazole ring are inherent Lewis basic sites. The N-H proton can also exhibit Brønsted acidity, although the basic character of the lone pair on the other nitrogen is more commonly exploited in catalysis[1]. This basicity is crucial for reactions requiring proton abstraction or the activation of acidic methylene compounds.

  • Confinement Effects: The well-defined porous structure of the MOF can create a unique microenvironment that influences the selectivity of catalytic reactions by controlling the orientation and proximity of reactants[1].

  • Functionalization: The imidazole and benzoate moieties offer opportunities for post-synthetic modification, allowing for the introduction of additional catalytic functionalities.

This combination of acidic and basic sites within a single, stable framework makes these MOFs prime candidates for a variety of catalytic transformations, particularly in organic synthesis.

Application Focus I: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. This reaction is efficiently catalyzed by basic sites. In a MOF constructed from this compound, the imidazole moiety of the linker is perfectly poised to act as the catalytic center[1].

Mechanistic Insight

The catalytic cycle for the Knoevenagel condensation at the imidazole site within the MOF is a cooperative process. The basic nitrogen of the imidazole ring deprotonates the active methylene compound, generating a nucleophilic carbanion. Simultaneously, the Lewis acidic metal node can coordinate with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the nucleophilic attack by the carbanion. This bifunctional activation pathway is a hallmark of many enzymatic catalysts and is effectively mimicked by these MOFs.

Diagram: Catalytic Cycle of Knoevenagel Condensation

Knoevenagel_Condensation cluster_mof MOF Pore cluster_reactants Reactants Metal_Node Lewis Acidic Metal Node (e.g., Zn²⁺) Intermediate Alkoxide Intermediate Metal_Node->Intermediate Forms Intermediate Imidazole Basic Imidazole Site (-Im) Carbanion Carbanion (⁻CH(CN)₂) Imidazole->Carbanion Generates Aldehyde Benzaldehyde (R-CHO) Aldehyde->Metal_Node Coordination & Activation Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Imidazole Proton Abstraction Carbanion->Metal_Node Nucleophilic Attack Product Benzylidenemalononitrile Intermediate->Product Protonation & Dehydration Final_Product Final Product Product->Final_Product Release from MOF Suzuki_Coupling_Workflow cluster_prep Catalyst Preparation cluster_catalysis Catalytic Reaction cluster_workup Catalyst Recovery & Reuse MOF_Synth Synthesize GEM-1 (Zn-Imidazolyl Benzoate MOF) Pd_Impregnation Impregnate with Pd(OAc)₂ solution MOF_Synth->Pd_Impregnation Reduction Reduce Pd(II) to Pd(0) (e.g., with NaBH₄ or H₂) Pd_Impregnation->Reduction Pd_GEM1 Obtain Pd@GEM-1 Catalyst Reduction->Pd_GEM1 Reaction Add Pd@GEM-1 Catalyst and Solvent Pd_GEM1->Reaction Use Catalyst Reactants Aryl Halide + Phenylboronic Acid + Base Reactants->Reaction Heating Heat with Stirring Reaction->Heating Product Biaryl Product Heating->Product Separation Separate Catalyst (Centrifugation/Filtration) Product->Separation After Reaction Washing Wash Catalyst Separation->Washing Drying Dry Catalyst Washing->Drying Reuse Reuse for Next Cycle Drying->Reuse

Sources

Application Notes and Protocols for the Purification of 4-(1H-imidazol-2-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the purification of 4-(1H-imidazol-2-yl)benzoic acid, a crucial building block in pharmaceutical development and materials science.[1][2] Recognizing the compound's amphoteric nature, which imparts significant pH-dependent solubility, two primary methodologies are presented: a classic solvent-based recrystallization and a chemically selective acid-base purification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure procedural success and high-purity outcomes.

Introduction and Physicochemical Profile

This compound (C₁₀H₈N₂O₂, M.W.: 188.18 g/mol ) is a bifunctional molecule featuring both a basic imidazole ring and an acidic carboxylic acid moiety.[1] This unique structure makes it a valuable intermediate for synthesizing a wide array of bioactive molecules and functional materials. The purity of this reagent is paramount for the integrity of downstream applications.

The key to successfully purifying this compound lies in understanding its solubility, which is intrinsically linked to its amphoteric character.

  • Acidic Character: The carboxylic acid group has a predicted pKa of approximately 3.36.[3] Above this pH, the carboxyl group is deprotonated (-COO⁻), forming a carboxylate salt that is highly soluble in aqueous media.

This dual nature means the compound is most soluble at low and high pH values and least soluble at its isoelectric point (pI) , where the net charge is zero. A synthesis procedure notes that adjusting the pH to 5 with HCl is used to precipitate the product, suggesting the pI is in this region.[3] This behavior is the cornerstone of the purification strategies outlined herein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Appearance White to off-white or beige solid[3]
Melting Point >350 °C[3]
pKa (Predicted) 3.36 (Carboxylic Acid)[3]
Storage Store at 0-8 °CN/A

Strategic Approach to Purification

The primary impurities in the synthesis of this compound, which typically involves the reaction of 4-formylbenzoic acid and glyoxal in the presence of ammonia, may include unreacted starting materials and polymeric side-products.[3] Two distinct, yet complementary, purification protocols are provided to address these challenges.

Diagram 1: Overall Purification Strategy

crude Crude this compound protocol1 Protocol 1: Solvent Recrystallization crude->protocol1 Thermal Gradient protocol2 Protocol 2: Acid-Base Purification crude->protocol2 pH Manipulation pure Pure Crystalline Product (>98%) protocol1->pure protocol2->pure analysis Purity Analysis (TLC, HPLC, NMR, MP) pure->analysis

Caption: High-level workflow for purifying the target compound.

Protocol 1: Recrystallization from a Water/Ethanol Solvent System

This protocol leverages the principle that the target compound is significantly more soluble in a hot solvent than in a cold one. For amphoteric molecules like this, polar protic solvents or mixtures are often effective. Based on procedures for related imidazole derivatives, an ethanol/water mixture is a promising choice.[4][5]

Rationale for Solvent Choice
  • Ethanol: A good solvent for many organic molecules, it can effectively dissolve the aromatic and imidazole portions of the structure, especially when heated.

  • Water: The high polarity of water and its ability to form hydrogen bonds will interact with the carboxylic acid and imidazole groups. A synthesis method notes the crude product can be dissolved in water, indicating its utility.[3]

  • Mixture: By creating a mixed solvent system, the solubility can be finely tuned. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added to the hot solution to decrease solubility and induce crystallization upon cooling.

Experimental Protocol
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil on a hot plate with stirring. Add more ethanol in small portions until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that will otherwise be trapped in the final crystals.

  • Induce Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise until a faint, persistent turbidity (cloudiness) is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Diagram 2: Solvent Recrystallization Workflow

cluster_protocol1 Protocol 1 Workflow A Dissolve crude solid in minimal hot ethanol B Add hot water to induce turbidity A->B C Re-clarify with a few drops hot ethanol B->C D Slow cool to RT, then ice bath C->D E Vacuum filter to collect crystals D->E F Wash with cold EtOH/Water E->F G Dry crystals F->G

Caption: Step-by-step process for solvent recrystallization.

Protocol 2: Purification via Acid-Base Manipulation

This powerful technique exploits the amphoteric nature of the molecule to separate it from non-amphoteric impurities. The compound is first dissolved in a basic solution as its soluble carboxylate salt, filtered to remove base-insoluble impurities, and then re-precipitated by acidifying the solution to the isoelectric point.

Principle of Operation
  • Base Solubilization: In a basic solution (e.g., aqueous NaOH), the carboxylic acid proton is removed, forming the highly water-soluble sodium 4-(1H-imidazol-2-yl)benzoate. R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

  • Acid Precipitation: Upon addition of acid (e.g., HCl), the carboxylate is protonated. Simultaneously, adding acid brings the pH down towards the isoelectric point, where the molecule has minimal solubility, causing it to precipitate out of the solution as the pure zwitterion or neutral molecule. R-COO⁻Na⁺ + HCl → R-COOH↓ + NaCl

This method is exceptionally effective at removing neutral organic impurities and acidic impurities with a significantly different pKa.

Experimental Protocol
  • Dissolution in Base: Suspend the crude this compound (e.g., 1.0 g) in deionized water (e.g., 20 mL) in a beaker or flask with stirring. Add 1 M aqueous sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is clear.

  • Filtration: Filter the basic solution through a fluted filter paper or a Büchner funnel to remove any base-insoluble impurities.

  • Precipitation: Cool the clear filtrate in an ice-water bath. While stirring vigorously, slowly add 1 M aqueous hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution is neutralized.

  • pH Adjustment: Continue adding HCl until the pH of the solution reaches approximately 5.[3] Use pH paper or a calibrated pH meter to monitor the pH. This ensures precipitation at the isoelectric point for maximum recovery.

  • Digestion: Allow the suspension to stir in the ice bath for an additional 30 minutes. This process, known as digestion, promotes the formation of larger, more easily filterable particles.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the purified product to a constant weight.

Diagram 3: Acid-Base Purification Workflow

cluster_protocol2 Protocol 2 Workflow N1 Suspend crude in water N2 Add 1M NaOH (aq) until fully dissolved N1->N2 N3 Filter to remove base-insoluble impurities N2->N3 N4 Cool filtrate in ice bath N3->N4 N5 Add 1M HCl (aq) dropwise to pH ~5 N4->N5 N6 Vacuum filter to collect precipitate N5->N6 N7 Wash with cold DI water N6->N7 N8 Dry product N7->N8

Caption: Step-by-step process for acid-base purification.

Assessment of Purity

After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Sample
Melting Point Assess purity and identitySharp melting point at >350 °C (with decomposition)[3]
Thin-Layer Chromatography (TLC) Monitor reaction progress and purityA single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantify purityA single major peak, allowing for purity calculation (e.g., >98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure¹H and ¹³C NMR spectra consistent with the expected structure.
Mass Spectrometry (MS) Determine molecular weightA molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

  • Avoid inhalation of dust from the solid compound. The compound is harmful if swallowed and causes skin and eye irritation.[3]

References

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 535-540.
  • Poblete, H., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1543-1553.
  • ResearchGate. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.
  • Pendidikan Kimia. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.
  • Poblete, H., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][3][6]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(20), 11481-11489.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.
  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid.

Sources

Application Note: A Detailed Protocol for the Column Chromatography Purification of 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(1H-imidazol-2-yl)benzoic acid using column chromatography. The amphoteric and polar nature of this heterocyclic compound, which contains both a basic imidazole moiety and an acidic carboxylic acid group, presents unique challenges for chromatographic separation. This guide explains the rationale behind the selection of the stationary and mobile phases to achieve efficient purification. It is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining high-purity this compound.

Introduction: The Scientific Rationale

This compound is a versatile building block in pharmaceutical and materials science research. Its structure, incorporating both a hydrogen bond donor/acceptor imidazole ring and a carboxylic acid handle for further functionalization, makes it a valuable synthon for creating complex molecules with potential therapeutic activity.[1][2] The purity of this starting material is paramount to the success of subsequent synthetic steps and the biological evaluation of its derivatives.

The purification of this compound by column chromatography requires careful consideration of its physicochemical properties. The molecule possesses a molecular weight of 188.18 g/mol and is a high melting point solid (>350 °C).[3] Its key features for chromatographic separation are:

  • Polarity: The presence of the imidazole and carboxylic acid groups makes the molecule highly polar.

  • Amphoteric Nature: The imidazole ring has a basic nitrogen atom, while the carboxylic acid group is acidic (predicted pKa ≈ 3.36).[3] This means the charge of the molecule is highly dependent on the pH.

Given these properties, this protocol will focus on normal-phase chromatography using silica gel, a common and effective technique for the purification of polar organic compounds. The principle of normal-phase chromatography is based on the adsorption of the analyte onto a polar stationary phase, with elution being carried out by a less polar mobile phase.[4] By carefully selecting the mobile phase composition, we can modulate the interactions between this compound and the silica gel to achieve effective separation from impurities.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography will require proportional changes in the quantities of materials used.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
Dichloromethane (DCM)HPLC GradeStandard laboratory suppliers
Methanol (MeOH)HPLC GradeStandard laboratory suppliers
Acetic Acid (AcOH)ACS Reagent GradeStandard laboratory suppliers
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory suppliers
Equipment
  • Glass chromatography column (40-50 cm length, 4-5 cm diameter)

  • Separatory funnel or reservoir for mobile phase

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

  • Standard laboratory glassware (beakers, flasks, etc.)

  • pH meter or pH paper

Step-by-Step Purification Protocol

Step 1: Preparation of the Mobile Phase

  • Prepare a stock solution of the primary mobile phase: Dichloromethane (DCM) with 10% Methanol (MeOH) and 1% Acetic Acid (AcOH) (v/v/v). For 1 liter, this corresponds to 890 mL DCM, 100 mL MeOH, and 10 mL AcOH.

  • The acetic acid is added to suppress the deprotonation of the carboxylic acid group, reducing its interaction with the acidic silica gel and preventing peak tailing.

Step 2: Slurry Packing the Chromatography Column

  • Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column.

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with a small amount of MeOH). The consistency should be that of a pourable paste.

  • Pour the slurry into the column in one continuous motion to avoid air bubbles.

  • Gently tap the side of the column to encourage even packing of the silica gel.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

Step 3: Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is an issue, a small amount of a more polar solvent like methanol can be added.

  • Alternatively, for compounds with low solubility in the mobile phase, a "dry loading" technique is recommended. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Gently open the stopcock and allow the sample to enter the silica bed.

Step 4: Elution and Fraction Collection

  • Begin the elution with the prepared mobile phase (DCM:MeOH:AcOH, 89:10:1).

  • Maintain a constant flow rate. A typical flow rate is 5-10 mL/minute for a 4 cm diameter column.

  • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

Step 5: Analysis of Fractions and Product Isolation

  • Develop the TLC plates in a suitable solvent system (e.g., the mobile phase used for the column).

  • Visualize the spots under a UV lamp at 254 nm.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Step 6: Purity Confirmation

  • Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Workflow Diagram

Column Chromatography Workflow Workflow for Purification of this compound A Step 1: Mobile Phase Preparation (DCM:MeOH:AcOH) B Step 2: Column Packing (Silica Gel Slurry) A->B Use for slurry C Step 3: Sample Loading (Wet or Dry Method) B->C Prepare column D Step 4: Elution (Gradient or Isocratic) C->D Start separation E Step 5: Fraction Collection D->E Collect eluate F Step 6: TLC Analysis E->F Monitor progress G Step 7: Combine Pure Fractions F->G Identify product H Step 8: Solvent Evaporation G->H Pool fractions I Step 9: Purity Confirmation (HPLC, NMR, MS) H->I Isolate product

Caption: A flowchart illustrating the key steps in the column chromatography purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Adjust the mobile phase composition. Increase or decrease the percentage of methanol to optimize the Rf value on TLC before running the column.- Reduce the amount of crude sample loaded onto the column.
Peak Tailing - Strong interaction between the analyte and the stationary phase.- Presence of acidic or basic functional groups.- Ensure the mobile phase contains an acid (e.g., acetic acid) or a base (e.g., triethylamine) to suppress ionization.[5][6]
Compound Crashing Out on the Column - Low solubility of the compound in the mobile phase.- Use a more polar mobile phase.- Employ the dry loading technique.
Cracked or Channeled Column Bed - Improper packing of the column.- Column running dry.- Repack the column carefully, ensuring a homogenous slurry.- Always maintain the solvent level above the silica bed.

Alternative Chromatographic Strategy: Reversed-Phase Chromatography

For analytical purposes or for the purification of highly polar analogs, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful alternative.

  • Stationary Phase: A nonpolar stationary phase, such as C18-silica, would be appropriate.[7]

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, would be used.[8]

  • pH Control: The pH of the aqueous component of the mobile phase is critical. To ensure the retention of this compound, the pH should be maintained in the acidic range (e.g., pH 3) by adding an acid like formic acid or phosphoric acid.[5][9] This will suppress the ionization of the carboxylic acid group, increasing the hydrophobicity of the molecule and its retention on the nonpolar stationary phase.

Conclusion

The protocol detailed in this application note presents a robust and reproducible method for the purification of this compound using normal-phase column chromatography. By understanding the physicochemical properties of the target molecule and carefully selecting the chromatographic conditions, researchers can obtain this valuable building block in high purity, enabling its effective use in drug discovery and materials science.

References

  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid.
  • Matysová, L., et al. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Chromatography A, 1150(1-2), 136-144.
  • ResearchGate. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
  • Waters Corporation. HPLC Separation Modes.
  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
  • SIELC Technologies. Benzoic Acid.
  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • ResearchGate. Polymeric Stationary Phases with Variable Polarity for GC Separation of Aromatic Compounds and Their Sulfur Analogs.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. Optimized HPLC chromatograms of eight imidazole antifungal drug....
  • Wiley Analytical Science. Imidazole quantification by LC determination.
  • SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column.
  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
  • ChemBK. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
  • ChemUniverse. This compound [P70882].
  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid.
  • Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):.

Sources

large-scale synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, a key building block in pharmaceutical development and materials science.[1] The protocol is centered around the robust and scalable Debus-Radziszewski imidazole synthesis, a one-pot, multi-component reaction known for its efficiency and atom economy.[2] This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible synthesis on a large scale.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating both a carboxylic acid and an imidazole moiety. This unique structure makes it a valuable intermediate for the synthesis of bioactive molecules, including enzyme inhibitors, and as a ligand in the development of novel metal-organic frameworks (MOFs).[1] The demand for this compound in drug discovery and advanced materials necessitates a reliable and scalable synthetic route.

The selected strategy is the Debus-Radziszewski reaction, a classic yet highly effective method for constructing the imidazole ring.[3][4] This approach is advantageous for industrial applications due to its use of readily available and cost-effective starting materials: 4-formylbenzoic acid, glyoxal, and ammonium acetate.[5][6][7] The reaction proceeds in a single pot, minimizing operational complexity and capital expenditure.

R1 4-Formylbenzoic Acid Reaction One-Pot Synthesis (Debus-Radziszewski Reaction) R1->Reaction R2 Glyoxal R2->Reaction R3 Ammonium Acetate (Ammonia Source) R3->Reaction Product This compound Reaction->Product High Yield

Caption: Overall schematic of the one-pot synthesis.

Reaction Mechanism and Rationale

The Debus-Radziszewski synthesis is a multi-component condensation reaction. While the exact mechanism can be complex, it is generally understood to occur in two primary stages.[3][4]

  • Diimine Formation: Glyoxal reacts with two equivalents of ammonia (supplied by the thermal decomposition of ammonium acetate) to form a glyoxal-diimine intermediate.

  • Cyclocondensation: This highly reactive diimine intermediate then condenses with the aldehyde, 4-formylbenzoic acid, to form the imidazole ring through a series of addition and dehydration steps.

Ammonium acetate is a critical reagent, serving not only as the source of both nitrogen atoms for the heterocycle but also as a mild catalyst.[5] Acetic acid, often used as the solvent, provides a suitable protic medium to facilitate the various proton transfer steps involved in the condensation and dehydration.

cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclocondensation Glyoxal Glyoxal Diimine Glyoxal-diimine Intermediate Glyoxal->Diimine Ammonia 2x Ammonia (from NH4OAc) Ammonia->Diimine Product This compound Diimine->Product Condensation & Dehydration Aldehyde 4-Formylbenzoic Acid Aldehyde->Product

Caption: The two-stage mechanism of the synthesis.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1 kg batch size and can be scaled proportionally. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay.

Materials and Equipment
  • Reactor: 20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Starting Materials:

    • 4-Formylbenzoic acid (4-carboxybenzaldehyde)

    • Glyoxal (40% solution in water)

    • Ammonium Acetate

    • Glacial Acetic Acid

  • Work-up & Purification:

    • Deionized Water

    • Ammonium Hydroxide (28-30%)

    • Hydrochloric Acid (37%)

    • Ethanol (Reagent Grade)

    • Filtration apparatus (e.g., Nutsche filter-dryer)

    • Vacuum oven

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 20 L reactor with glacial acetic acid (8.0 L).

  • Begin stirring and add 4-formylbenzoic acid (1.00 kg, 6.66 mol). Stir until fully dissolved.

  • Add glyoxal (40% in water, 1.06 kg, 7.33 mol, 1.1 eq). A slight exotherm may be observed.

  • In a separate container, dissolve ammonium acetate (3.08 kg, 40.0 mol, 6.0 eq) in deionized water (2.0 L) with gentle warming if necessary.

  • Slowly add the ammonium acetate solution to the reactor via the addition funnel over 30-45 minutes. Control the addition rate to maintain the internal temperature below 40 °C.

Step 2: Reaction Execution

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C).

  • Maintain the reflux for 4-6 hours. The reaction progress should be monitored by HPLC or TLC (Mobile phase: e.g., Ethyl Acetate/Hexane/Acetic Acid 7:3:0.1).

  • The reaction is complete when the starting 4-formylbenzoic acid is consumed (<1% remaining).

Step 3: Isolation of Crude Product

  • Cool the reaction mixture to 50-60 °C.

  • Slowly add deionized water (10.0 L) to the reactor. This will cause the crude product to begin precipitating.

  • Continue cooling the slurry to room temperature (20-25 °C) and stir for an additional 1-2 hours to ensure complete precipitation.

  • Isolate the crude solid product by filtration.

  • Wash the filter cake thoroughly with deionized water (2 x 5.0 L) until the filtrate is near neutral pH.

  • Dry the crude product under vacuum at 60-70 °C until constant weight. Expect a yield of 1.0 - 1.2 kg of crude product.

Step 4: Purification by Recrystallization

  • Charge a clean reactor with ethanol (5.0 L per kg of crude product).

  • Add the crude this compound and heat the mixture to 70-75 °C with stirring to dissolve the solid completely.

  • If insoluble particulates are present, perform a hot filtration.

  • Slowly add deionized water (2.5 L per kg of crude product) to the hot solution until a faint turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath for at least 2 hours to maximize crystal formation.

  • Filter the purified product, wash the cake with a cold ethanol/water mixture (2:1, 2 x 1.0 L), and then with cold deionized water (1 x 2.0 L).

  • Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

Process Parameters and Data Summary

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueRationale / Notes
Molar Ratios
4-Formylbenzoic acid1.0 eqLimiting Reagent
Glyoxal1.1 eqA slight excess ensures complete reaction of the aldehyde.
Ammonium Acetate6.0 eqA large excess drives the reaction to completion and provides the ammonia source.[5]
Reaction Conditions
SolventGlacial Acetic AcidProvides a suitable protic medium for the condensation reaction.
TemperatureReflux (~110-115 °C)Sufficient thermal energy to drive the multi-component condensation.
Reaction Time4 - 6 hoursTypical duration for completion, should be confirmed by in-process controls.
Expected Outcome
Yield (Purified)75 - 85%Based on the limiting reagent, 4-formylbenzoic acid.
Purity (HPLC)> 98.5%After recrystallization.

Health, Safety, and Environmental (HSE) Considerations

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

ChemicalCAS No.Key HazardsHandling Precautions
4-Formylbenzoic Acid 619-66-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[8][9]Avoid creating dust. Use in a well-ventilated area.[10]
Glyoxal (40% soln.) 107-22-2Causes skin irritation, serious eye damage, and may cause an allergic skin reaction. Suspected of causing genetic defects.Handle with extreme care, avoiding all contact. Ensure engineering controls are in place.
Ammonium Acetate 631-61-8Generally considered low hazard.Stable under recommended storage conditions.[11]
Glacial Acetic Acid 64-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.Keep away from heat and ignition sources. Handle in a fume hood.

Waste Disposal: Acidic and basic aqueous waste streams should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers for incineration. Follow all local, state, and federal regulations for chemical waste disposal.

Overall Synthesis and Purification Workflow

The entire process, from raw materials to the final product, is a sequential workflow designed for scalability and efficiency.

Caption: Step-by-step workflow for the synthesis and purification.

References

  • Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL:[Link]
  • Title: Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure Source: Organic Process Research & Development URL:[Link]
  • Title: Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Source: Scribd URL:[Link]
  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis Source: Slideshare URL:[Link]
  • Title: Synthesis , mechanism and application of Organic Name reaction.pptx Source: Slideshare URL:[Link]
  • Title: Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Title: Synthesis, Reactions and Medicinal Uses of Imidazole Source: Pharmaguideline URL:[Link]
  • Title: Methods for synthesizing 2-substituted imidazoles Source: Google Patents URL
  • Title: Synthesis of 4-carboxybenzaldehyde Source: PrepChem.com URL:[Link]
  • Title: 4-(1h-Benzimidazol-2-yl)benzoic acid Source: PubChem URL:[Link]
  • Title: Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review Source: Journal of Heterocyclic Chemistry URL:[Link]
  • Title: 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)
  • Title: Solid Phase Extraction Purification of Carboxylic Acid Products Source: ACS Public
  • Title: 4-Carboxybenzaldehyde as Intermediate of Organic Synthesis Source: zschem.com URL:[Link]
  • Title: Process for purification of carboxylic acids Source: Google Patents URL
  • Title: Carboxylic acid purification and crystallization process Source: Google Patents URL
  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL:[Link]
  • Title: 4-Carboxybenzaldehyde Source: Wikipedia URL:[Link]
  • Title: Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid Source: PrepChem.com URL:[Link]
  • Title: SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY Source: IJRPC URL:[Link]

Sources

analytical techniques for characterizing 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 4-(1H-imidazol-2-yl)benzoic acid

Abstract

This compound is a bifunctional organic molecule featuring both a carboxylic acid and an imidazole moiety. This unique structure makes it a valuable building block in medicinal chemistry, materials science, and as a ligand in coordination chemistry.[1] Accurate and comprehensive characterization is imperative to ensure its identity, purity, and suitability for these advanced applications. This guide provides a detailed overview of essential analytical techniques, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals. The methodologies described herein form a self-validating system to ensure the highest degree of scientific integrity.

Introduction and Physicochemical Profile

This compound (IUPAC Name: this compound) is a crystalline solid at room temperature. Its structure, comprising a benzoic acid group substituted with an imidazole ring at the para-position, imparts both acidic and basic properties, making it an interesting candidate for creating zwitterionic compounds, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). The imidazole ring provides a site for hydrogen bonding and metal coordination, while the carboxylic acid group allows for amide bond formation and salt formation.[1]

A thorough analytical characterization workflow is essential to confirm the molecular structure and assess the purity of the material, identifying any potential isomers (e.g., 2- or 3-substituted benzoic acid) or synthesis-related impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
CAS Number 108035-45-6[3]
Appearance White to light yellow solid[3][4]
Melting Point >300 °C[5]
pKa ~5.07 (Predicted, for imidazole moiety)[4]

Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of this compound. Each technique provides orthogonal, complementary information, leading to a complete and reliable profile of the molecule.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural & Purity Analysis cluster_Results Data Output Synthesis Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR  Characterize MS Mass Spectrometry (MS) Synthesis->MS  Characterize FTIR FTIR Spectroscopy Synthesis->FTIR  Characterize HPLC HPLC-UV Synthesis->HPLC  Characterize Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal  Characterize Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Properties Physicochemical Properties Thermal->Properties XRay X-ray Crystallography (Optional) XRay->Structure Final_Report Final Certificate of Analysis Structure->Final_Report Consolidate Purity->Final_Report Consolidate Properties->Final_Report Consolidate

Figure 1: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application Note: For this compound, ¹H NMR confirms the substitution pattern on the benzoic acid ring (distinguishing it from isomers) and the presence of imidazole protons. ¹³C NMR confirms the carbon skeleton and the presence of the carboxylic acid carbonyl carbon. The key to distinguishing the target 4-isomer from a potential 3-isomer lies in the coupling patterns of the benzene ring protons.[6] The 4-isomer will show a symmetric AA'BB' system (two doublets), while a 3-isomer would exhibit a more complex pattern of four distinct signals.[6]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and imidazole groups and to allow observation of exchangeable protons (N-H and O-H).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Width: 30°

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Mode: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Data Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.5 - 13.5Broad SingletExchangeable proton, integral may vary.
Imidazole (-NH)12.0 - 13.0Broad SingletExchangeable proton.
Benzoic Acid (H-2, H-6)~8.1DoubletProtons ortho to the imidazole group.
Benzoic Acid (H-3, H-5)~8.0DoubletProtons ortho to the carboxylic acid group.
Imidazole (H-4', H-5')~7.3SingletThe two imidazole protons are often equivalent.
Assignment (¹³C NMR) Predicted δ (ppm) Notes
Carboxylic Acid (C=O)~167
Imidazole (C-2')~145Carbon linking the two rings.
Imidazole (C-4', C-5')~122
Benzoic Acid (C-1)~132Carbon bearing the -COOH group.
Benzoic Acid (C-4)~131Carbon bearing the imidazole group.
Benzoic Acid (C-2, C-6)~129
Benzoic Acid (C-3, C-5)~126

Note: Predicted values are based on standard substituent effects and may vary slightly based on experimental conditions.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns.

Application Note: MS is critical for confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as electrospray ionization-time of flight (ESI-TOF), can confirm the molecular formula by providing a highly accurate mass measurement.

Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument (e.g., 10 L/min, 300 °C).

Data Interpretation
  • Expected Molecular Ion Peak:

    • [M+H]⁺: m/z 189.0664 (Calculated for C₁₀H₉N₂O₂⁺)

    • [M-H]⁻: m/z 187.0508 (Calculated for C₁₀H₇N₂O₂⁻)

  • Fragmentation: A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group, which can help confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.

Application Note: For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal for determining purity and identifying synthesis-related impurities. A UV detector is suitable as the aromatic rings and imidazole moiety are chromophoric. This technique is the gold standard for quantitative purity analysis in pharmaceutical development.[7][8]

Protocol: RP-HPLC for Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water. The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas both mobile phases before use.[9]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) at a concentration of ~1 mg/mL.

    • Prepare the analytical sample by diluting the stock solution to ~0.1 mg/mL.

  • Chromatographic Conditions:

Table 3: Typical HPLC Method Parameters

ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase Gradient or IsocraticA gradient (e.g., 10% to 90% B over 15 min) is good for screening impurities. An isocratic method (e.g., 70% A: 30% B) can be used for routine analysis.[9][10]
Flow Rate 1.0 mL/minStandard analytical flow rate.[9][10]
Column Temp. 25-30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 230 nm or 254 nmWavelength where the analyte exhibits strong absorbance.[10]
Data Interpretation
  • A pure sample should exhibit a single major peak at a specific retention time.

  • The area of the main peak relative to the total area of all peaks (main peak + impurity peaks) is used to calculate the purity, often expressed as "area %".

  • The presence of other peaks indicates impurities, which can be quantified relative to the main peak.

Complementary Analytical Techniques

The following techniques provide additional, valuable information for a comprehensive characterization.

Technique_Relationships main This compound Molecular Structure Functional Groups Molecular Weight Purity Thermal Stability Crystalline Form NMR NMR (¹H, ¹³C) main:f0->NMR Confirms FTIR FTIR main:f1->FTIR Identifies MS Mass Spec. main:f2->MS Determines HPLC HPLC main:f3->HPLC Quantifies Thermal DSC/TGA main:f4->Thermal Measures XRay X-Ray main:f5->XRay Defines

Figure 2: Logical relationships between analytical techniques and the information they provide.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds. It is an excellent tool for identifying the presence of specific functional groups.[11]

Application Note: FTIR can quickly confirm the presence of the key functional groups in this compound: the carboxylic acid (O-H and C=O bonds) and the imidazole ring (N-H bond).

Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Scan in the range of 4000-400 cm⁻¹.

Expected Data:

  • ~3300-2500 cm⁻¹: Broad band, characteristic of the O-H stretch of a carboxylic acid.

  • ~3100-3000 cm⁻¹: N-H stretch of the imidazole ring.

  • ~1700-1680 cm⁻¹: Strong C=O stretch of the carboxylic acid.[12]

  • ~1610-1580 cm⁻¹: C=N and C=C stretching vibrations from the imidazole and benzene rings.[11][13]

B. Thermal Analysis (DSC/TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[14]

Application Note: DSC can be used to accurately determine the melting/decomposition point of the compound. TGA will reveal the temperature at which the molecule begins to degrade, providing crucial information about its thermal stability. For a related compound, benzoic acid, TGA shows mass loss commencing around 80-100 °C due to sublimation/decomposition.[15][16]

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to above its expected decomposition temperature (e.g., 350 °C).

Expected Data:

  • DSC: A sharp endotherm corresponding to the melting point.

  • TGA: A stable baseline until the onset of decomposition, followed by a sharp drop in mass.

C. X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Application Note: While not a routine technique, if a single crystal of sufficient quality can be grown, X-ray crystallography provides unambiguous proof of structure and stereochemistry. Studies on similar molecules like 4-(1H-benzimidazol-2-yl)benzonitrile show how this technique reveals planarity and intermolecular interactions like hydrogen bonding.[17] For 4-(Imidazol-1-yl)benzoic acid, it has been used to determine the dihedral angle between the rings and map the hydrogen bonding network in the crystal.[2][18]

Protocol:

  • Grow single crystals, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Mount a crystal on a diffractometer and collect diffraction data.

  • Solve and refine the crystal structure using specialized software.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical strategy. The combination of NMR spectroscopy for primary structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment forms the core of a robust validation package. Complementary techniques such as FTIR, thermal analysis, and X-ray crystallography provide further layers of confirmation, ensuring the material's quality, identity, and suitability for its intended scientific or industrial application. This multi-faceted approach underpins the principles of scientific integrity and provides a self-validating dataset for researchers and developers.

References

  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid.
  • Mohamed, S. K., et al. (2014). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o77–o78.
  • ChemBK. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2372, 040008.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-953.
  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
  • Arshad, M. N., et al. (2011). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405.
  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • MDPI. Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates.
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Wiley-VCH GmbH. BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER - Optional[13C NMR].
  • ResearchGate. 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.
  • Studia Universitatis “Vasile Goldis” Arad. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4).
  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • National Center for Biotechnology Information. 4-(Imidazol-1-yl)benzoic acid.
  • National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • National Institute of Standards and Technology. Benzoic acid.
  • UCL Discovery. The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • Biological Magnetic Resonance Bank. bmse000092 4-Hydroxy-benzoic Acid at BMRB.
  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid.

Sources

use of 4-(1H-imidazol-2-yl)benzoic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparation and Use of 4-(1H-imidazol-2-yl)benzoic acid hydrochloride in Aqueous Systems

Introduction: A Versatile Bifunctional Building Block

This compound hydrochloride is a heterocyclic compound featuring a benzoic acid moiety and an imidazole ring.[1][2] This unique structure provides two key functional sites: a carboxylic acid group and a nitrogen-containing imidazole ring. These features make it a valuable building block in synthetic chemistry and materials science. Its classification as a "Heterocyclic Building Block" underscores its role as a foundational component for constructing more complex molecules.[1][3] Furthermore, its structure is highly suitable for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), where the imidazole and carboxylate groups can coordinate with metal ions.[4]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective handling, solubilization, and potential applications of this compound hydrochloride, with a specific focus on its use in aqueous solutions. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to its freebase counterpart, making it more amenable to biochemical assays and certain synthetic conditions.

Section 1: Physicochemical Properties and Data

A comprehensive understanding of the compound's properties is essential for its effective use. The table below summarizes key physicochemical data.

PropertyValueSource(s)
CAS Number 210962-27-9[1][2]
Molecular Formula C₁₀H₉ClN₂O₂[1][2]
Molecular Weight 224.64 g/mol [1][2]
Purity Typically ≥95%[1][2][5]
Appearance Typically a solid powder (color may vary)N/A
Storage Room temperature, inert atmosphere, dry conditions[5]
Solubility Expected to be soluble in water. A related compound, 4-(1H-Imidazol-1-yl)benzoic acid, is noted as being soluble in water.[6] The hydrochloride salt form generally increases aqueous solubility.[6]

Section 2: Safety, Handling, and Storage

Disclaimer: A substance-specific Safety Data Sheet (SDS) should always be consulted prior to handling. The following recommendations are based on data for structurally related compounds, such as benzoic acid and other imidazole derivatives.[6]

2.1 Hazard Identification Based on analogous compounds, this compound hydrochloride may cause:

  • Skin Irritation: Avoid direct contact with skin.[6]

  • Serious Eye Damage/Irritation: May cause significant eye damage upon contact.[6]

  • Respiratory Irritation: Avoid inhaling dust.[6]

2.2 Personal Protective Equipment (PPE) and Handling

  • Gloves: Wear nitrile or other suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with the solid powder to avoid dust inhalation.[6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

2.3 Storage and Stability

  • Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[6]

  • Aqueous stock solutions should be freshly prepared. If storage is necessary, store at 2-8°C or -20°C for short-term and long-term stability, respectively. Perform stability tests if solutions are to be stored for extended periods.

Section 3: Protocol for Preparation of Aqueous Stock Solutions

The hydrochloride salt is intended to facilitate dissolution in aqueous media. This protocol outlines a robust method for preparing a standardized aqueous stock solution, a critical first step for any downstream application.

3.1 Objective To prepare a sterile, high-concentration (e.g., 10-50 mM) aqueous stock solution of this compound hydrochloride for use in chemical, biochemical, or cell-based assays.

3.2 Materials

  • This compound hydrochloride (≥95% purity)

  • Ultrapure water (Type I, 18.2 MΩ·cm)

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • pH meter calibrated with standard buffers

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile syringe filters (0.22 µm pore size, compatible with aqueous solutions)

  • Sterile conical tubes or vials for storage

3.3 Workflow for Aqueous Stock Solution Preparation The following diagram outlines the standard workflow for preparing a validated aqueous stock solution.

G cluster_prep Preparation cluster_qc Sterilization & QC calc 1. Calculate Mass Calculate required mass for target volume and concentration. weigh 2. Weigh Compound Accurately weigh solid using an analytical balance. calc->weigh Mass dissolve 3. Initial Dissolution Add ~80% of final volume of ultrapure water. Vortex/stir to dissolve. weigh->dissolve Solid ph_adjust 4. Adjust pH Measure pH. Adjust to target range (e.g., 7.2-7.4) with 1 M NaOH/HCl if needed. dissolve->ph_adjust Solution qs 5. Final Volume Add water to reach the final target volume (QS). ph_adjust->qs pH-adjusted sterilize 6. Sterile Filtration Filter solution through a 0.22 µm syringe filter into a sterile container. qs->sterilize Final Solution aliquot 7. Aliquot & Store Aliquot into sterile tubes. Store at recommended temperature (e.g., -20°C). sterilize->aliquot Sterile Stock

Caption: Workflow for preparing a sterile aqueous stock solution.

3.4 Step-by-Step Protocol

  • Calculation: Determine the mass of this compound hydrochloride (MW = 224.64 g/mol ) required.

    • Example for 10 mL of a 10 mM stock solution: Mass (g) = 10 mM * (1 L / 1000 mL) * 10 mL * 224.64 g/mol = 0.02246 g = 22.46 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound and place it into a sterile conical tube or beaker.

  • Initial Dissolution: Add approximately 80% of the final desired volume of ultrapure water (e.g., 8 mL for a 10 mL final volume).

  • Solubilization: Cap the tube and vortex vigorously. If necessary, use a magnetic stirrer. Gentle warming (to 37°C) or brief sonication can aid dissolution, but monitor to ensure the compound does not degrade. A clear solution should be obtained.

  • pH Adjustment (Critical Step):

    • Measure the pH of the solution. The hydrochloride salt will likely produce an acidic solution.

    • For many biological applications, a final pH of 7.2-7.4 is required. Adjust the pH by adding 1 M NaOH dropwise while stirring. Be cautious, as adding base will convert the compound to its freebase form, which may have lower solubility. If precipitation occurs, the desired pH may not be achievable at that concentration.

    • Causality Note: The imidazole ring (pKa ~6-7) and carboxylic acid (pKa ~4-5) are both pH-sensitive. Maintaining the imidazole in its protonated state (pH < pKa) enhances solubility, but deprotonating the carboxylic acid (pH > pKa) can also aid solubility. The optimal pH for maximum solubility must often be determined empirically.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is set, add ultrapure water to reach the final target volume (e.g., bring the volume to 10 mL). Mix thoroughly.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. This is mandatory for any cell-based or biological application.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label clearly and store at -20°C for long-term use or 4°C for short-term use (days to a week).

Section 4: Application Notes & Potential Uses

While primarily documented as a synthetic building block, the structure of this compound hydrochloride lends itself to several advanced applications.

4.1 Application: Linker in Metal-Organic Framework (MOF) Synthesis The compound's bifunctional nature makes it an ideal organic "strut" or "linker" for constructing MOFs. The carboxylate group can form strong bonds with metal centers, while the nitrogen atoms of the imidazole ring provide additional coordination sites.

  • Experimental Insight: In a typical MOF synthesis, this linker would be dissolved in a solvent (often an aqueous or mixed aqueous/organic system) along with a metal salt (e.g., zinc acetate, copper nitrate). The solution is then heated (solvothermal synthesis), causing the metal ions and organic linkers to self-assemble into a crystalline framework. The choice of solvent, temperature, and pH are critical variables that control the final topology of the MOF.

G cluster_linker1 cluster_linker2 n1_coo O=C-O n1_benz Benzene n1_coo->n1_benz n1_im Imidazole n1_benz->n1_im M2 Metal Ion n1_im->M2 Coordination n2_coo O=C-O n2_benz Benzene n2_coo->n2_benz n2_im Imidazole n2_benz->n2_im M3 Metal Ion n2_im->M3 M1 Metal Ion M1->n1_coo Coordination M2->n2_coo

Caption: Conceptual diagram of MOF coordination.

4.2 Application: Scaffold in Pharmaceutical Synthesis & Drug Discovery The imidazole and benzoic acid motifs are common in pharmacologically active molecules. This compound serves as an excellent starting point for building libraries of potential drug candidates.

  • Protocol Insight (Amide Coupling): An aqueous stock solution could potentially be used in pH-controlled amide coupling reactions. The carboxylic acid can be activated (e.g., with EDC/NHS) and reacted with various amines to generate a library of amides. The imidazole ring can be used for further modifications or as a key pharmacophoric feature.

  • Fragment-Based Screening: With a molecular weight under 250 Da, this compound is an ideal candidate for fragment-based drug discovery (FBDD). A high-concentration aqueous stock solution is essential for biophysical screening methods like Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), or NMR-based screening, where the fragment is tested for low-affinity binding to a protein target.

Section 5: Quality Control of Aqueous Solutions

To ensure experimental reproducibility, the concentration and integrity of the prepared stock solution must be verified.

QC MethodPurposeProtocol Summary
pH Measurement Confirm final pH is within target range.Use a calibrated pH meter on the final stock solution.
UV-Vis Spectroscopy Confirm concentration and detect gross contamination.Scan the solution from 200-400 nm. The absorbance maximum (λmax) can be used with a known extinction coefficient (determined empirically via a standard curve) to verify concentration using the Beer-Lambert law.
HPLC Analysis Assess purity and detect degradation.Inject a sample onto a suitable HPLC column (e.g., C18). An isocratic or gradient method can resolve the parent compound from any impurities or degradation products. The peak area provides a quantitative measure of purity.

References

  • SLP pharma. This compound;hydrochloride 0 210962-27-9. [Link]
  • CD Bioparticles. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

4-(1H-imidazol-2-yl)benzoic acid is a crucial building block in medicinal chemistry and materials science, valued for its role as a versatile linker and pharmacophore. While its synthesis appears straightforward in principle, practitioners frequently encounter challenges with purity, yield, and the formation of persistent side products. This guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of why these side products form and offers field-tested strategies for their mitigation and elimination. We aim to equip you with the expert insights needed to troubleshoot your synthesis effectively, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions - Understanding the Synthetic Landscape

This section addresses the most common initial queries researchers have when undertaking the synthesis of this compound, focusing on the primary synthetic routes and their characteristic impurities.

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

A1: The synthesis of 2-aryl imidazoles is typically achieved through one of two robust, well-established pathways:

  • The Radziszewski/Debus Synthesis: This is a classical and highly versatile multicomponent reaction.[1] It involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzoic acid or its ester precursor), and an ammonia source (typically ammonium acetate in acetic acid).[2][3] This one-pot method is often favored for its operational simplicity.

  • Multi-Step Synthesis via Ester Hydrolysis: A frequently employed alternative involves first synthesizing an ester precursor, such as methyl or ethyl 4-(1H-imidazol-2-yl)benzoate. The imidazole ring is formed as described above, but using the more stable methyl 4-formylbenzoate as the aldehyde component. The synthesis is completed by a subsequent hydrolysis (saponification) step to yield the final carboxylic acid.[4] This approach allows for easier purification of the intermediate ester, which can lead to a cleaner final product.

Q2: I am performing a Radziszewski reaction with 4-formylbenzoic acid, glyoxal, and ammonium acetate. My NMR shows a complex mixture. What am I likely making?

A2: The Radziszewski reaction, while powerful, is known for potential side reactions, especially under suboptimal conditions.[2] The primary side products to consider are:

  • Polymeric Materials: High temperatures or incorrect stoichiometry can lead to the formation of insoluble, tar-like polymers. This occurs from the self-condensation of glyoxal and 4-formylbenzoic acid.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a diimine intermediate formed from glyoxal and ammonia.[1] If this intermediate does not efficiently condense with the aldehyde, you may isolate various linear and partially cyclized byproducts.

  • Lophine-type Byproducts (if using substituted glyoxals): A critical error is the accidental substitution of glyoxal with benzil (1,2-diphenylethane-1,2-dione). This will lead to the formation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid , a common and often difficult-to-remove impurity.[5] Always verify the identity of your dicarbonyl source.

Q3: My final step is the basic hydrolysis of methyl 4-(1H-imidazol-2-yl)benzoate. Why is my final product difficult to purify?

A3: The most common "side product" in this step is simply the unreacted starting material . Basic hydrolysis (saponification) is an equilibrium process.[6][7] If the reaction does not go to completion, the resulting mixture of the desired carboxylic acid and the starting ester can be challenging to separate due to similar polarities. Other potential issues include:

  • Incomplete Acidification: After hydrolysis, the product exists as the sodium or potassium carboxylate salt. If you fail to lower the pH sufficiently during the acidic workup (target pH of ~4-5), a significant portion of your product will remain dissolved in the aqueous layer, drastically reducing your isolated yield.

  • Cannizzaro Reaction Byproducts: While less common for this specific substrate, if your starting aldehyde (methyl 4-formylbenzoate) is carried through, it can undergo a Cannizzaro reaction under strong basic conditions, leading to 4-(hydroxymethyl)benzoic acid and 4-carboxybenzoic acid derivatives.[8]

Q4: I used an N-benzyl protecting group on the imidazole ring. What are the common pitfalls during the debenzylation step?

A4: N-benzyl groups are stable, but their removal can introduce specific impurities.[9]

  • Incomplete Debenzylation: The most frequent issue is the presence of the N-benzyl starting material in your final product. This is often due to catalyst poisoning (in the case of hydrogenolysis with Pd/C) or insufficient reaction time.[10]

  • Friedel-Crafts Side Products: Using strong Lewis acids like AlCl₃ for debenzylation can cause the cleaved benzyl group to re-alkylate the aromatic ring of your product or another molecule, leading to a mixture of benzylated aromatic byproducts.[9]

  • Complex Mixtures with KOtBu/DMSO: While effective, debenzylation using potassium tert-butoxide in DMSO can be aggressive. If other sensitive functional groups are present, it can lead to a complex mixture of degradation products.[9]

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Observed Problem (Symptom) Probable Cause(s) Recommended Actions & Scientific Rationale
Low yield and a dark, tar-like crude product from a one-pot Radziszewski synthesis. Polymerization due to excessive heat or incorrect stoichiometry.1. Control Temperature: Run the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. High heat accelerates side reactions more than the desired condensation. 2. Monitor Stoichiometry: Ensure the aldehyde is the limiting reagent. An excess of ammonia and glyoxal can favor the formation of the key diimine intermediate.
NMR/LC-MS of the final product shows a significant peak corresponding to the methyl or ethyl ester starting material. Incomplete hydrolysis (saponification).1. Increase Reaction Time/Temperature: Reflux the reaction for a longer period (4-24 hours) to drive the equilibrium toward the carboxylate product.[6] 2. Increase Base Equivalents: Use a larger excess of NaOH or KOH (3-5 equivalents) to ensure the forward reaction is favored. 3. Add a Co-solvent: If solubility is an issue, adding a co-solvent like THF or methanol to the aqueous base can improve reaction kinetics.
Mass spectrum shows a major peak at M+152 (or M+C₁₂H₈) relative to the desired product. Contamination of the glyoxal starting material with benzil, leading to the formation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid.[5]1. Verify Starting Materials: Confirm the identity of your 1,2-dicarbonyl source via melting point or NMR before starting the reaction. 2. Purification Strategy: This byproduct is significantly less polar than the desired product. It can often be removed via careful column chromatography or by recrystallization from a solvent system where the desired product is less soluble (e.g., ethanol/water).
After debenzylation with Pd/C and H₂, the starting material remains. Catalyst poisoning or insufficient hydrogen pressure.1. Check for Catalyst Poisons: Ensure all reagents are free from sulfur compounds, which irreversibly poison palladium catalysts.[10] 2. Increase Catalyst Loading/Pressure: Increase the weight percentage of the Pd/C catalyst (from 5 mol% to 10 mol%) and/or increase the hydrogen pressure (from balloon pressure to 50 psi in a Parr shaker).

Part 3: Key Experimental Protocol

This protocol details the hydrolysis of a precursor ester, a critical step where impurities often arise.

Protocol: Saponification of Methyl 4-(1H-imidazol-2-yl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl 4-(1H-imidazol-2-yl)benzoate (1.0 eq) in methanol (approx. 0.2 M).

  • Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (3.0 eq). The mixture should be a clear solution or a fine suspension.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain for 4-6 hours.

    • Expert Tip: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more polar (lower Rf) than the starting ester. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add 2 M hydrochloric acid while stirring, monitoring the pH with pH paper or a meter. Continue adding acid until the pH is approximately 4-5. A white precipitate of the desired product should form.

    • Causality: The product is insoluble in acidic water, while the sodium salt is soluble. This step is critical for isolation. Incomplete acidification is a major cause of low yield.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (to remove inorganic salts) followed by a small amount of cold diethyl ether (to remove any residual non-polar impurities). Dry the white solid under vacuum to yield pure this compound.

Part 4: Visualization of Reaction Pathways

Diagrams help clarify the relationships between reactants, products, and side products.

Synthesis_Pathway Fig 1. Primary Synthesis Route via Radziszewski Condensation cluster_reactants Reactants 4-Formylbenzoic Acid 4-Formylbenzoic Acid Reaction_Vessel One-Pot Condensation (Acetic Acid, Heat) 4-Formylbenzoic Acid->Reaction_Vessel Glyoxal Glyoxal Glyoxal->Reaction_Vessel Ammonia (NH4OAc) Ammonia (NH4OAc) Ammonia (NH4OAc)->Reaction_Vessel Desired_Product This compound Reaction_Vessel->Desired_Product

Caption: Fig 1. Primary Synthesis Route via Radziszewski Condensation.

Side_Product_Formation Fig 2. Formation of Diphenyl Side Product cluster_reactants Incorrect Reactants 4-Formylbenzoic Acid 4-Formylbenzoic Acid Reaction_Vessel Radziszewski Condensation 4-Formylbenzoic Acid->Reaction_Vessel Benzil Benzil (Incorrect Dicarbonyl) Benzil->Reaction_Vessel Ammonia (NH4OAc) Ammonia (NH4OAc) Ammonia (NH4OAc)->Reaction_Vessel Side_Product 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid Reaction_Vessel->Side_Product

Caption: Fig 2. Formation of Diphenyl Side Product.

Hydrolysis_Troubleshooting Fig 3. Troubleshooting the Final Hydrolysis Step Ester_Precursor Methyl 4-(1H-imidazol-2-yl)benzoate Hydrolysis Saponification (NaOH, H2O/MeOH, Reflux) Ester_Precursor->Hydrolysis Complete_Reaction Complete Hydrolysis (Driven by Time/Temp) Hydrolysis->Complete_Reaction Optimal Incomplete_Reaction Incomplete Hydrolysis (Insufficient Conditions) Hydrolysis->Incomplete_Reaction Suboptimal Desired_Product Pure Carboxylic Acid (After Acidic Workup) Complete_Reaction->Desired_Product Impure_Product Mixture of Acid + Ester (Difficult to Purify) Incomplete_Reaction->Impure_Product

Caption: Fig 3. Troubleshooting the Final Hydrolysis Step.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 2(4).
  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
  • ResearchGate. (2023). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • Royal Society of Chemistry. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
  • National Institutes of Health. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
  • Google Patents. (n.d.). US2489238A - Debenzylation of benzylated imidazolido-thiophane compounds.
  • MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
  • qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • ResearchGate. (2023). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
  • National Institutes of Health. (n.d.). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?.
  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent.
  • National Institutes of Health. (n.d.). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The three most prevalent methods are:

  • The Debus-Radziszewski Reaction: This classical method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-formylbenzoic acid), and ammonia. It is a one-pot synthesis but can sometimes lead to side products and purification challenges.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 4-fluorobenzoic acid or its methyl ester with imidazole in the presence of a base. The subsequent hydrolysis of the ester, if used, yields the desired product.[1]

  • Ullmann-type Condensation: This copper-catalyzed N-arylation reaction couples imidazole with a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) in the presence of a base and a ligand.[2][3]

Q2: I am observing a significant amount of a dimeric biphenyl impurity. What is the likely cause and how can I prevent it?

A2: The formation of a dimeric biphenyl impurity, such as 4,4'-biphenyldicarboxylic acid, is a common issue in Ullmann-type condensation reactions. This side product arises from the homocoupling of the aryl halide starting material. To minimize this, you can:

  • Use a slight excess of imidazole: This will favor the desired cross-coupling reaction over the homocoupling of the 4-halobenzoic acid.

  • Optimize the reaction temperature: Higher temperatures can sometimes promote homocoupling. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choose the appropriate catalyst and ligand system: Modern Ullmann-type reactions often employ specific ligands that can enhance the rate of the desired N-arylation and suppress side reactions.

Q3: My reaction has stalled, and I have a low yield of the desired product. What are the potential reasons?

A3: A stalled reaction or low yield can be attributed to several factors:

  • Inactive Catalyst: If you are performing a copper-catalyzed reaction, ensure your copper source is active. If using copper(I), it can oxidize to the less active copper(II) on storage.

  • Insufficient Base: The base is crucial for deprotonating the imidazole and neutralizing the hydrogen halide formed during the reaction. Ensure you are using a sufficient excess of a suitable base, such as potassium carbonate or cesium carbonate.

  • Low Reaction Temperature: Some of these reactions require significant thermal energy to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring the reaction progress can be beneficial.

  • Poor Solvent Quality: Ensure you are using a dry, high-boiling point solvent like DMSO or DMF, as the presence of water can interfere with the reaction.

Q4: I am having difficulty purifying the final product. What are some recommended purification strategies?

A4: this compound is an amphoteric molecule, which can sometimes make purification challenging. Here are a few approaches:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water mixtures.[4][5]

  • Acid-Base Extraction: You can exploit the amphoteric nature of the product. Dissolve the crude material in a dilute basic solution (e.g., sodium bicarbonate) and wash with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.[1]

  • Column Chromatography: While sometimes less straightforward for this compound, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acid (like acetic acid) or base (like triethylamine), may be necessary to achieve good separation and prevent streaking.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield in the Debus-Radziszewski Synthesis from 4-formylbenzoic acid

The Debus-Radziszewski reaction, while a one-pot method, can be sensitive to reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions The reaction can produce various imidazole isomers and other condensation byproducts.Carefully control the stoichiometry of the reactants. A slight excess of ammonia source can sometimes improve the yield of the desired product.
Suboptimal pH The reaction is pH-sensitive. If the pH is too low, the nucleophilicity of the ammonia is reduced. If it is too high, the aldehyde can undergo undesired side reactions.Maintain the pH of the reaction mixture in the weakly acidic to neutral range.
Low Temperature Insufficient temperature can lead to a slow reaction rate.Ensure the reaction is heated to the appropriate temperature, typically refluxing in a suitable solvent like ethanol.

Experimental Protocol: Optimized Debus-Radziszewski Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylbenzoic acid (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of glyoxal (1 equivalent, typically a 40% aqueous solution) to the flask.

  • Ammonia Source: Add an excess of ammonium acetate (3-4 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and then add water to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from an ethanol/water mixture.

Issue 2: Incomplete Reaction and Side Products in the SNAr Synthesis

The nucleophilic aromatic substitution route is generally cleaner, but incomplete reactions and side products can still occur.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base The base is required to deprotonate the imidazole, making it a more potent nucleophile.Use at least one equivalent of a strong base like potassium carbonate.[1]
Low Reaction Temperature The aromatic ring needs to be sufficiently activated for the nucleophilic attack to occur.The reaction is typically performed at elevated temperatures (120-130 °C) in a high-boiling solvent like DMSO.[1]
Hydrolysis of Starting Material If using methyl 4-fluorobenzoate, premature hydrolysis of the ester can occur, leading to the unreactive 4-fluorobenzoic acid under basic conditions.Ensure anhydrous conditions if possible, although some water is often tolerated.
Workflow for Troubleshooting SNAr Synthesis

Caption: Troubleshooting workflow for SNAr synthesis.

Issue 3: Decarboxylation in Ullmann-type Condensation

High temperatures in Ullmann-type reactions can lead to the loss of the carboxylic acid group, resulting in the formation of 1-phenyl-1H-imidazole.

Mitigation Strategies:

Strategy Rationale
Lower Reaction Temperature Decarboxylation is often temperature-dependent. Finding the minimum temperature for a reasonable reaction rate is key.
Use a More Reactive Halide 4-iodobenzoic acid is more reactive than 4-bromobenzoic acid, which may allow for lower reaction temperatures.
Modern Catalyst Systems Utilizing a more active copper catalyst with a suitable ligand (e.g., a diamine) can significantly lower the required reaction temperature.
Visualizing the Ullmann Condensation and a Key Side Reaction

Ullmann_Reaction cluster_main Desired Ullmann Condensation cluster_side Decarboxylation Side Reaction 4-halobenzoic acid 4-halobenzoic acid Product 4-(1H-imidazol-1-yl)benzoic acid 4-halobenzoic acid->Product Cu catalyst, Base, Ligand Imidazole Imidazole Imidazole->Product Product_Side 1-phenyl-1H-imidazole Product->Product_Side High Temperature

Caption: Ullmann condensation and decarboxylation side reaction.

References

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - NIH.
  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl) - ResearchGate.
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com.
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
  • 4-(Imidazol-1-yl)benzoic acid - PMC - NIH.
  • (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI.
  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing.
  • 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. - ResearchGate.
  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): - Rasayan Journal of Chemistry.
  • 4-(1h-Benzimidazol-2-yl)benzoic acid | C14H10N2O2 | CID 759419 - PubChem.

Sources

troubleshooting poor solubility of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this molecule. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm having significant trouble dissolving this compound in common aqueous buffers. Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound stems from its unique molecular structure and solid-state properties.

This compound is an amphoteric molecule , meaning it possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and a weakly basic functional group (the imidazole ring).[1] This dual nature is the primary driver of its complex solubility behavior.

  • Zwitterionic Nature and Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the molecule exists predominantly as a zwitterion. In this state, the carboxylic acid group is deprotonated (-COO⁻) and the imidazole ring is protonated (-NH⁺). This intramolecular salt formation leads to strong intermolecular electrostatic interactions, high crystal lattice energy, and consequently, minimal solubility in water. The predicted pKa for the carboxylic acid is approximately 3.36, while the pKa for the conjugate acid of the imidazole ring is around 7.0.[2][3] The pI will lie between these two values, which is where you will observe the lowest solubility.

  • High Melting Point: The compound has a very high melting point, often cited as >350 °C.[2] This is indicative of a highly stable and tightly packed crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the solvent can interact with and dissolve the individual molecules.

  • Molecular Polarity: While the molecule has polar functional groups, the overall structure, which includes two aromatic rings, can lead to poor interactions with the highly ordered hydrogen-bonding network of water, especially in its neutral or zwitterionic state.

Below is a diagram illustrating the pH-dependent ionization states of the molecule.

G cluster_pH pH Scale Cation Cationic Form (Soluble) Zwitterion Zwitterion / Neutral (Poorly Soluble) Cation->Zwitterion + OH⁻ - H₂O Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble) Zwitterion->Anion + OH⁻ - H₂O Anion->Zwitterion + H⁺ Low_pH Low pH (e.g., pH < 2) Mid_pH Isoelectric Point (pI) (e.g., pH ~4-6) High_pH High pH (e.g., pH > 8)

Caption: pH-dependent ionization states of this compound.

Q2: What is the most effective first step to systematically improve the solubility of this compound?

A2: The most critical first step is to perform a pH-solubility profile.

Given the compound's amphoteric nature, its solubility is exquisitely sensitive to pH.[4][5] By systematically measuring solubility across a wide pH range, you can identify the pH values where the molecule is in its fully protonated (cationic) or fully deprotonated (anionic) state, both of which are significantly more soluble than the zwitterionic form.

  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with sufficient capacity, such as phosphate, citrate, or borate buffers.

  • Prepare Slurry Samples: In separate vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer. Ensure solid material remains undissolved to confirm saturation.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed or filter them using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantify Concentration: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Measure Final pH: Measure the pH of the supernatant to confirm the final pH of the saturated solution.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH on the x-axis.

You should observe a "U-shaped" or "V-shaped" solubility curve. The lowest solubility will be at the isoelectric point (pI), with solubility increasing dramatically at both low pH (due to the formation of the soluble cationic salt) and high pH (due to the formation of the soluble anionic salt).

pH (Final)Expected Ionization StateHypothetical Solubility (mg/mL)
2.0Cationic (>90%)> 10.0
4.0Mostly Zwitterion0.15
5.5Zwitterion (at pI)< 0.05
7.0Zwitterion/Anionic Mix0.20
8.5Anionic (>90%)> 15.0
10.0Anionic (>99%)> 20.0

This profile provides an empirical roadmap for selecting an appropriate pH for your formulation. For example, if your experiment can tolerate acidic conditions, preparing a stock solution at pH 2 would be a viable strategy.

Q3: My experiment has strict pH constraints around neutral (pH 6.8-7.4), where the compound is least soluble. What are my next options?

A3: If pH adjustment is not feasible, the next logical steps are to explore co-solvents or, if applicable, prepare a stable, isolated salt form of the compound.

This decision path is a standard approach for formulating poorly soluble ionizable drugs.[6][7]

G Start Poor Solubility at Target pH CoSolvent Strategy 1: Co-Solvent Screening Start->CoSolvent Salt Strategy 2: Salt Formation Start->Salt Advanced Advanced Strategies (Solid Dispersions, etc.) CoSolvent->Advanced Solubility Still Insufficient Salt->Advanced Salt Unstable or Not Soluble Enough

Sources

optimization of reaction conditions for 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, 4-(1H-imidazol-2-yl)benzoic acid serves as a critical building block for synthesizing a range of pharmacologically active agents and functional materials. Its synthesis, however, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions, troubleshooting common experimental issues, and understanding the fundamental principles behind the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

A1: The most prevalent method is a variation of the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-formylbenzoic acid), and an ammonia source (commonly ammonium acetate).[1] This one-pot approach is often favored for its efficiency.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • 4-formylbenzoic acid: This provides the C2 carbon of the imidazole ring and the benzoic acid moiety.

  • Glyoxal: This serves as the source for the C4 and C5 carbons of the imidazole ring. It is often used as a 40% aqueous solution.

  • Ammonium acetate: This acts as the ammonia source, providing the two nitrogen atoms for the imidazole ring. An excess is typically used to drive the reaction forward.[1]

Q3: Why is the choice of solvent important for this reaction?

A3: The solvent plays a crucial role in reactant solubility and reaction temperature control. Polar protic solvents like acetic acid, methanol, or ethanol are commonly used. Acetic acid can act as both a solvent and a catalyst. The poor solubility of starting materials, particularly 4-formylbenzoic acid in certain solvents, can significantly hinder the reaction rate and overall yield.[1]

Q4: What is the typical reaction mechanism in brief?

A4: The reaction proceeds through a series of condensation and cyclization steps. Initially, the aldehyde (4-formylbenzoic acid) reacts with ammonia to form an imine. Concurrently, glyoxal reacts with ammonia. These intermediates then condense and cyclize, followed by an oxidation/aromatization step to form the stable imidazole ring.

Troubleshooting Guide: Optimizing Reaction Conditions

This guide addresses specific problems encountered during the synthesis of this compound.

Problem 1: The reaction yield is consistently low.

This is the most common issue and can be attributed to several factors.

  • Sub-optimal Stoichiometry: The molar ratio of the reactants is critical.

    • Insight: The reaction consumes two equivalents of ammonia for every one equivalent of the aldehyde and dicarbonyl. Using a significant excess of the ammonia source, such as ammonium acetate (e.g., 5-10 equivalents), can help drive the equilibrium towards product formation.[1]

    • Solution: Systematically vary the molar ratio of ammonium acetate to 4-formylbenzoic acid to find the optimal balance.

  • Inappropriate Reaction Temperature: Temperature affects both the reaction rate and the stability of reactants and products.

    • Insight: Traditional methods often require high temperatures, which can lead to the degradation of starting materials and the formation of polymeric side products, often observed as a dark tar-like substance.[1]

    • Solution: Optimize the temperature carefully. Start at a moderate temperature (e.g., 80-100°C) and monitor the reaction progress via Thin-Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature, but avoid excessively high temperatures (>150°C) which can promote decomposition.

  • Competing Side Reactions: The formation of byproducts can significantly consume starting materials.

    • Insight: A common side reaction in this synthesis is the formation of oxazoles.[1] The reaction conditions can be tuned to favor the desired imidazole pathway.

    • Solution: Adjusting the solvent and temperature can help minimize these side reactions. Using a protic solvent like acetic acid often favors imidazole formation.

Optimization Parameters Summary
ParameterRange ExploredRecommended Starting PointRationale & Potential Impact
Temperature 80°C - 140°C100°CBalances reaction rate against potential degradation. Lower temperatures may require longer reaction times, while higher temperatures risk byproduct formation.
Solvent Acetic Acid, Methanol, EthanolGlacial Acetic AcidAcetic acid acts as both a solvent and a mild acid catalyst, promoting the necessary condensation steps.
Ammonium Acetate 3 - 15 equivalents10 equivalentsA large excess of the ammonia source is crucial to push the reaction equilibrium towards the product and suppress side reactions.
Reaction Time 4 - 24 hours12 hoursMonitor by TLC. The reaction should be stopped once the limiting reagent (4-formylbenzoic acid) is consumed to prevent product degradation.

Problem 2: The final product is impure and difficult to purify.

Purification can be challenging due to the product's amphoteric nature and the presence of persistent impurities.

  • Cause: Polymeric Byproducts

    • Insight: High temperatures can lead to the formation of dark, insoluble tars that are difficult to remove.

    • Solution: Run the reaction at the lowest effective temperature. During work-up, a filtration step after initial dilution might help remove some insoluble material. Treatment with activated carbon during recrystallization can also remove colored impurities.

  • Cause: Incorrect pH during Work-up

    • Insight: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (imidazole) groups. It is least soluble at its isoelectric point (pI).

    • Solution: During the work-up, carefully adjust the pH of the aqueous solution to precipitate the product. This is typically in the range of pH 4-6. Add acid or base dropwise and monitor for maximum precipitation. This step is critical for isolating the product from more soluble impurities.

  • Cause: Ineffective Recrystallization

    • Insight: Choosing the right solvent system is key for effective purification by recrystallization.

    • Solution: An ethanol/water or methanol/water mixture is often effective. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Troubleshooting Workflow

G cluster_yield Low Yield Troubleshooting cluster_purity Purification Troubleshooting start Low Yield or Purity Observed yield_q1 Check Stoichiometry: Is Ammonium Acetate in large excess (>=10 eq)? start->yield_q1 purity_q1 Check Work-up pH: Was product precipitated at its isoelectric point (pH ~4-6)? start->purity_q1 yield_s1 Increase Ammonium Acetate concentration. yield_q1->yield_s1 No yield_q2 Check Temperature: Is reaction mixture excessively dark/tarry? yield_q1->yield_q2 Yes yield_s2 Decrease reaction temperature to 80-100°C. Increase reaction time if necessary. yield_q2->yield_s2 Yes yield_q3 Check Reaction Time: Is starting material consumed (TLC)? yield_q2->yield_q3 No yield_s3 Stop reaction upon consumption. Prolonged heating degrades product. yield_q3->yield_s3 No purity_s1 Perform careful pH adjustment to maximize precipitation and purity. purity_q1->purity_s1 No purity_q2 Recrystallization Issues: Is product still colored or impure after recrystallization? purity_q1->purity_q2 Yes purity_s2 Use activated carbon. Optimize solvent system (e.g., EtOH/Water). purity_q2->purity_s2 Yes

Sources

avoiding decarboxylation during 4-(1H-imidazol-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. Our focus is to provide in-depth troubleshooting and practical guidance to navigate a critical challenge in this synthesis: the prevention of undesired decarboxylation.

Introduction to the Challenge: Stability of the Carboxyl Group

The synthesis of this compound, a valuable building block in medicinal chemistry, often encounters the obstacle of premature loss of the carboxyl group, leading to the formation of 2-phenylimidazole as a significant byproduct. This decarboxylation is typically induced by the harsh conditions, such as high temperatures and extreme pH, that can be present in classical imidazole synthesis protocols. Understanding the mechanism of decarboxylation and the factors that promote it is paramount to developing a successful and high-yield synthetic strategy.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you minimize and avoid decarboxylation during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation during the synthesis of this compound?

A1: The primary cause of decarboxylation is the thermal instability of the benzoic acid moiety, especially under the conditions often employed in classical imidazole syntheses like the Radziszewski reaction. High temperatures, prolonged reaction times, and strongly acidic or basic conditions can promote the elimination of carbon dioxide from the aromatic ring. While benzoic acid itself is relatively stable, the presence of the imidazole ring and reaction intermediates can influence its susceptibility to decarboxylation.

Q2: Which synthetic route is commonly used for this compound, and at which step is decarboxylation most likely to occur?

A2: The most common and direct route is a variation of the Debus-Radziszewski imidazole synthesis .[1][2][3] This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzoic acid), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).

Decarboxylation is most likely to occur during the imidazole ring formation and subsequent workup, especially if the reaction is conducted at elevated temperatures for an extended period. The risk is highest when attempting to drive the reaction to completion with aggressive heating.

Q3: Are there any general principles to follow to avoid decarboxylation?

A3: Yes, the core principle is to employ the mildest possible reaction conditions that still afford a reasonable reaction rate and yield. Key strategies include:

  • Temperature Control: Maintain the lowest effective temperature during the reaction.

  • Reaction Time Optimization: Monitor the reaction progress to avoid unnecessarily long heating times.

  • pH Management: Avoid strongly acidic or basic conditions during both the reaction and the workup. Neutral to slightly basic conditions are often preferable.

  • Catalyst Selection: Utilize modern catalysts that can promote the reaction under milder conditions.

Troubleshooting Guide & Optimized Protocols

This section provides detailed answers to common problems encountered during the synthesis, along with recommended protocols designed to mitigate decarboxylation.

Problem 1: Significant formation of 2-phenylimidazole byproduct is observed.

This is a classic sign that decarboxylation is occurring. The likely culprit is excessive heat or prolonged reaction time.

Solution: Employ a Milder, Catalyzed Radziszewski Protocol.

Traditional Radziszewski synthesis can require high temperatures, leading to poor yields and side reactions.[4] Modern variations have been developed that proceed under much gentler conditions.

Recommended Protocol 1: Lactic Acid Catalyzed Synthesis

This method utilizes a biodegradable and efficient catalyst, allowing the reaction to proceed at a lower temperature.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 4-formylbenzoic acid (1 equivalent), glyoxal (1 equivalent, typically as a 40% aqueous solution), and ammonium acetate (2.5 equivalents).

  • Add ethanol as a solvent.

  • Add lactic acid (1 ml per 2.5 mmol of ammonium acetate) as a catalyst.[4]

  • Stir the mixture at a controlled temperature of 80-100°C. Note: This is significantly lower than many traditional protocols.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification.

Causality Explained: Lactic acid acts as a mild Brønsted acid catalyst, facilitating the condensation steps of the Radziszewski reaction without requiring harsh conditions that promote decarboxylation.

Problem 2: Low yields despite trying lower temperatures.

Lowering the temperature can slow down the desired reaction as well as the undesired decarboxylation. If yields are suffering, a more active catalytic system or an alternative energy source may be required.

Solution: Microwave-Assisted Synthesis.

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes, which minimizes the window for decarboxylation to occur.[4]

Recommended Protocol 2: Solvent-Free Microwave-Assisted Synthesis

Step-by-Step Methodology:

  • In a microwave-safe vessel, thoroughly mix 4-formylbenzoic acid (1 equivalent), glyoxal (1 equivalent), and a molar excess of ammonium acetate.

  • Expose the mixture to microwave irradiation. Start with short pulses and monitor the temperature and pressure. A typical starting point would be 100-120°C for 5-15 minutes.

  • After cooling, dissolve the resulting solid in a suitable solvent and proceed with purification.

Causality Explained: Microwave energy directly and efficiently excites the polar molecules in the reaction mixture, leading to rapid heating and a significant rate enhancement. The reduced reaction time at a given temperature lowers the probability of thermal decarboxylation.

Data Summary: Comparison of Reaction Conditions
ParameterTraditional RadziszewskiLactic Acid CatalyzedMicrowave-Assisted
Temperature Often > 150°C80-100°C100-120°C
Reaction Time Several hours to overnight2-6 hours5-15 minutes
Catalyst None or simple acid/baseLactic AcidNone (energy source is key)
Decarboxylation Risk HighLow to ModerateLow
Typical Yields Often low to moderateGood to ExcellentGood to Excellent
Visualization of the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via the Radziszewski reaction, highlighting the critical decarboxylation side reaction.

G cluster_reactants Reactants cluster_synthesis Radziszewski Synthesis cluster_products Products 4-Formylbenzoic Acid 4-Formylbenzoic Acid Condensation Condensation 4-Formylbenzoic Acid->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ammonia Source Ammonia Source Ammonia Source->Condensation This compound This compound Condensation->this compound Desired Pathway (Mild Conditions) 2-phenylimidazole 2-phenylimidazole Condensation->2-phenylimidazole Decarboxylation Side Reaction (Harsh Conditions)

Caption: Synthetic pathway and competing decarboxylation.

Alternative Strategies and Considerations

Protecting Group Strategy

If decarboxylation remains a persistent issue, a protecting group strategy can be employed.

  • Esterification: Start with 4-formylbenzoic acid methyl ester. The ester group is generally more stable to decarboxylation under neutral to slightly acidic conditions.

  • Imidazole Synthesis: Perform the Radziszewski reaction on the methyl ester to form methyl 4-(1H-imidazol-2-yl)benzoate.

  • Hydrolysis: Carefully hydrolyze the ester to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water at room temperature), followed by careful acidification to precipitate the product.

Workflow: Protecting Group Strategy

G Start 4-Formylbenzoic acid methyl ester Step1 Radziszewski Synthesis Start->Step1 Intermediate Methyl 4-(1H-imidazol-2-yl)benzoate Step1->Intermediate Step2 Mild Hydrolysis Intermediate->Step2 Final This compound Step2->Final

Caption: Ester protection strategy workflow.

This multi-step approach adds complexity but provides a robust method for circumventing decarboxylation.

Final Recommendations

For the direct synthesis of this compound, we strongly recommend starting with a catalyzed, lower-temperature approach, such as the lactic acid-catalyzed protocol. Monitor the reaction closely and avoid overheating or prolonged heating. If decarboxylation is still a significant issue, the microwave-assisted method or a protecting group strategy are excellent alternatives.

By carefully selecting your reaction conditions and being mindful of the inherent stability of your target molecule, you can successfully synthesize this compound with high purity and yield.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd.

Sources

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Challenge

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)benzoic acid. This molecule is a valuable building block in pharmaceutical and materials science research, prized for its unique structural features that include both a basic imidazole ring and an acidic benzoic acid moiety.[1]

However, this dual functionality, which makes the molecule so useful, is also the primary source of its purification challenges. The compound is amphoteric , meaning it can react as either an acid or a base. This leads to the formation of a zwitterion —a molecule with both a positive and a negative electrical charge—at a specific pH. This zwitterionic nature dictates its solubility, often resulting in high polarity and poor solubility in many common organic solvents, making separation from ionic impurities and starting materials a significant hurdle.

This guide provides a structured, in-depth approach to troubleshooting common purification issues. It is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively, explaining not just what to do, but why each step is scientifically sound.

Part 1: Fundamental Physicochemical Properties

A clear understanding of the molecule's properties is the first step to troubleshooting. The purification strategy hinges on exploiting how the molecule's charge and solubility change with pH.

The Role of pKa and the Isoelectric Point (pI)

The behavior of this compound in solution is governed by two key pKa values:

  • pKa₁ (Carboxylic Acid Group): The predicted pKa for the benzoic acid proton is approximately 3.36 . Below this pH, the carboxyl group is largely protonated (-COOH) and neutral. Above this pH, it is deprotonated (-COO⁻) and negatively charged.

  • pKa₂ (Imidazolium Group): The pKa of a protonated imidazole ring is typically around 7.0 .[2][3] Below this pH, the imidazole ring is largely protonated (cationic). Above this pH, it is neutral.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this point, the zwitterionic form is dominant, and aqueous solubility is at its minimum. We can estimate the pI by averaging the two pKa values:

  • pI ≈ (pKa₁ + pKa₂) / 2 = (3.36 + 7.0) / 2 ≈ 5.18

This estimated pI is critical for purification, as adjusting the pH to this value can be used to selectively precipitate the product from a solution.

The following diagram illustrates the charge state of the molecule at different pH ranges, which is fundamental to its solubility and purification.

G cluster_pH pH Scale cluster_species Dominant Molecular Species pH_low Low pH (< 2) pKa1_node pKa₁ ≈ 3.36 pI_node pI ≈ 5.18 pKa2_node pKa₂ ≈ 7.0 pH_high High pH (> 9) Cation Net Positive Charge (Cationic Form) Zwitterion Net Zero Charge (Zwitterion) MINIMUM SOLUBILITY Cation->Zwitterion Deprotonate -COOH Anion Net Negative Charge (Anionic Form) Zwitterion->Anion Deprotonate -Imidazolium

Caption: pH-dependent charge states of this compound.

Solubility Profile

The solubility of this compound is highly dependent on its charge state. This information is crucial for selecting appropriate solvents for reaction work-up, recrystallization, and chromatography.

Solvent TypeGeneral SolubilityRationale & Expert Insight
Water Poor at pI (~pH 5.2). Soluble at low pH (< 2) and high pH (> 8).At the isoelectric point, strong intermolecular electrostatic attractions between the zwitterions lead to a stable crystal lattice and low solubility. At low pH, the cationic form is soluble as a salt (e.g., hydrochloride). At high pH, the anionic form is soluble as a salt (e.g., sodium salt).[4]
Polar Aprotic Solvents (DMSO, DMF) Moderately Soluble to Soluble These solvents can disrupt the hydrogen bonding and ionic interactions that hold the zwitterions together, leading to better solubility. They are often good choices for reaction media but can complicate purification.
Alcohols (Methanol, Ethanol) Slightly Soluble to Sparingly Soluble These solvents have intermediate polarity and can dissolve small amounts of the compound, especially when heated. They are often used in combination with water for recrystallization.
Non-Polar Organic Solvents (Hexane, Toluene, Dichloromethane) Insoluble The high polarity and zwitterionic character of the molecule make it incompatible with non-polar solvents. This property is useful for washing away non-polar impurities.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a sticky solid that is difficult to handle and seems insoluble in everything. What is happening?

A: This is a classic sign of impurities, often residual salts from the synthesis, trapped within a crude precipitate of your zwitterionic product. The zwitterion itself can form a highly ordered, low-solubility solid, and when it precipitates quickly from a reaction mixture, it can trap salts and polar starting materials.

Solution Strategy: Acid-Base Wash

The most effective first step is an acid-base workup to break the zwitterionic interactions and separate your amphoteric product from neutral or single-charge impurities.

G start Crude Product (Sticky Solid) dissolve Dissolve in Aqueous Base (e.g., 1M NaOH, pH > 9) start->dissolve wash Wash with Organic Solvent (e.g., DCM or Ethyl Acetate) dissolve->wash separate Separate Layers wash->separate acidify Acidify Aqueous Layer (e.g., 1M HCl to pH ≈ 5.2) separate->acidify Aqueous Layer (Contains Product as Anionic Salt) organic_impurities Organic Layer (Contains Neutral Impurities) precipitate Precipitate Forms (Zwitterion) acidify->precipitate filter Filter, Wash with Water & Acetone, Dry precipitate->filter product Purified Solid Product filter->product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Purification

  • Dissolution: Suspend the crude product in a sufficient volume of dilute aqueous base (e.g., 1M NaOH) to achieve a pH of 9-10. Stir until all solids dissolve. At this pH, your product is in its anionic form and should be water-soluble.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Wash the solution with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will remove any non-polar or neutral organic impurities. Discard the organic layer.

  • Precipitation: Slowly add dilute acid (e.g., 1M HCl) to the aqueous layer with vigorous stirring. Monitor the pH closely. As the pH approaches the isoelectric point (~5.2), your product will begin to precipitate as the neutral zwitterion.

  • Isolation: Continue adding acid until the pH is stable at ~5.2. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then a small amount of a solvent like acetone or ether (to help remove water and dry the product).

  • Drying: Dry the purified solid under vacuum.

Q2: I performed an acid-base workup, but my product still shows impurities by NMR. How can I improve the purity further?

A: Recrystallization is the next logical step. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

Solution Strategy: pH-Controlled Recrystallization

For zwitterionic compounds, a simple thermal recrystallization may not be sufficient. A pH-controlled approach often yields the best results. Water or a mixed solvent system like ethanol/water or methanol/water is typically effective.

Detailed Protocol: Recrystallization from Water/Ethanol

  • Solvent Selection: Start by testing solubility. Place a small amount of your product in a test tube with water. It should be poorly soluble. Add a few drops of dilute HCl or NaOH to confirm that it dissolves at low or high pH.

  • Dissolution: In an Erlenmeyer flask, suspend your crude solid in a minimal amount of deionized water. Heat the suspension to near boiling.

  • pH Adjustment for Dissolution: While hot, add a dilute base (e.g., 1M NaOH) dropwise until the solid just dissolves (you are forming the soluble anionic salt). Alternatively, you can add dilute acid (e.g., 1M HCl) to form the soluble cationic salt. Using a base is often preferable as many inorganic impurities are less soluble at high pH.

  • (Optional) Charcoal Treatment: If your solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly. Then, carefully neutralize the solution by adding dilute acid (if you started with base) or base (if you started with acid) dropwise until you reach the isoelectric point (pH ~5.2). Slow addition is critical for forming pure, well-defined crystals.

  • Cooling & Isolation: Once crystals begin to form, allow the flask to cool to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal growth. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water, followed by a cold, volatile solvent like acetone to aid drying. Dry the product under vacuum.

Q3: Recrystallization failed to remove a very similar impurity. Is chromatography an option?

A: Yes, but standard silica gel chromatography is often ineffective due to the high polarity and ionic nature of the compound, which can lead to irreversible binding or poor separation. Reverse-phase or ion-exchange chromatography are more suitable options.

Solution Strategy 1: Reverse-Phase HPLC

Reverse-phase chromatography separates molecules based on hydrophobicity. While your molecule is polar, it has a significant hydrophobic core (the phenyl-imidazole group).

  • Stationary Phase: Use a C18 or C8 column. For highly polar molecules, specialized "aqueous stable" C18 phases or those with polar-embedded groups are recommended to prevent phase collapse in highly aqueous mobile phases.[5]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typical. The mobile phase must be buffered to control the ionization state of your compound.

    • Low pH Method (Recommended): Use a buffer at pH 2-3 (e.g., 0.1% trifluoroacetic acid or formic acid). At this pH, your compound is a stable cation, which often behaves well on reverse-phase columns. The positive charge can also provide secondary interactions with residual silanols on the silica surface, aiding retention.

    • High pH Method: A buffer at pH 8-9 (e.g., ammonium bicarbonate) can also be used, where the compound is an anion. This requires a pH-stable column.

  • Challenge: Standard C18 columns may show poor retention for such polar compounds.[6] A mixed-mode column that has both reverse-phase and anion-exchange characteristics can be highly effective.[6][7]

Solution Strategy 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is an excellent choice for zwitterionic compounds.[8][9][10]

  • Cation-Exchange Chromatography (CEX):

    • Principle: At a pH below the pI (e.g., pH 3-4), the molecule has a net positive charge and will bind to a negatively charged CEX resin (e.g., sulfopropyl or carboxymethyl functionalized).[8]

    • Elution: The product is eluted by increasing the salt concentration (e.g., a gradient of NaCl) or by increasing the pH of the buffer towards the pI.

  • Anion-Exchange Chromatography (AEX):

    • Principle: At a pH above the pI (e.g., pH 7-8), the molecule has a net negative charge and will bind to a positively charged AEX resin (e.g., quaternary ammonium functionalized).

    • Elution: The product is eluted by increasing the salt concentration or by decreasing the pH of the buffer towards the pI.

References

  • da Silva, J. F. M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database.
  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific.
  • van der Waals, J., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 859-868.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science Blog.
  • Florida A&M University. (2016).
  • Sinnokrot, M. O., & Sherrill, C. D. (2006). pKa values of imidazoles versus degree of substitution.
  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Stack Exchange.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.
  • Bio-Rad Laboratories. (n.d.).
  • Cytiva. (n.d.).
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. UC Davis Chemistry.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL Department of Chemistry.
  • Rao, Y., et al. (2018). Data for ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Data in Brief, 20, 1933-1939.
  • Cummins, P. M., & O'Connor, B. (2011). Ion-Exchange Chromatography: Basic Principles and Application. Methods in Molecular Biology, 681, 25-41.
  • Technology Networks. (2024).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific.
  • Zheng, Z. (2011). 4-(Imidazol-1-yl)benzoic acid.
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. BenchChem.
  • ChemScene. (n.d.). This compound hydrochloride. ChemScene.
  • BLDpharm. (n.d.). This compound hydrochloride. BLDpharm.
  • CymitQuimica. (n.d.). 4-(1H-Imidazol-1-yl)benzoicacid. CymitQuimica.
  • LibreTexts. (2020). Isoelectric Points and Electrophoresis. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube.
  • Master Organic Chemistry. (2023).

Sources

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed alternative synthesis protocols to empower you to overcome common experimental challenges and successfully synthesize your target compound.

I. Overview of Synthetic Strategies

The synthesis of this compound presents unique challenges, primarily centered around achieving regioselectivity and ensuring the stability of the carboxylic acid functionality under various reaction conditions. Two principal retrosynthetic disconnections are commonly explored:

  • Formation of the Imidazole Ring: This classical approach involves constructing the imidazole ring from acyclic precursors, with the 4-carboxyphenyl group already installed on one of the building blocks. The Debus-Radziszewski reaction is a cornerstone of this strategy.

  • Carbon-Carbon Bond Formation: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer an alternative route where a pre-formed imidazole ring is coupled with a benzoic acid derivative.

This guide will delve into the practical aspects of both approaches, providing detailed protocols and troubleshooting advice.

II. Route 1: The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a multicomponent condensation that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] For the synthesis of this compound, the reactants are glyoxal, 4-formylbenzoic acid, and an ammonia source, typically ammonium acetate.

Diagram of the Debus-Radziszewski Synthesis

debus_radziszewski cluster_reactants Reactants 4-formylbenzoic_acid 4-Formylbenzoic Acid Reaction_Vessel One-Pot Reaction (e.g., Acetic Acid, Heat) 4-formylbenzoic_acid->Reaction_Vessel Glyoxal Glyoxal Glyoxal->Reaction_Vessel Ammonia Ammonia (from Ammonium Acetate) Ammonia->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: The Debus-Radziszewski synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-formylbenzoic acid

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-formylbenzoic acid (1 equivalent) and ammonium acetate (3 equivalents) in glacial acetic acid.

  • To this stirring solution, add glyoxal (1.1 equivalents of a 40% aqueous solution) dropwise.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Adjust the pH of the solution to 6-7 with a saturated solution of sodium bicarbonate. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold methanol to remove impurities.

  • Further purify the product by recrystallization from an appropriate solvent system, such as ethanol/water, or by column chromatography.

Troubleshooting Guide for the Debus-Radziszewski Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Suboptimal Temperature: Insufficient heat may lead to a slow or stalled reaction. Excessive heat can cause degradation of starting materials or product.[4] 2. Incorrect Stoichiometry: An improper ratio of reactants, especially the ammonia source, can limit the yield.[4] 3. Water Content: While some water is introduced with the glyoxal solution, excessive water can hinder the reaction.1. Optimize Temperature: Systematically vary the reaction temperature (e.g., from 100 °C to 140 °C) to find the optimal point. 2. Adjust Stoichiometry: Use a larger excess of ammonium acetate (e.g., 5-10 equivalents) to drive the reaction forward. 3. Consider Solvent: While acetic acid is common, exploring other high-boiling polar solvents might be beneficial.
Formation of Side Products 1. Self-condensation of Glyoxal: Can lead to polymeric materials. 2. Cannizzaro Reaction of Aldehydes: Disproportionation of 4-formylbenzoic acid under certain conditions. 3. Oxazole Formation: A known side reaction in imidazole synthesis.[4]1. Control Reagent Addition: Add the glyoxal solution slowly to the heated mixture of the other reactants. 2. Maintain a Non-Basic pH: The use of acetic acid as a solvent helps to suppress base-catalyzed side reactions. 3. Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Difficult Purification 1. Tarry Byproducts: Polymerization can lead to a difficult-to-handle reaction mixture. 2. Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.1. Aqueous Workup: The precipitation in water is crucial for removing a significant portion of the acetic acid and some polar impurities. 2. Recrystallization: Experiment with different solvent systems for recrystallization to achieve high purity. 3. Chromatography: If necessary, use a gradient elution system in your column chromatography to improve separation.
Frequently Asked Questions (FAQs)

Q1: Can I use a different source of ammonia?

A1: Yes, while ammonium acetate is widely used as it also acts as a buffer, other sources like formamide or a solution of ammonia in an alcohol can be employed.[5] However, this will likely require re-optimization of the reaction conditions.

Q2: Is microwave-assisted heating a viable option for this synthesis?

A2: Absolutely. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of substituted imidazoles.[6][7] It is a highly recommended alternative to conventional heating.

Q3: My final product is colored. How can I decolorize it?

A3: A common method for decolorizing organic compounds is to treat a solution of the crude product with activated charcoal before the final recrystallization step. Gently heat the solution with a small amount of activated charcoal, then filter it while hot to remove the charcoal before allowing the solution to cool and crystallize.

III. Route 2: Palladium-Catalyzed Cross-Coupling

A more modern approach to this compound involves the formation of a carbon-carbon bond between an imidazole derivative and a benzoic acid precursor using a palladium catalyst. A plausible strategy is the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Cross-Coupling Route

suzuki_coupling cluster_reactants Reactants 2-haloimidazole 2-Haloimidazole (e.g., 2-bromoimidazole) Reaction_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) 2-haloimidazole->Reaction_Conditions boronic_acid 4-Carboxyphenylboronic acid boronic_acid->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromoimidazole (or 2-iodoimidazole)

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 2-bromoimidazole (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide for the Suzuki-Miyaura Cross-Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst can be sensitive to air. 2. Insufficient Base: The base is crucial for the transmetalation step. 3. Poor Solubility: Reactants may not be fully dissolved in the solvent system.1. Use Fresh Catalyst: Ensure the palladium catalyst is of high quality and handle it under an inert atmosphere. 2. Choice of Base: Experiment with other bases such as cesium carbonate or potassium phosphate. 3. Solvent System: Try different solvent mixtures like DME/water or toluene/ethanol/water.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading: Can sometimes favor side reactions.1. Thorough Degassing: Ensure the solvent and reaction vessel are properly degassed before heating. 2. Optimize Catalyst Loading: Reduce the amount of palladium catalyst used.
Debromination of Starting Material 1. Protodebromination: A common side reaction where the bromine is replaced by a hydrogen atom.1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Ligand Choice: Using different phosphine ligands on the palladium catalyst can sometimes suppress this side reaction.
Frequently Asked Questions (FAQs)

Q1: Can I use an aryl chloride instead of a bromide or iodide?

A1: Aryl chlorides are generally less reactive in Suzuki-Miyaura couplings. While possible, it would likely require a more specialized catalytic system, such as one with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) and a stronger base.[8]

Q2: The purification of my product is difficult due to its amphoteric nature. Any suggestions?

A2: The presence of both a basic imidazole ring and an acidic carboxylic acid group can make purification tricky. Consider protecting one of the functional groups. For instance, you could start with methyl 4-bromobenzoate and 1-(triisopropylsilyl)imidazole. After the coupling reaction, both the ester and the silyl protecting group can be removed in a single hydrolysis step.

Q3: Are there other cross-coupling reactions I could try?

A3: Yes, the Stille coupling (using an organotin reagent) or the Hiyama coupling (using an organosilicon reagent) are other possibilities, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.[9][10]

IV. Summary of Quantitative Data

Parameter Debus-Radziszewski Synthesis Suzuki-Miyaura Cross-Coupling
Starting Materials 4-Formylbenzoic acid, Glyoxal, Ammonium acetate2-Bromoimidazole, 4-Carboxyphenylboronic acid
Key Reagents Acetic acidPalladium catalyst, Base
Typical Temperature 100-140 °C80-100 °C
Typical Reaction Time 4-8 hours12-24 hours
Advantages - One-pot reaction - Readily available starting materials - Atom economical- High functional group tolerance - Generally milder conditions - Well-established and reliable
Disadvantages - Can have low yields - Potential for side product formation - Can require high temperatures- Requires a pre-functionalized imidazole - Palladium catalyst can be expensive - Requires inert atmosphere

V. References

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

  • Wolkenberg, S. E., Wisnoski, D. D., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters, 6(9), 1453-6.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • PubMed. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

  • ResearchGate. (2021). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.

  • ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?[Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • YouTube. (2023). Debus Radzisewski Imidazole Synthesis. [Link]

  • ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. [Link]

  • ResearchGate. (2018). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • Organic Chemistry Portal. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. [Link]

  • ResearchGate. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles.

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl).

  • ResearchGate. (2019). Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans -diol functionalization.

  • Figshare. (2019). Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans-diol functionalization. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles.

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

Sources

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. We will specifically address one of the most persistent and yield-reducing side reactions: homocoupling. This document provides in-depth, cause-and-effect troubleshooting, moving beyond simple procedural lists to empower you with the scientific rationale needed to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling, and why is it a major problem in my this compound synthesis?

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry, such as the Suzuki-Miyaura reaction, which is a primary method for forming the aryl-heteroaryl bond in your target molecule.[1] Instead of the desired coupling between your two different starting materials (e.g., a boronic acid and an aryl halide), two identical molecules couple with each other.

In the context of synthesizing this compound via a Suzuki-type reaction, you can encounter two main types of homocoupling byproducts:

  • Boronic Acid Homocoupling: Two molecules of your boronic acid reagent couple, leading to a symmetrical biaryl. For instance, if you are using 4-carboxyphenylboronic acid, you would form biphenyl-4,4'-dicarboxylic acid.

  • Aryl Halide Homocoupling: Two molecules of your halogenated imidazole precursor couple together. This is often referred to as reductive homocoupling.[2]

These byproducts are problematic because they consume your valuable starting materials, reduce the yield of the desired product, and often have similar physical properties (like polarity and solubility) to your target molecule, making purification by chromatography or crystallization difficult and time-consuming.

Q2: What are the root causes of boronic acid homocoupling in my Suzuki-Miyaura reaction?

The formation of boronic acid homocoupling products is not a part of the main Pd(0)/Pd(II) catalytic cycle for cross-coupling.[3] Instead, it arises from distinct, competing pathways. The two most well-established mechanisms are:

  • Oxygen-Mediated (Oxidative) Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit.[4][5] Oxygen can react with the active Pd(0) catalyst to form palladium-peroxo species or oxidize it to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[4] Rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[6]

  • Pd(II)-Mediated Homocoupling: If your reaction mixture contains a significant concentration of Pd(II) species, it can mediate homocoupling directly.[3][6] This can happen if the initial Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) state or if oxidative processes regenerate Pd(II) during the reaction. In this pathway, two boronic acid molecules transmetalate onto a Pd(II) center, which then undergoes reductive elimination to form the homocoupled product and Pd(0).[4]

Q3: How can I reliably detect and quantify the homocoupling byproducts in my reaction mixture?

Accurate detection is the first step in troubleshooting. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method for initial assessment. The homocoupled byproducts will typically appear as less polar spots compared to your product, especially if you are forming a non-polar biaryl from a polar starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring reaction progress. It allows you to separate the product from byproducts and confirm their identities by their mass-to-charge ratio. LC-MS is particularly useful for quantifying the relative amounts of each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if your byproducts are sufficiently volatile and thermally stable. GC-MS can provide excellent separation and structural information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can reveal the presence of symmetrical homocoupled products through their characteristic simplified signal patterns. For quantification (qNMR), a known amount of an internal standard can be added to the crude sample.[7]

Troubleshooting Guide: Suppressing Homocoupling

This section addresses specific issues you may encounter and provides actionable solutions grounded in mechanistic principles.

Issue 1: My primary byproduct is the homocoupling of my boronic acid reagent.

This is the most common homocoupling issue. The following steps will help you diagnose and resolve the problem.

  • Primary Suspect: Oxygen Contamination

    • Causality: As discussed in FAQ Q2, oxygen promotes the oxidative homocoupling pathway.[4][5] Even trace amounts can significantly impact your reaction by generating deleterious Pd(II) species from your active Pd(0) catalyst.[3]

    • Solution: Rigorous Degassing. Standard purging with an inert gas (nitrogen or argon) for 15-30 minutes may not be sufficient. For optimal results:

      • Sparge all solvents (e.g., 1,4-dioxane, water) with argon or nitrogen for at least 30-60 minutes before use.[8]

      • Alternatively, use the freeze-pump-thaw technique (at least three cycles) for the most complete oxygen removal, especially for sensitive reactions.[8]

      • Ensure your reaction is maintained under a positive pressure of an inert atmosphere throughout the entire process.

  • Secondary Suspect: Excess Free Pd(II) Species

    • Causality: The Pd(II)-mediated homocoupling pathway is driven by the concentration of Pd(II) in the reaction.[6] If your Pd(II) pre-catalyst (e.g., Pd(OAc)₂) is not cleanly and rapidly reduced to Pd(0), it can participate in this unwanted side reaction before entering the desired cross-coupling cycle.

    • Solutions:

      • Add a Mild Reducing Agent: The addition of a mild reductant can help "scavenge" residual Pd(II) without interfering with the main catalytic cycle. Potassium formate has been shown to be highly effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[6]

      • Pre-form the Catalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) pre-catalyst. Alternatively, pre-heating the Pd(II) source, ligand, and base in the solvent for a short period before adding the boronic acid can sometimes facilitate a cleaner reduction to Pd(0).[5]

Issue 2: My analysis shows significant homocoupling of the aryl halide starting material.
  • Primary Suspect: Suboptimal Ligand Choice

    • Causality: The ligand plays a critical role in modulating the stability and reactivity of the palladium center. The reductive elimination step, which forms the desired C-C bond, is often facilitated by bulky, electron-rich phosphine ligands.[9] If this step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of participating in side reactions like reductive homocoupling.

    • Solution: Screen Bulky Biarylphosphine Ligands. Ligands like SPhos are designed to accelerate reductive elimination and stabilize the monoligated Pd(0) species that is highly active in oxidative addition.[1][10] Their steric bulk favors the formation of the three-coordinate intermediate necessary for rapid product formation.[9]

Issue 3: My reaction is sluggish, and I see a mixture of homocoupling and decomposition products.
  • Primary Suspect: Incorrect Reaction Parameters

    • Causality: Temperature and the choice of base and solvent are interconnected variables that dictate the rates of all competing reaction pathways.[11][12] Excessively high temperatures can accelerate side reactions more than the desired cross-coupling.[8] The base is not just a stoichiometric reagent; it influences the entire catalytic cycle, and an inappropriate choice can hinder transmetalation and promote side reactions.[1]

    • Solutions:

      • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate. Start around 80 °C and adjust as needed. High temperatures can promote decarboxylation of the benzoic acid moiety as well as homocoupling.

      • Base Screening: The choice of base is critical. While strong bases like K₃PO₄ are common, a weaker base might be sufficient and could minimize homocoupling.[1] Screen bases such as K₂CO₃ or Cs₂CO₃.

      • Solvent Selection: Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are generally effective at minimizing homocoupling.[8] The solvent affects the solubility of all components and can influence the stability of catalytic intermediates.[13][14]

Data and Workflow Visualization

Table 1: Effect of Key Parameters on Homocoupling vs. Cross-Coupling
ParameterCondition Favoring HomocouplingCondition Favoring Cross-CouplingRationale
Atmosphere Presence of Air/OxygenStrictly Inert (Argon/Nitrogen)Oxygen promotes oxidative homocoupling of boronic acids.[3][5]
Catalyst High concentration of free Pd(II)Efficient generation of Pd(0)Pd(II) can directly mediate boronic acid homocoupling.[6]
Ligand Small, less electron-donating ligandsBulky, electron-rich biarylphosphine ligands (e.g., SPhos)Bulky ligands accelerate the reductive elimination step, outcompeting side reactions.[9][10]
Base Overly strong or poorly soluble baseOptimized base (e.g., K₃PO₄, K₂CO₃)The base must be effective for transmetalation without promoting decomposition or side reactions.[1]
Temperature Excessively high temperatureLowest effective temperature (e.g., 80-100 °C)Higher temperatures can accelerate side reactions disproportionately.[8]
Additives NoneMild reducing agent (e.g., potassium formate)Scavenges residual Pd(II) to suppress a key homocoupling pathway.[6]
Diagrams

Suzuki_Homocoupling_Pathway pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_source Pd(II) Pre-catalyst or Oxidized Pd(0) pd0->pd2_source Oxidation pd2_int L-Pd(II)(Ar)(X) oa->pd2_int tm Transmetalation (Ar'-B(OH)₂) pd2_int->tm pd2_biaryl L-Pd(II)(Ar)(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) re->product o2 O₂ o2->pd2_source homo_tm 2 x Ar'-B(OH)₂ pd2_source->homo_tm Pd(II)-Mediated Pathway homo_product Ar'-Ar' (Homocoupling) homo_tm->homo_product

Caption: Suzuki cycle vs. the competing Pd(II)-mediated homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the primary byproduct from Boronic Acid? start->q1 step1 1. Implement Rigorous Degassing (Freeze-Pump-Thaw or extended sparge) q1->step1 Yes step4 Aryl Halide Homocoupling: Screen Bulky Ligands (e.g., SPhos) q1->step4 No q2 Problem Solved? step1->q2 step2 2. Add Mild Reductant (e.g., Potassium Formate) q2->step2 No end Reaction Optimized q2->end Yes q3 Problem Solved? step2->q3 step3 3. Screen Bases & Lower Temperature (e.g., K₂CO₃, 80 °C) q3->step3 No q3->end Yes step3->end step4->end

Caption: A logical workflow for troubleshooting homocoupling issues.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point. The specific aryl halide, boronic acid, and ligand may require fine-tuning, but the procedural steps for minimizing homocoupling are broadly applicable.

Reagents & Equipment:

  • 2-halo-1H-imidazole derivative (1.0 eq)

  • 4-carboxyphenylboronic acid (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 eq)[1]

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Water (deoxygenated)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon for at least 30 minutes.

  • Reagent Preparation: To a Schlenk flask under a positive pressure of argon, add the 2-halo-1H-imidazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Preparation: In a separate, small vial under argon, dissolve the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the deoxygenated 1,4-dioxane.

  • Reaction Setup: Add the deoxygenated 1,4-dioxane and deoxygenated water (e.g., 4:1 v/v) to the Schlenk flask containing the reagents. Stir for 5 minutes.

  • Initiation: Add the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]
  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing). [Link]
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.

Sources

Technical Overview: The Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of scaling this synthesis from the lab bench to larger-scale production. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

The most common and atom-economical route to this compound is a variation of the Debus-Radziszewski reaction.[1][2] This multicomponent reaction involves the condensation of three key building blocks: a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzoic acid), and a source of ammonia.[3] While elegant in principle, this reaction presents several challenges during scale-up, from managing competing side reactions to achieving efficient product isolation.

R1 4-Formylbenzoic Acid Prod This compound R1->Prod Cyclization & Oxidation R2 Glyoxal Int1 Diimine Intermediate R2->Int1 Condensation R3 Ammonia (2 equiv.) R3->Int1 Condensation Int1->Prod Cyclization & Oxidation

Caption: General workflow of the Debus-Radziszewski synthesis.

Part 1: Starting Materials & Reagents

Question 1: My 4-formylbenzoic acid starting material has poor solubility. How does this impact the reaction, and what can I do about it?

Answer: Poor solubility of 4-formylbenzoic acid is a critical issue that can lead to incomplete reactions and inconsistent batch results, especially during scale-up. Because the reaction is heterogeneous, the reaction rate becomes limited by the dissolution rate of the aldehyde, not just the chemical kinetics.

Causality & Troubleshooting:

  • Impact: If the 4-formylbenzoic acid does not fully dissolve, you will observe a stalled reaction where starting material remains even after extended reaction times. This leads directly to low yields.[4]

  • Solvent Choice: 4-Formylbenzoic acid is poorly soluble in water but shows good solubility in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] While effective, consider the downstream implications of using high-boiling point solvents, such as difficulty in removal and potential for product decomposition at high temperatures.

  • Scale-Up Consideration: At a larger scale, mechanical stirring might not be sufficient to maintain a fine suspension. You may need to consider high-shear mixing or an alternative solvent system. A mixture of a polar protic solvent (like ethanol) and water can sometimes improve solubility while facilitating easier work-up.

  • Protocol: Before committing to a solvent, perform solubility tests at your target reaction temperature. See the table below for a qualitative guide.

Solvent SystemSolubility of 4-Formylbenzoic AcidScale-Up Considerations
WaterPoorDifficult to achieve sufficient concentration.
Ethanol/WaterModerateEasier work-up, lower boiling point.
Acetic AcidGoodCan participate in the reaction; may require neutralization.
DMF / DMSOExcellentHigh boiling points; difficult to remove.[5]
Question 2: Glyoxal is commercially available as a 40% aqueous solution. Is this suitable for scale-up, or should I use an anhydrous form?

Answer: Using the 40% aqueous solution of glyoxal is standard practice and generally acceptable for this synthesis.[6][7] However, it is crucial to account for the water content in your reaction stoichiometry and solvent volume calculations.

Expert Insights:

  • Water's Role: Water is a product of the condensation steps in imidazole formation. The additional water from the glyoxal solution can influence reaction kinetics and potentially promote hydrolysis of intermediates if the reaction is run for excessively long times at high temperatures.

  • Anhydrous Glyoxal: Anhydrous glyoxal is typically a solid polymer (polyglyoxal) that must be heated to depolymerize.[8] While it eliminates water from the initial setup, it adds a complex and potentially hazardous handling step (heating with a dehydrating agent like P₂O₅), which is not ideal for large-scale production.[7]

  • Recommendation: For scalability and safety, the 40% aqueous solution is preferred. Ensure that each new batch of glyoxal is assayed to confirm its concentration, as this can vary slightly. The most significant factor is consistency; use the same grade and concentration of glyoxal for all experiments, from bench to pilot scale.

Part 2: Reaction Conditions & Optimization

Question 3: My reaction yield is consistently low (<50%). What are the most likely causes and how can I troubleshoot this?

Answer: Low yields are the most common complaint in Radziszewski-type syntheses.[4] The issue typically stems from one of four areas: suboptimal stoichiometry, competing side reactions, inappropriate reaction temperature, or incomplete reaction.

start Low Yield Observed q1 Check Reactant Purity & Stoichiometry start->q1 s1 Use excess ammonia source (e.g., 3-4 equiv. NH4OAc) q1->s1 No q2 Are side products observed (TLC/LCMS)? q1->q2 Yes s1->q2 s2 Lower temperature to minimize byproduct formation q2->s2 Yes q3 Is starting material consumed? q2->q3 No s3 Ensure alkaline conditions to favor imidazole pathway s2->s3 s3->q3 s4 Increase reaction time or temperature moderately q3->s4 No end_node Yield Improved q3->end_node Yes s5 Improve solvent system for better solubility s4->s5 s5->end_node

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Stoichiometry is Key: The molar ratio of reactants is critical. A common side reaction is the formation of oxazoles.[9] To suppress this, use a significant excess of the ammonia source (e.g., ammonium acetate). A molar ratio of 1:1:3 (4-formylbenzoic acid : glyoxal : ammonium acetate) is a good starting point for optimization. Excess ammonia pushes the equilibrium toward the formation of the diimine intermediate required for the imidazole ring.[9]

  • Optimize Reaction Temperature: High temperatures can lead to the degradation of reactants and products, resulting in tar formation and lower yields.[4] Conversely, a temperature that is too low will result in an impractically long reaction time.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is clean but slow, incrementally increase the temperature. If you see multiple byproducts forming, reduce the temperature.

  • Monitor Reaction Progress: Do not run the reaction for a fixed time. Actively monitor the consumption of the limiting reagent (typically 4-formylbenzoic acid). Prolonged heating after the reaction is complete can degrade the product.

Part 3: Product Isolation and Purification

Question 4: I am having difficulty isolating the product. After cooling, nothing precipitates, and extraction is inefficient. What is the best work-up procedure?

Answer: The product, this compound, is amphoteric. It has a basic imidazole ring and an acidic carboxylic acid group. This zwitterionic character means its solubility is highly dependent on pH. Attempting to extract it directly with common organic solvents at neutral pH will likely fail. The key is pH adjustment.

Self-Validating Protocol for Isolation:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with Water: Carefully pour the reaction mixture into a beaker containing 5-10 volumes of deionized water. This will precipitate any unreacted starting materials that are less soluble in water.

  • Adjust to the Isoelectric Point: The product will be least soluble at its isoelectric point (pI). While the exact pI may not be known, it typically lies between the pKa of the carboxylic acid (around 4-5) and the pKa of the protonated imidazole ring (around 6-7).

    • Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the aqueous mixture while monitoring the pH. You should observe the product precipitating out of the solution. A target pH of 5-6 is a good starting point.[10]

  • Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

  • Dry: Dry the product under vacuum.

Question 5: My isolated product is off-color (yellow or brown) and shows impurities by NMR. What are the best purification methods for scale-up?

Answer: Color impurities often arise from thermal degradation or polymeric side products. For scale-up, a robust purification method that avoids chromatography is highly desirable.

Recommended Purification Methods:

  • Recrystallization (Preferred for Scale-Up): This is the most effective and scalable method.

    • Solvent Selection: An ideal solvent system will dissolve the product well at high temperatures but poorly at low temperatures. Given the product's polarity, consider systems like ethanol/water, acetic acid/water, or DMF/water.[10]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If the solution is colored, you can perform a hot filtration with activated charcoal to remove color impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Acid/Base Wash: If the product is contaminated with non-amphoteric impurities, you can perform an acid/base wash.

    • Procedure: Dissolve the crude product in a dilute base (e.g., 1M NaOH) to form the sodium carboxylate salt, which should be water-soluble. Filter out any insoluble impurities. Then, re-precipitate the pure product by adding dilute acid (e.g., 1M HCl) to adjust the pH back to the isoelectric point.

  • Column Chromatography (For Lab-Scale Only): While effective for small quantities, silica gel chromatography is generally not economically viable or practical for large-scale production of this type of polar compound.

Experimental Protocol: Lab-Scale Synthesis (0.1 mol)

This protocol is a representative starting point and should be optimized based on your specific equipment and safety procedures.

Reagents:

  • 4-Formylbenzoic acid (15.0 g, 0.1 mol)[5][11]

  • Glyoxal (40% in water, 14.5 g, 0.1 mol)[6][7]

  • Ammonium Acetate (23.1 g, 0.3 mol)

  • Ethanol (200 mL)

  • Deionized Water (100 mL)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-formylbenzoic acid, ammonium acetate, ethanol, and water.

  • Dissolution: Stir the mixture at room temperature until the solids are mostly dissolved.

  • Addition of Glyoxal: Add the 40% glyoxal solution to the flask.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

    • Pour the remaining aqueous solution into 500 mL of cold deionized water.

    • Adjust the pH to ~5.5 with 1M NaOH. A precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with two 50 mL portions of cold water, followed by one 50 mL portion of diethyl ether.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture.

    • Dry the final product in a vacuum oven at 60 °C to a constant weight.

References

  • Atamankimya. (n.d.). GLYOXAL.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
  • Wikipedia. (n.d.). Glyoxal.
  • ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid.
  • Sciencemadness Wiki. (n.d.). Glyoxal.
  • BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions.
  • Organic Syntheses. (n.d.). Glyoxal bisulfite.
  • Semantic Scholar. (n.d.). Preparation of glyoxal from ethylene glycol.
  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • ChemicalBook. (n.d.). 4-Formylbenzoic acid synthesis.
  • NIH. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • MedchemExpress.com. (n.d.). 4-Formylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Formylbenzoic acid 97.
  • ResearchGate. (n.d.). Strategies toward the synthesis of 2-aryl-benzimidazoles.
  • NIH. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives.
  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
  • ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
  • ResearchGate. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review.
  • Organic Chemistry Portal. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
  • ResearchGate. (n.d.). Synthesis of 2‐arylbenzimidazoles.
  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • RSC Publishing. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?.
  • Reddit. (2025). Imidazole synthesis.
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

Sources

stability issues of 4-(1H-imidazol-2-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile building block in their work.[1][2] While this compound is invaluable for synthesizing bioactive molecules and developing metal-organic frameworks, its stability in solution can be a critical experimental variable.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate and mitigate potential stability challenges, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with this compound in solution.

Issue 1: My solution of this compound is developing a yellow or brown color over time.

  • Question: I dissolved my this compound in an organic solvent (like DMSO or methanol), and after a short period, the initially colorless solution has turned yellow/brown. What is causing this, and how can I prevent it?

  • Answer: This discoloration is a classic indicator of oxidative degradation. The imidazole ring is an electron-rich heterocycle, making it susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3][4] This process can lead to the formation of colored byproducts and a loss of the parent compound.

    Causality:

    • Photo-oxidation: Imidazole derivatives can be sensitive to light, especially UV irradiation. Light can generate reactive oxygen species (ROS), such as singlet oxygen, which readily attack the imidazole ring.[3][5]

    • Autoxidation: In the presence of oxygen, especially under basic conditions or with trace metals, the imidazole moiety can undergo autoxidation.[3]

    • Radical-Mediated Degradation: Oxidizing radicals, such as hydroxyl (•OH) or nitrate (NO3•) radicals, can efficiently oxidize the imidazole ring, leading to ring-opening and the formation of various degradation products.[4][6]

    Troubleshooting & Mitigation Steps:

    • Solvent Preparation: Use freshly distilled or high-purity solvents. Degas the solvent before use by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Light Protection: Protect your solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient lab lighting.

    • Antioxidant Addition: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals.

    • Chelating Agents: To mitigate metal-catalyzed oxidation, add a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Issue 2: I am observing precipitation or cloudiness in my aqueous solution after pH adjustment.

  • Question: I prepared a stock solution of this compound in a basic aqueous buffer, and it was clear. However, upon adjusting the pH downwards for my experiment, the solution became cloudy or a precipitate formed. Why?

  • Answer: This issue is directly related to the pH-dependent solubility of the compound. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (imidazole) functional groups. Its solubility in water is lowest at its isoelectric point (pI), where the net charge of the molecule is zero.

    Causality:

    • At High pH (> ~pKa of COOH): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt which is generally highly soluble in water.

    • At Low pH (< ~pKa of Imidazole-H⁺): The imidazole ring is protonated, forming a positively charged imidazolium species, which is also typically soluble in water.

    • At Intermediate pH (near the pI): The molecule exists predominantly as a neutral zwitterion, which has minimal solubility in aqueous media, causing it to precipitate. The protonation of the imidazole ring is known to significantly influence the molecule's properties and interactions.[7]

    Troubleshooting & Mitigation Steps:

    • Determine Optimal pH Range: Maintain the solution pH well above the pKa of the carboxylic acid group (typically ~3-4) or well below the pKa of the protonated imidazole ring (typically ~6-7) to ensure solubility.

    • Use Co-solvents: If your experimental pH must be near the pI, consider adding a water-miscible organic co-solvent (e.g., DMSO, ethanol, or acetonitrile) to the buffer to increase the solubility of the neutral species.

    • Prepare Dilutions Carefully: When adjusting pH, perform the adjustment on a more dilute solution to avoid exceeding the solubility limit at the intermediate pH values you pass through.

Issue 3: I am seeing inconsistent results or a loss of compound activity over time.

  • Question: My experimental results are not reproducible, and it seems the potency or concentration of my compound in solution is decreasing over the course of the experiment. What could be happening?

  • Answer: A gradual loss of activity or concentration points to chemical instability. The primary culprits are likely oxidation and photodegradation, as discussed in Issue 1. Hydrolysis is another potential, though often slower, degradation pathway.

    Causality:

    • Oxidative Degradation: As previously mentioned, oxidation can cleave the imidazole ring, fundamentally altering the molecule's structure and eliminating its biological or chemical activity.[3][8]

    • Photodegradation: Exposure to light can initiate reactions that degrade the compound, leading to a lower effective concentration.[5]

    • Hydrolysis: While the aromatic imidazole ring is generally stable against hydrolysis, extreme pH conditions (especially highly basic) and elevated temperatures could potentially lead to slow hydrolytic ring opening over extended periods.[9][10]

    Troubleshooting & Mitigation Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use.

    • Conduct a Stability Study: If solutions must be stored, perform a preliminary stability study. Use an analytical technique like HPLC to quantify the parent compound in solution after storage under different conditions (e.g., 4°C in the dark, room temperature with light exposure). See the protocol below.

    • Strict Storage Conditions: Based on your stability study, store stock solutions under the optimal conditions identified—typically frozen (-20°C or -80°C), protected from light, and under an inert atmosphere. Sigma-Aldrich recommends that solutions of imidazole itself are stable for at least 2 years at 2-8°C when protected from light.[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound in solution?

    • A1: The two most significant degradation pathways are oxidation and photodegradation . The electron-rich imidazole ring is susceptible to attack by reactive oxygen species (ROS), leading to oxidative cleavage.[3][8] This can be exacerbated by light (photo-oxidation), which can generate ROS or directly excite the molecule.[5][12] Hydrolysis at the C2 position of the imidazole ring is a possible but typically less facile pathway compared to oxidation.[9][10]

  • Q2: How does pH affect the stability of the compound?

    • A2: pH has a dual effect on both solubility and stability. While solubility is lowest near the isoelectric point, stability is often lowest at high pH. Basic conditions can promote base-mediated autoxidation of the imidazole moiety.[3] Conversely, at acidic pH, the imidazole ring becomes protonated, which can sometimes alter its susceptibility to certain oxidative reactions.[7] Photosensitized oxidation of imidazole has been shown to be more prominent in alkaline media.[12]

  • Q3: What is the best way to store stock solutions?

    • A3: For maximum stability, stock solutions should be prepared in a suitable, degassed solvent (like DMSO or a buffered aqueous solution at an appropriate pH). Aliquot the solution into single-use vials, purge with argon or nitrogen, and store at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles and exposure to oxygen and light.

  • Q4: Can I autoclave my buffer containing this compound?

    • A4: It is not recommended. While solutions of simple imidazole can be autoclaved, the combination of high temperature and pressure could accelerate the degradation of this more complex derivative.[11] It is safer to prepare the buffer, autoclave it, and then add the compound from a sterile-filtered stock solution.

  • Q5: Are there any incompatible materials I should be aware of?

    • A5: Yes. Avoid strong oxidizing agents, as they will readily degrade the imidazole ring.[13] Also, be cautious with strong bases, which can promote autoxidation.[3][13] Solutions containing transition metals (e.g., copper, iron) may catalyze oxidative degradation.[14]

Data Summary & Visualization

Table 1: Factors Affecting Stability of this compound in Solution
FactorRiskUnderlying CauseRecommended Mitigation Strategy
Oxygen HighPromotes autoxidation of the electron-rich imidazole ring.Use degassed solvents; prepare and store solutions under an inert atmosphere (Ar, N₂).
Light (UV/Visible) HighInduces photo-oxidation via generation of reactive oxygen species (ROS).[3][5]Work in low-light conditions; store solutions in amber vials or wrap containers in foil.
High pH (Alkaline) ModerateCan facilitate base-mediated autoxidation.[3]If possible, use neutral or slightly acidic buffers. If basic pH is required, rigorously exclude oxygen.
Trace Metal Ions ModerateCan catalyze oxidative degradation pathways.Use high-purity water and reagents; consider adding a chelator like EDTA if compatible.
Elevated Temperature ModerateIncreases the rate of all degradation reactions.Prepare solutions at room temperature and store cold (4°C for short-term, ≤ -20°C for long-term).
Strong Oxidants SevereDirect and rapid chemical degradation of the imidazole ring.[13]Avoid contact with reagents like hydrogen peroxide, permanganate, etc.
Diagrams

Below are diagrams illustrating the troubleshooting workflow and potential degradation pathways.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitation, loss of activity) CheckColor Is the solution discolored (yellow/brown)? Start->CheckColor CheckPrecipitate Is there precipitation/cloudiness? Start->CheckPrecipitate CheckActivity Is there a loss of activity/concentration? Start->CheckActivity OxidationCause Probable Cause: Oxidation / Photodegradation CheckColor->OxidationCause Yes SolubilityCause Probable Cause: pH is near isoelectric point (pI) CheckPrecipitate->SolubilityCause Yes GeneralDegradation Probable Cause: Chemical Degradation (Oxidation, Photolysis, Hydrolysis) CheckActivity->GeneralDegradation Yes OxidationSolution Solution: 1. Use degassed solvents. 2. Protect from light. 3. Store under inert gas. 4. Prepare fresh solutions. OxidationCause->OxidationSolution SolubilitySolution Solution: 1. Adjust pH away from pI. 2. Add organic co-solvent. 3. Use a more dilute solution. SolubilityCause->SolubilitySolution StabilityStudy Action: Conduct Forced Degradation Study (see protocol) GeneralDegradation->StabilityStudy

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Parent This compound Oxidized Oxidized Intermediates (e.g., hydroperoxides) Parent->Oxidized O₂, hν, Metal Ions, •OH RingOpened Ring-Opened Products (e.g., formamides, oxamides) Oxidized->RingOpened Further Oxidation

Caption: Simplified potential degradation pathways.

Key Experimental Protocols

Protocol 1: Forced Degradation Study by RP-HPLC

This protocol allows you to assess the stability of this compound under various stress conditions. An HPLC method is essential for separating the parent compound from its degradation products.[15][16]

1. Materials & Equipment:

  • This compound

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic

  • Phosphoric acid

  • High-purity water

  • HCl, NaOH, H₂O₂ (30%)

2. HPLC Method Development (Example):

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm or ~280 nm (determine optimal wavelength by UV scan).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or ACN.

  • Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of water:ACN. This is your unstressed sample (T=0 control) .

4. Application of Stress Conditions: For each condition, use the 50 µg/mL working solution in a final volume of 1-2 mL in a clear glass vial.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 2 hours.

  • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 6 hours, protected from light.

  • Thermal Stress: Heat the solution at 60°C for 24 hours, protected from light.

  • Photolytic Stress: Expose the solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil next to it.

5. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base/acid.

  • Inject the T=0 control, all stressed samples, and the photolytic control sample into the HPLC.

  • Analyze the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

6. Interpretation:

  • Calculate the percentage degradation for each condition: ( (Area_T0 - Area_Stressed) / Area_T0 ) * 100.

  • This data will reveal which conditions (e.g., light, oxidants) cause the most significant degradation, informing your handling and storage procedures.

References

  • Journal of Materials Chemistry A. (n.d.).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
  • Piette, J., et al. (1994). Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation.
  • Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed.
  • ResearchGate. (n.d.). Oxidative cleavage of imidazole ring in purine analogs.
  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • RSC Publishing. (2019).
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes.
  • Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513)
  • Fisher Scientific. (n.d.).
  • Polish Pharmaceutical Society. (n.d.).
  • CD Bioparticles. (n.d.). This compound.
  • Longdom Publishing. (n.d.).

Sources

Technical Support Center: Optimizing HPLC Methods for 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 4-(1H-imidazol-2-yl)benzoic acid and its related impurities. This molecule's zwitterionic nature—possessing both a basic imidazole moiety and an acidic carboxylic acid group—presents unique and significant challenges in developing robust and reproducible HPLC separation methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from foundational method development principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting from scratch. What is the best initial approach for developing an HPLC method for this compound?

Answer:

For any new molecule, a systematic approach is crucial. Given the polar and ionizable nature of this compound, reversed-phase (RP) HPLC is the most logical starting point due to its versatility and the wide availability of columns and solvents. However, the mobile phase pH will be the single most critical parameter for achieving retention and acceptable peak shape.[1][2][3]

The molecule's charge state is highly dependent on pH. The carboxylic acid group (pKa ~4) will be deprotonated and negatively charged at higher pH, while the imidazole ring (pKa ~6-7) will be protonated and positively charged at lower pH. This dual nature dictates its interaction with the stationary phase.

Below is a recommended starting workflow for method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) MobilePhase Prepare Mobile Phase: A: 0.1% Formic Acid in Water (pH ~2.7) B: Acetonitrile Start->MobilePhase Gradient Run Initial Gradient: 5-95% B over 20 minutes MobilePhase->Gradient Evaluate Evaluate Chromatogram: - Retention Factor (k) - Peak Shape (Tailing Factor) - Initial Resolution Gradient->Evaluate Tailing Problem: Peak Tailing? Evaluate->Tailing Retention Problem: Poor Retention? Tailing->Retention No OptimizepH Optimize Mobile Phase pH (See Q2 & Q3) Tailing->OptimizepH Yes Resolution Problem: Poor Resolution? Retention->Resolution No Retention->OptimizepH Yes OptimizeSelectivity Optimize Selectivity (See Q4) Resolution->OptimizeSelectivity Yes GoodPeak Proceed to Validation Resolution->GoodPeak No

Caption: Initial HPLC method development workflow.

Q2: My main peak for this compound shows significant tailing. What is causing this and how can I fix it?

Answer:

This is the most common issue for this type of molecule. Severe peak tailing is almost always caused by secondary ionic interactions between the protonated (positively charged) imidazole ring and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase.[4][5][6] This is especially problematic at a mid-range pH (e.g., pH 4-6) where both species can be ionized.

The Mechanism of Peak Tailing:

G Analyte-Silanol Interaction at Mid-pH (~4-6) cluster_0 Silica Surface cluster_1 Analyte Silanol Si-O⁻ (ionized silanol) Analyte R-Imidazole-H⁺ (protonated) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Cause of peak tailing for basic compounds.

To achieve a sharp, symmetrical peak, you must minimize this secondary interaction.

Troubleshooting Protocol for Peak Tailing:

StepActionScientific Rationale
1 Lower Mobile Phase pH Operate at a pH of 2.5 - 3.0 using an acid like formic or phosphoric acid. At this low pH, residual silanols (pKa ~3.5-4.5) are fully protonated (Si-OH) and neutral, eliminating the ionic interaction site.[6][7]
2 Increase Buffer Strength If lowering the pH is insufficient, increase the buffer concentration (e.g., from 10mM to 25-50mM). The higher concentration of buffer cations more effectively competes with the analyte for interaction with any remaining ionized silanols, masking the effect.[7]
3 Use a High-Purity Column Switch to a modern column manufactured with high-purity silica and proprietary end-capping technologies. These columns have a much lower concentration of accessible, acidic silanol groups.[5]
4 Reduce Analyte Mass on Column Inject a lower concentration of your sample. Overloading the column can saturate the primary reversed-phase retention sites, making secondary interactions with silanols more pronounced and leading to tailing.
Q3: My compound has very little or no retention and elutes near the solvent front. How can I increase its retention time?

Answer:

Poor retention indicates that your analyte is too polar under the current conditions and has insufficient hydrophobic interaction with the C18 stationary phase. For this compound, this is often a direct consequence of the mobile phase pH.

Step-by-Step Protocol for Increasing Retention:

  • Perform a Mobile Phase pH Scouting Study: This is the most powerful technique to modulate the retention of ionizable compounds.[1][2]

    • Objective: To find the pH at which the molecule is most neutral and therefore most hydrophobic, maximizing retention in reversed-phase mode.

    • Protocol:

      • Prepare three mobile phases with buffers at different pH values:

        • Low pH: 0.1% Formic Acid in Water (pH ~2.7)

        • Mid pH: 10mM Ammonium Acetate in Water, adjusted to pH 5.0

        • High pH: 10mM Ammonium Bicarbonate in Water, adjusted to pH 8.0 (Note: Ensure your column is stable at high pH before attempting this.)

      • For each pH condition, run your standard gradient analysis.

      • Plot the retention time of your main peak against the mobile phase pH. You will likely observe a "U-shaped" curve, with maximum retention occurring near the molecule's isoelectric point (pI).

    Table: Expected Effect of pH on Analyte State and Retention

Mobile Phase pHCarboxyl Group (-COOH)Imidazole GroupNet ChargeExpected RP Retention
~2.7 NeutralPositive+1 Low to Moderate
~5.0 NegativePositiveZwitterionic (0) Highest
~8.0 NegativeNeutral-1 Lowest
  • Decrease the Organic Modifier Content: If pH adjustment is not sufficient, simply reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, forcing the hydrophobic analyte to interact more strongly with the stationary phase.

  • Consider an Alternative Chromatographic Mode: If the compound remains poorly retained even after optimizing the reversed-phase method, it is likely too polar for this mechanism. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • HILIC Mechanism: This technique uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[8][9] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for very polar compounds that are unretained in reversed-phase.[10][11][12]

Q4: I am struggling to separate the main peak from a closely eluting impurity. What strategies can I use to improve resolution?

Answer:

Achieving adequate resolution between closely related compounds, such as isomers or degradation products, requires manipulating the selectivity (α) of the chromatographic system.[13][14][15] Selectivity describes the ability of the system to distinguish between two analytes.

Decision Tree for Improving Resolution:

G Start Problem: Poor Resolution (Rs < 1.5) Step1 Adjust Mobile Phase pH (e.g., in 0.2 unit increments) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Change Organic Modifier (Acetonitrile ↔ Methanol) Check1->Step2 No End Method Optimized Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Stationary Phase (e.g., C18 → Phenyl or Polar-Embedded) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Adjust Temperature (e.g., 30°C → 40°C) Check3->Step4 No Check3->End Yes Step4->End

Caption: Troubleshooting workflow for poor resolution.

Detailed Strategies:

  • Fine-Tune Mobile Phase pH: This should always be the first step. Impurities often have slightly different pKa values than the parent compound. Even a small adjustment of 0.2-0.5 pH units can change the ionization state of one compound more than the other, leading to a dramatic shift in relative retention and improved separation.[3][16]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, while acetonitrile has a strong dipole moment.[17] Switching from one to the other can alter interactions with the analytes and stationary phase, often changing the elution order and improving selectivity.[14]

  • Change the Stationary Phase Chemistry: If mobile phase adjustments fail, the interaction mechanism itself needs to be changed.[13][15]

    • Phenyl Phase: A phenyl column can provide alternative selectivity for aromatic compounds like this one through π-π interactions, which are different from the purely hydrophobic interactions on a C18 phase.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This can reduce interactions with basic compounds, leading to better peak shapes, and offers a different selectivity profile compared to a standard C18.

    • Fluorinated Phase (e.g., F5): These phases can offer unique selectivity for halogenated or polar aromatic compounds.

  • Consider Mixed-Mode or HILIC: As a final step, if resolution cannot be achieved with any reversed-phase system, a more orthogonal separation mechanism is required. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, or HILIC are powerful alternatives for separating complex mixtures of polar and ionizable compounds.[18][19]

References

  • KNAUER.
  • Chirita, R., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Phenomenex. HILIC HPLC Column. [Link]
  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. The Column, LCGC. [Link]
  • Buchi.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta. [Link]
  • ResearchGate. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. [Link]
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity.
  • GL Sciences. How to Increase Retention. [Link]
  • Hawach Scientific. (2023).
  • Shinde, V. (2020).
  • uHPLCs. (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows. [Link]
  • Nesterenko, P. N., & Nesterenko, E. P. (2002). Zwitterionic Ion-Exchangers in Liquid Chromatography. Journal of the Japan Society for Analytical Chemistry. [Link]
  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025).
  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 759419, 4-(1h-Benzimidazol-2-yl)benzoic acid. [Link]
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Chemistry For Everyone. (2025).
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
  • Chromatography Forum. (2014). Retention of zwitter-ions on ion-exchange. [Link]
  • Schuster, S. A., & Ricker, R. D. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

Sources

impact of starting material purity on 4-(1H-imidazol-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on a critical, often overlooked parameter: the purity of starting materials. This guide moves beyond simple protocols to explain the chemical reasoning behind common issues, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Consistently low yields are most frequently traced back to issues with starting material quality and reaction stoichiometry, particularly concerning the 1,2-dicarbonyl source, glyoxal. The widely used Debus-Radziszewski imidazole synthesis is a multi-component reaction where the purity of each component is paramount for driving the reaction toward the desired product.[1][2]

Primary Causes & Solutions:

  • Glyoxal Instability: Glyoxal, typically supplied as a 40% aqueous solution, is prone to self-reaction, forming acetals and oligomers.[3][4] This process kinetically competes with the desired imidazole-forming condensation, effectively reducing the concentration of the active reagent.[3][4]

    • Solution: Use fresh, high-quality glyoxal solution. If the age or quality of your glyoxal is uncertain, consider titrating it before use to determine the active dicarbonyl concentration and adjust your stoichiometry accordingly. Storing glyoxal at recommended low temperatures can slow degradation.

  • Impure 4-Formylbenzoic Acid: The bifunctional nature of 4-formylbenzoic acid makes it susceptible to specific impurities.[5]

    • Over-oxidation: Presence of terephthalic acid as an impurity. This impurity is unreactive under the reaction conditions and can complicate purification, leading to lower isolated yields.

    • Reduction: Presence of 4-(hydroxymethyl)benzoic acid. This impurity will not participate in the imidazole ring formation, thus reducing the effective concentration of your aldehyde starting material.

    • Solution: Verify the purity of 4-formylbenzoic acid via melting point or ¹H NMR before use. If significant impurities are detected, recrystallization from an appropriate solvent (e.g., water or ethanol/water) is recommended.[6][7]

  • Suboptimal pH and Ammonia Source: Ammonium acetate serves as the ammonia source and a buffer.[8][9][10] If the salt is old or has been improperly stored, its composition may have shifted, altering the reaction pH. The reaction requires a delicate pH balance to facilitate both imine formation and subsequent cyclization.

    • Solution: Use analytical grade ammonium acetate from a sealed container. Ensure the reaction is conducted in a suitable solvent (often glacial acetic acid or ethanol) that can buffer the system and maintain the necessary conditions for the condensation.

The following workflow provides a systematic approach to diagnosing the cause of low yields.

LowYieldTroubleshooting start Start: Low Yield Observed check_purity Assess Purity of Starting Materials (NMR, MP, Titration) start->check_purity purity_ok Are all starting materials ≥98% pure? check_purity->purity_ok purify Action: Purify Contaminated Starting Material(s) (e.g., Recrystallization) purity_ok->purify No check_stoichiometry Verify Stoichiometry & Reagent Order purity_ok->check_stoichiometry Yes purify->check_purity stoich_ok Is stoichiometry correct? (especially active glyoxal conc.) check_stoichiometry->stoich_ok adjust_stoich Action: Adjust Reagent Amounts Based on Purity/Titration stoich_ok->adjust_stoich No check_conditions Review Reaction Conditions (Temp, Time, Solvent) stoich_ok->check_conditions Yes adjust_stoich->check_stoichiometry conditions_ok Are conditions optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Reaction Parameters (e.g., increase temp, extend time) conditions_ok->optimize_conditions No end Problem Resolved conditions_ok->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is dark and difficult to purify. What are the likely impurities?

A2: A dark-colored crude product that is challenging to purify often indicates the presence of polymeric or highly conjugated side products, in addition to unreacted starting materials.

Common Impurities & Sources:

  • Glyoxal Polymers: As mentioned, glyoxal can polymerize. These polymeric materials are often colored and can be difficult to remove from the final product.

  • Unreacted 4-Formylbenzoic Acid: Due to its lower solubility compared to the final product in some solvent systems, it can co-precipitate.

  • Side Products from Impurities: If your 4-formylbenzoic acid contained other aromatic acids (like terephthalic acid), they will persist through the reaction and contaminate the final product.

  • Lophine-type Byproducts: In some variations of the Radziszewski reaction, tri-substituted imidazoles can form if components react in an unintended stoichiometry, leading to complex mixtures.[11]

Purification Strategy:

  • Initial Wash: Begin by washing the crude solid with a solvent in which the desired product has low solubility but the impurities are more soluble. A water wash can help remove residual ammonium acetate and some polar impurities.

  • Recrystallization: This is the most effective method.[6][7] The key is selecting an appropriate solvent system. For this compound, systems like ethanol, ethanol/water, or DMF/water are often effective. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[12][13]

  • Activated Charcoal: If the color persists after recrystallization, it is likely due to highly colored, conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration during the recrystallization process can effectively adsorb these impurities.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, offering foundational knowledge for experimental design.

Q1: What is the recommended purity for the starting materials?

A1: For reproducible and high-yielding synthesis, the use of high-purity starting materials is essential. Aim for the following specifications:

Starting MaterialRecommended PurityCommon Impurities to Avoid
4-Formylbenzoic Acid ≥ 98%Terephthalic acid, 4-(hydroxymethyl)benzoic acid, 4-methylbenzoic acid
Glyoxal ≥ 40% aqueous solution (by weight)Glyoxylic acid, Glycolic acid, Polymeric oligomers
Ammonium Acetate ≥ 98% (Analytical Grade)Excess acetic acid, excess ammonia, water
Q2: How do impurities in each starting material specifically impact the synthesis?

A2: Each impurity introduces a unique failure mode into the reaction, either by reducing the concentration of a key reactant, introducing a competing side reaction, or complicating the final product's purification.

ImpurityImpact cluster_0 Starting Materials & Impurities cluster_1 Impact on Synthesis FBA 4-Formylbenzoic Acid Impurity_Terephthalic Impurity: Terephthalic Acid FBA->Impurity_Terephthalic Glyoxal Glyoxal Impurity_Oligomer Impurity: Glyoxal Oligomers Glyoxal->Impurity_Oligomer NH4OAc Ammonium Acetate Impurity_pH Impurity: Excess Acid/Base NH4OAc->Impurity_pH Purification_Issue Purification Difficulty Impurity_Terephthalic->Purification_Issue Inert, co-precipitates Reduced_Yield Reduced Yield Impurity_Oligomer->Reduced_Yield Reduces active reagent concentration Reaction_Failure Reaction Failure/ Suboptimal Rate Impurity_pH->Reaction_Failure Alters optimal pH

Caption: Impact of key impurities on synthesis outcomes.

  • 4-Formylbenzoic Acid Impurities: As an inert substance, terephthalic acid does not participate in the reaction but can be difficult to separate from the structurally similar product, leading to purity issues.

  • Glyoxal Impurities: The formation of oligomers is the most significant issue, directly leading to lower yields as it sequesters the dicarbonyl component.[3][4]

  • Ammonium Acetate Impurities: An incorrect acid/base balance can stall the reaction, as key steps like imine formation are pH-dependent.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and physical methods is required for unambiguous characterization.[14] A purity of ≥98% is typically desired for subsequent applications.[15]

Analytical TechniquePurposeExpected Results
¹H NMR Structural Confirmation & Purity(DMSO-d₆, 400 MHz): δ ~13.0 (br s, 1H, COOH), δ ~8.1 (d, 2H, Ar-H), δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (s, 2H, Imidazole-H). The absence of signals corresponding to starting materials confirms purity.
¹³C NMR Structural ConfirmationConfirms the number of unique carbon environments consistent with the target structure.
HPLC Quantitative Purity AnalysisA single major peak indicates high purity. The area of the peak can be used to quantify purity against a standard.
Mass Spectrometry (MS) Molecular Weight Confirmation[M+H]⁺: Expected m/z = 189.06.
Melting Point Purity AssessmentA sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Radziszewski Condensation

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent quality.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-formylbenzoic acid (e.g., 10 mmol, 1.50 g) and ammonium acetate (e.g., 40 mmol, 3.08 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture to achieve a suspension.

  • Glyoxal Addition: To the stirring suspension, add 40% aqueous glyoxal (e.g., 11 mmol, 1.60 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Isolation: Stir the aqueous suspension for 30 minutes. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum to yield an off-white or beige solid.

Protocol 2: Purification of Crude Product by Recrystallization
  • Solvent Selection: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol).

  • Dissolution: Heat the mixture on a hot plate with stirring until it boils and the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to a boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6][7]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry.
  • 4-(Imidazol-1-yl)benzoic acid.
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal.
  • Supplementary Inform
  • This compound. Chem-Impex.
  • Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. Bentham Science.
  • Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. Benchchem.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. MilliporeSigma.
  • In focus: Ammonium acet
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls.
  • A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook.
  • Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles.
  • 4-(Imidazol-1-yl)benzoic acid.
  • Structural Validation of 3-(1H-imidazol-1-yl)
  • Ammonium acet
  • Ammonium acetate: Significance and symbolism. ContextMinds.

Sources

managing reaction temperature for optimal 4-(1H-imidazol-2-yl)benzoic acid yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to managing reaction temperature for optimal yield and purity.

Introduction

The synthesis of this compound, a key building block in pharmaceutical development, is a nuanced process where temperature control is paramount. The most common synthetic route is a variation of the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] The reaction temperature directly influences the kinetics, and consequently, the yield and purity of the final product. This guide will provide a comprehensive overview of temperature management to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the synthesis of this compound is typically in the range of 120-160°C. However, the ideal temperature can vary depending on the specific reactants, solvent, and scale of the reaction. For instance, related benzimidazole syntheses have been reported at temperatures as high as 180-200°C in the presence of o-phosphoric acid.[4] It is recommended to start with a lower temperature (e.g., 120°C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Q2: How does reaction temperature affect the yield and purity of the final product?

A2: Reaction temperature has a dual effect on the synthesis. Higher temperatures generally increase the reaction rate, which can lead to higher yields in a shorter time. However, excessive heat can also promote the formation of side products, leading to a decrease in purity and making purification more challenging.[5] Conversely, a temperature that is too low may result in an incomplete reaction and a low yield.

Q3: What are the most common side products, and how can their formation be minimized through temperature control?

A3: Common side products in imidazole synthesis include oxazoles and products resulting from the degradation of starting materials or the desired product.[5] The formation of these byproducts is often accelerated at higher temperatures. To minimize their formation, it is crucial to maintain the reaction temperature within the optimal range and to avoid localized overheating. A gradual increase in temperature can help to find the sweet spot where the desired reaction proceeds efficiently with minimal side product formation.

Q4: What are the recommended heating methods for this reaction?

A4: For precise temperature control, an oil bath or a heating mantle with a thermocouple is recommended. These methods provide uniform heating and allow for accurate temperature regulation. Microwave-assisted synthesis can also be an effective method for rapidly achieving the target temperature and has been shown to improve yields in some imidazole syntheses.[3]

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative example based on the principles of the Radziszewski reaction and literature precedents for similar compounds.

Materials:

  • Glyoxal (40% in water)

  • 4-Formylbenzoic acid

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-formylbenzoic acid (1 equivalent), glyoxal (1.1 equivalents), and ammonium acetate (2.5 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to 120°C with continuous stirring.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be incrementally increased to a maximum of 160°C.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualization of Temperature Effects

The following diagram illustrates the relationship between reaction temperature and the yield of the desired product versus the formation of byproducts.

Temperature_Effect cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low_Temp Low (e.g., <100°C) Low_Yield Low Yield (Incomplete Reaction) Low_Temp->Low_Yield Slow Kinetics Optimal_Temp Optimal (120-160°C) High_Yield High Yield Optimal Purity Optimal_Temp->High_Yield Balanced Kinetics High_Temp High (e.g., >180°C) High_Temp->High_Yield Fast Kinetics Low_Purity Low Purity (Byproduct Formation) High_Temp->Low_Purity Side Reactions

Caption: Temperature's impact on reaction outcomes.

Troubleshooting Guide

Problem Probable Cause (Temperature-Related) Solution
Low to no yield of the desired product The reaction temperature is too low, leading to slow or no reaction.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC.
Significant amount of starting material remaining The reaction has not gone to completion due to insufficient thermal energy.Increase the reaction temperature to the higher end of the optimal range (around 160°C) and/or extend the reaction time.
Presence of multiple unidentified spots on TLC The reaction temperature is too high, promoting the formation of side products.Reduce the reaction temperature. If byproducts persist, consider a lower starting temperature and a more gradual increase.
Product is difficult to purify The presence of closely related byproducts formed at elevated temperatures.Optimize the reaction temperature to minimize byproduct formation. Consider using column chromatography for purification if recrystallization is ineffective.[6][7]
Dark-colored reaction mixture or product Decomposition of starting materials or product due to excessive heat.Immediately reduce the reaction temperature. Ensure uniform heating to avoid localized "hot spots."

Quantitative Data Summary

Parameter Recommended Range Notes
Reaction Temperature 120-160°CThe optimal temperature may vary based on specific conditions.
Reaction Time 4-8 hoursInversely correlated with temperature.
Ammonium Acetate 2.5 equivalentsA slight excess helps to drive the reaction forward.

References

  • BenchChem. (n.d.). Troubleshooting Low Yield in the Synthesis of 2-butyl-imidazole.
  • BenchChem. (n.d.). Troubleshooting Common Problems in Imidazole Synthesis Reactions.
  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline Derivatives of Expected Anti-HCV Activity. International Journal of Research in Pharmaceutical and Chemical Sciences, 2(4), 937-947.
  • Baviskar, B., et al. (2009). Synthesis of Novel Benzimidazole Derivatives as Potent Antimicrobial Agent. Rasayan Journal of Chemistry, 2(1), 186-190.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o399.
  • Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5374.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • da Silva, J. G., et al. (2024).
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5374.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. 6(3), 431-447.
  • ResearchGate. (2019). The Debus–Radziszewski imidazole synthesis.
  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid.

Sources

Technical Support Center: Synthesis of Imidazole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazole-based carboxylic acids. As a privileged scaffold in medicinal chemistry and materials science, the imidazole core offers unique electronic and hydrogen-bonding properties.[1][2][3] However, the journey to synthesizing these valuable molecules is often fraught with challenges, from thermal instability to purification difficulties stemming from their zwitterionic nature.

This guide is designed to be your lab partner. It moves beyond simple protocols to explain the underlying chemistry of common pitfalls. My goal is to equip you, my fellow researchers, with the insights needed to not only troubleshoot your current synthesis but also to proactively design more robust and efficient synthetic routes in the future. Let's turn these common challenges into opportunities for scientific mastery.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of imidazole carboxylic acids, and how can I prevent it?

A1: By far, the most prevalent and frustrating side reaction is decarboxylation—the loss of CO₂ from the carboxylic acid group.[4][5] This is particularly problematic for imidazole carboxylic acids at the C2 and C4/C5 positions and is often induced by heat.[4][6] The resulting byproduct is the corresponding imidazole without the desired carboxylic acid functionality, which can complicate purification and significantly lower your yield.

To minimize decarboxylation, meticulous temperature control is paramount. If your synthesis requires heating, use the lowest effective temperature. During the workup, avoid concentrating your solution at high temperatures; a rotary evaporator under reduced pressure at room temperature is a much safer alternative.[4]

Q2: I'm struggling with the hydrolysis of my ethyl/methyl imidazolecarboxylate precursor. What are the key parameters for success?

A2: Incomplete hydrolysis is a frequent bottleneck. Success hinges on ensuring the reaction goes to completion without causing unwanted side reactions. Key strategies include:

  • Use of Excess Base: Employ a sufficient excess of a strong base like KOH or NaOH to drive the saponification to completion.[4][7]

  • Adequate Reaction Time: Be patient. These reactions can be slower than they appear.

  • Reaction Monitoring: Do not rely on time alone. Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of your starting ester.[4]

  • Solvent Choice: While aqueous systems are common, the choice of co-solvent can influence reaction rates and prevent precipitation of intermediates.

Q3: My imidazole-based carboxylic acid is proving impossible to purify. Why is this happening and what can I do?

A3: The difficulty arises from the amphoteric nature of your compound. The imidazole ring can be protonated (pKa ~7 for the imidazolium ion), and the carboxylic acid can be deprotonated (pKa ~2-3), meaning your molecule likely exists as a zwitterion at neutral pH.[2][8] Zwitterions often have high polarity and low solubility in common organic solvents, making standard chromatographic purification challenging.[9][10]

Effective purification strategies exploit this pH-dependent behavior:

  • Acid-Base Extraction: This is a powerful technique. By dissolving your crude product in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃), the deprotonated carboxylate salt will move to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[4]

  • Ion-Exchange Chromatography: This method can effectively separate your zwitterionic product from neutral impurities.[9]

  • Reverse-Phase HPLC: This is an excellent method for both analysis and purification, often using a C18 column with a mobile phase of acetonitrile/water with an acid modifier.[4]

Troubleshooting Guides

Guide 1: Low Yield During Imidazole Ring Formation

Q: My Marckwald synthesis of a 2-mercapto-imidazole precursor is giving a very low yield. What could be the issue?

A: The Marckwald synthesis, which typically involves the reaction of an α-aminoketone with a thiocyanate, is a classic route to 2-mercaptoimidazoles, which can then be converted to the desired imidazoles.[1][3] Low yields can often be traced back to a few key areas:

  • Stability of the α-Aminoketone: α-Aminoketones are notoriously unstable and can self-condense. It is often best to generate them in situ or use them immediately after preparation.

  • Reaction Conditions: The pH of the reaction is crucial. The amine needs to be in its free base form to be nucleophilic enough to attack the thiocyanate. Ensure that if you are starting from an amine salt (e.g., hydrochloride), you have added a sufficient amount of base to liberate the free amine.

  • Side Reactions: The thiocyanate can react with itself or the solvent under certain conditions. Ensure your reagents are pure and the solvent is appropriate for the reaction.

Troubleshooting Workflow for Ring Formation

start Low Yield in Ring Formation check_sm Verify Starting Material Purity & Stability start->check_sm sm_ok Purity Confirmed check_sm->sm_ok check_cond Optimize Reaction Conditions (pH, Temp, Solvent) cond_ok Conditions Optimized? check_cond->cond_ok check_side Analyze Crude Mixture for Byproducts (LC-MS) side_id Byproducts Identified? check_side->side_id sm_ok->check_cond Yes solution_sm Use Freshly Prepared/Purified Starting Materials sm_ok->solution_sm No cond_ok->check_side Yes solution_cond Adjust Stoichiometry, Screen Solvents, Control Temperature cond_ok->solution_cond No side_id->solution_cond No solution_side Modify Reaction to Minimize Side Reactions (e.g., change order of addition) side_id->solution_side Yes

Caption: Troubleshooting workflow for low yields.

Guide 2: Incomplete Hydrolysis of Ester Precursors

Q: My TLC plate shows both starting ester and product acid even after prolonged heating with LiOH. How can I drive the reaction to completion?

A: This is a classic case of incomplete hydrolysis. While LiOH is a common choice, several factors can impede its effectiveness.

  • Biphasic Mixture: Your imidazole ester may have poor solubility in the aqueous base, leading to a slow reaction at the interface. Adding a co-solvent like THF or dioxane can create a homogeneous solution and dramatically increase the reaction rate.

  • Insufficient Base: Ensure you are using a molar excess of the base. A 2- to 3-fold excess is a good starting point.[4]

  • Reversibility/Equilibrium: While saponification is generally considered irreversible, under certain conditions, an equilibrium can be approached. Switching to a stronger base (e.g., NaOH or KOH) or increasing the temperature (while being mindful of potential decarboxylation) can help push the reaction to completion.

Table 1: Comparison of Common Hydrolysis Conditions

BaseTypical Solvent SystemTemperature (°C)Key Considerations
LiOHTHF/H₂O, MeOH/H₂ORT - 60Good for sensitive substrates; may be slow.
NaOHEtOH/H₂O, Dioxane/H₂ORT - 100More reactive than LiOH; widely applicable.[4]
KOHEtOH/H₂ORT - 100Similar to NaOH; can offer different solubility profiles.[7]
HClH₂O, Dioxane/H₂O80 - 110Acid-catalyzed; useful if substrate is base-sensitive, but can promote decarboxylation at high temps.

Mechanism of Base-Catalyzed Ester Hydrolysis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Proton Transfer Ester R-COOR' Tetrahedral_Int [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Int Fast OH- OH⁻ OH-->Tetrahedral_Int Tetrahedral_Int_2 [R-C(O⁻)(OH)-OR'] Carboxylate R-COO⁻ Tetrahedral_Int_2->Carboxylate Slow, Rate-Determining Alkoxide R'O⁻ Tetrahedral_Int_2->Alkoxide Carboxylic_Acid R-COOH Carboxylate_2 R-COO⁻ Carboxylic_Acid->Carboxylate_2 Alkoxide_2 R'O⁻ Alcohol R'OH Alkoxide_2->Alcohol Fast Acid-Base Rxn

Caption: Mechanism of base-catalyzed ester hydrolysis.

Guide 3: Purification of Zwitterionic Imidazole Carboxylic Acids

Q: After acidifying my reaction mixture, my product oiled out instead of precipitating. How can I isolate my pure compound?

A: "Oiling out" is a common problem when the melting point of the product is low or when impurities are present that act as a eutectic mixture. Don't discard the oil! It is likely your product.

Protocol: Purification via Acid-Base Extraction

  • Initial Workup: After the reaction, quench and remove any organic solvents in vacuo at room temperature.

  • Basification: Re-dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and extract with a saturated aqueous solution of NaHCO₃ (1-2 times). The imidazole carboxylic acid will move into the aqueous layer as its sodium salt.

  • Wash: Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-acidic, organic-soluble impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with vigorous stirring. Monitor the pH with pH paper. Your product should precipitate at its isoelectric point (typically pH 3-5).

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo.

    • If it oils out: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, n-butanol). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield your product.

Decision Tree for Purification

start Crude Product Mixture check_sol Is the product soluble in organic solvents at acidic/basic pH? start->check_sol acid_base Perform Acid-Base Extraction check_sol->acid_base Yes recryst Attempt Recrystallization (e.g., from water/alcohol mixtures) check_sol->recryst No success Pure Product acid_base->success chrom Use Chromatography recryst->chrom Failure recryst->success Success chrom->success

Sources

Validation & Comparative

A Guide to the Structural Validation of 4-(1H-imidazol-2-yl)benzoic Acid Using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint in the journey from synthesis to application. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for its ability to provide a direct fingerprint of the carbon skeleton. This guide offers an in-depth technical comparison for the structural validation of 4-(1H-imidazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science.

This document will navigate through the principles of ¹³C NMR, a detailed predictive analysis of the ¹³C NMR spectrum of this compound, and a comparative look at alternative and complementary analytical techniques. By explaining the causality behind experimental choices and grounding our analysis in established principles, this guide aims to provide a robust framework for the structural elucidation of this and similar heterocyclic compounds.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful technique that provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.[1] The chemical shift (δ), reported in parts per million (ppm), is the key parameter in a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of each carbon atom, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects.[2]

A proton-decoupled ¹³C NMR spectrum, the most common type, displays a single sharp signal for each unique carbon atom, simplifying spectral interpretation.[3] The wide chemical shift range of ¹³C NMR (typically 0-220 ppm) minimizes signal overlap, a common challenge in proton (¹H) NMR.[3]

Predicted ¹³C NMR Spectrum of this compound: A Detailed Analysis

The structure of this compound features a benzoic acid moiety substituted at the para position with a 2-imidazolyl group. This substitution pattern will influence the chemical shifts of the carbons in both the benzene and imidazole rings.

structure cluster_benzoic_acid Benzoic Acid Moiety cluster_imidazole Imidazole Moiety C1 C1 C2 C2/C6 C1->C2 COOH COOH C1->COOH C3 C3/C5 C2->C3 C4 C4 C3->C4 C2_im C2' C4->C2_im C-C bond C5 C5 N1_im N1_im C4_im C4'/C5' N3_im N3_im C6 C6 C5_im C5_im C5_im->C4_im

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Benzoic Acid Moiety
COOH~168-172The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is expected to be similar to that of benzoic acid itself (~172.6 ppm).[4][5]
C1~128-132This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift will be influenced by the electron-withdrawing nature of the COOH group.
C2/C6~129-131These carbons are ortho to the carboxylic acid group and meta to the imidazole group. Their chemical shifts will be a composite of the substituent effects.
C3/C5~125-128These carbons are meta to the carboxylic acid group and ortho to the imidazole group. The electron-donating character of the imidazole ring may cause a slight shielding effect.
C4~135-140This carbon is para to the carboxylic acid and directly attached to the imidazole ring. The substitution will cause a significant downfield shift.
Imidazole Moiety
C2'~145-150The C2 carbon of the imidazole ring is typically found in this region, especially when substituted with an aryl group.[6]
C4'/C5'~120-125Due to tautomerism in the imidazole ring, the C4 and C5 carbons are often observed as a single, sometimes broadened, signal in this range.[6]

Justification for Predicted Chemical Shifts:

  • Benzoic Acid Carbons: The chemical shifts of the benzoic acid carbons are predicted based on the known spectrum of benzoic acid and the substituent chemical shift (SCS) effects of a para-imidazolyl group.[7][8] The imidazole ring is generally considered to be a weak electron-donating group through resonance, which would slightly shield the ortho and para positions of the benzene ring. However, its inductive effect can be electron-withdrawing. The interplay of these effects will determine the final chemical shifts.

  • Imidazole Carbons: The chemical shifts for the imidazole carbons are based on data for imidazole and 2-phenylimidazole derivatives.[6] The C2' carbon, being bonded to the phenyl ring and two nitrogen atoms, is expected to be the most deshielded carbon in the imidazole ring. The C4' and C5' carbons are expected to be in the typical range for sp² carbons in a five-membered aromatic heterocycle. Tautomerism in the imidazole ring can lead to an averaging of the chemical environments of C4' and C5', resulting in a single peak.[6]

Distinguishing this compound from a Key Isomer: 4-(1H-imidazol-1-yl)benzoic Acid

A crucial aspect of structural validation is the ability to distinguish between isomers. A plausible alternative structure is 4-(1H-imidazol-1-yl)benzoic acid, where the benzoic acid moiety is attached to a nitrogen atom of the imidazole ring instead of a carbon.

isomers cluster_target This compound cluster_isomer 4-(1H-imidazol-1-yl)benzoic acid img_target img_target img_isomer img_isomer img_target->img_isomer Different Connectivity

Caption: Comparison of the target molecule and a key structural isomer.

The ¹³C NMR spectra of these two isomers would exhibit distinct differences, particularly in the imidazole region:

  • C2' Chemical Shift: In 4-(1H-imidazol-1-yl)benzoic acid, the C2' carbon would be significantly more shielded and appear at a higher field (further to the right in the spectrum) compared to the target molecule, as it is not directly bonded to the electron-withdrawing phenyl group.

  • C4'/C5' Chemical Shifts: The electronic environment of the C4' and C5' carbons would also differ due to the different point of attachment of the benzoic acid group, leading to different chemical shifts.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹³C NMR is a powerful tool, a comprehensive structural validation often relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number of non-equivalent protons, their chemical environment, and spin-spin coupling with neighboring protons.High sensitivity, provides detailed connectivity information through coupling patterns.Signal overlap can be an issue in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts. Provides molecular formula with high-resolution MS.Does not provide direct information on the connectivity of atoms. Isomers can have identical molecular weights.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Fast and non-destructive. Provides a "fingerprint" of the molecule.Does not provide detailed information on the carbon skeleton.[9]
2D NMR (HSQC, HMBC) Correlations between protons and carbons (HSQC: one-bond; HMBC: multiple-bond).[4][10]Unambiguously assigns protonated carbons and reveals long-range connectivity, crucial for distinguishing isomers.[11]Requires more instrument time and expertise for data interpretation.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the definitive, unambiguous structure.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols for Structural Validation

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is paramount.

Protocol 1: ¹³C NMR Sample Preparation and Data Acquisition

protocol_nmr start Start: Sample Preparation dissolve Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer solution to a clean 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument setup Set up the experiment: - Select ¹³C nucleus - Choose proton-decoupled pulse sequence instrument->setup acquire Acquire data: - Set appropriate spectral width, acquisition time, and relaxation delay - Accumulate a sufficient number of scans for good signal-to-noise setup->acquire process Process the data: - Fourier transform - Phase correction - Baseline correction acquire->process analyze Analyze the spectrum: - Reference the spectrum (e.g., to the solvent peak) - Identify and assign chemical shifts process->analyze end End: Structural Confirmation analyze->end

Caption: Workflow for ¹³C NMR sample preparation and data acquisition.

Key Considerations for ¹³C NMR:

  • Solvent Selection: DMSO-d₆ is a good choice for this molecule as it can dissolve both the acidic and heterocyclic components and its ¹³C signal (around 39.5 ppm) is well-defined and can be used as an internal reference.

  • Concentration: A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[12]

  • Relaxation Delay: Quaternary carbons (like C1, C4, and C2') often have longer relaxation times. A sufficient relaxation delay (d1) is crucial to ensure accurate signal integration, although for routine qualitative spectra, this is less critical.

Protocol 2: Structure Confirmation using 2D NMR

For unambiguous assignment of all carbon and proton signals, especially in cases of spectral overlap or to confirm the connectivity between the two rings, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.

  • HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of all protonated carbons.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would be observed between the protons on the benzene ring and the C2' carbon of the imidazole ring, and vice versa, confirming the C-C linkage between the two rings.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of this compound serves as an excellent case study in the application of modern analytical techniques. While ¹³C NMR provides a powerful and direct method for mapping the carbon framework, its true strength is realized when used in concert with other spectroscopic methods. A predictive analysis based on the well-established principles of NMR and data from analogous structures provides a strong foundation for structural assignment. For ultimate confirmation, especially when dealing with novel compounds or complex isomers, a multi-technique approach including ¹H NMR, mass spectrometry, and 2D NMR experiments is the gold standard, ensuring the scientific integrity and trustworthiness of the results. This comprehensive approach empowers researchers to proceed with confidence in their downstream applications, from drug design to materials innovation.

References

  • Bowers, J. S. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy.
  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • LibreTexts Chemistry. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
  • NIH. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Iowa State University. (n.d.). NMR Sample Preparation.

Sources

A Comparative Guide to the ¹H NMR Spectra of 3- and 4-Substituted Imidazolyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the structural elucidation of novel compounds is a critical endeavor. Among the vast array of heterocyclic compounds, imidazolyl benzoic acids have garnered significant attention as versatile building blocks for the synthesis of bioactive molecules and functional materials such as Metal-Organic Frameworks (MOFs).[1] Their utility stems from the bifunctional nature of these molecules, possessing both a carboxylic acid group for derivatization and an imidazole moiety that can engage in crucial biological interactions or coordinate with metal ions.[2]

The precise arrangement of these functional groups on the benzoic acid backbone gives rise to positional isomers, most commonly the 3-substituted (meta) and 4-substituted (para) variants. While chemically similar, the spatial orientation of the imidazole ring relative to the carboxylic acid group profoundly influences the electronic environment of the molecule. This, in turn, leads to distinct and predictable differences in their ¹H Nuclear Magnetic Resonance (NMR) spectra.

This technical guide provides an in-depth comparison of the ¹H NMR spectra of 3- and 4-substituted imidazolyl benzoic acids. We will explore the theoretical underpinnings of the expected spectral differences, supported by experimental data from analogous compounds, and provide a robust framework for researchers to confidently distinguish between these isomers.

The Decisive Role of Substituent Position in ¹H NMR Spectroscopy

The chemical shift (δ) and coupling patterns of protons in a benzene ring are exquisitely sensitive to the nature and position of its substituents.[3] The carboxylic acid group is a moderate electron-withdrawing group, which deshields the aromatic protons, shifting their resonances downfield. Conversely, the imidazole ring, being a nitrogen-containing heterocycle, exerts a more complex influence, including both inductive and resonance effects, on the electron density of the benzoic acid ring.

The key to differentiating between the 3- and 4-isomers lies in the symmetry and the resulting splitting patterns of the protons on the benzoic acid ring.[4]

The ¹H NMR Spectrum of 4-(1H-imidazol-1-yl)benzoic acid (Para-substitution)

In the case of 4-(1H-imidazol-1-yl)benzoic acid, the para-substitution pattern imparts a higher degree of symmetry to the benzoic acid ring. This results in two sets of chemically equivalent protons. The protons ortho to the carboxylic acid group (H-2 and H-6) are equivalent, as are the protons ortho to the imidazole ring (H-3 and H-5).

This equivalence leads to a characteristic AA'BB' spin system, which often simplifies to a pair of doublets in the aromatic region of the ¹H NMR spectrum. Each doublet will typically integrate to two protons. The protons closer to the electron-withdrawing carboxylic acid group are expected to resonate at a lower field (higher ppm) compared to those adjacent to the imidazole ring.

The ¹H NMR Spectrum of 3-(1H-imidazol-1-yl)benzoic acid (Meta-substitution)

The meta-substitution pattern in 3-(1H-imidazol-1-yl)benzoic acid results in a less symmetric molecule. Consequently, all four protons on the benzoic acid ring are chemically non-equivalent. This lack of symmetry gives rise to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Typically, a 1,3-disubstituted benzene ring will exhibit four distinct signals in the aromatic region, each integrating to one proton. The expected splitting patterns are as follows:

  • H-2: A singlet or a narrow triplet (due to meta-coupling with H-4 and H-6).

  • H-4: A doublet of doublets (due to ortho-coupling with H-5 and meta-coupling with H-2 and H-6).

  • H-5: A triplet (due to ortho-coupling with H-4 and H-6).

  • H-6: A doublet of doublets (due to ortho-coupling with H-5 and meta-coupling with H-2).

The protons of the imidazole ring itself also provide valuable structural information. In both isomers, three signals are expected for the imidazole protons: one for the proton at the 2-position (H-2') and two for the protons at the 4- and 5-positions (H-4' and H-5'). The H-2' proton is typically the most downfield of the imidazole protons due to its position between two nitrogen atoms.

Visualizing the Structural Differences

The following diagram illustrates the distinct proton environments in the 3- and 4-substituted isomers.

G cluster_0 4-(1H-imidazol-1-yl)benzoic acid (para) cluster_1 3-(1H-imidazol-1-yl)benzoic acid (meta) 4-isomer 4-isomer 3-isomer 3-isomer

Caption: Structures of 4- and 3-imidazolyl benzoic acid isomers.

Comparative Summary of ¹H NMR Data

The table below summarizes the expected ¹H NMR spectral data for the 3- and 4-substituted imidazolyl benzoic acids. The predicted values are based on standard substituent effects and analysis of related structures.[4] Actual experimental values may vary depending on the solvent and other experimental conditions.

Proton Expected Chemical Shift (δ, ppm) for 3-(1H-imidazol-1-yl)benzoic acid Expected Multiplicity for 3-isomer Expected Chemical Shift (δ, ppm) for 4-(1H-imidazol-1-yl)benzoic acid Expected Multiplicity for 4-isomer
Benzoic Acid H-2 ~8.2 - 8.4s or t~8.0 - 8.2d
Benzoic Acid H-4 ~7.8 - 8.0dd--
Benzoic Acid H-5 ~7.6 - 7.8t~7.8 - 8.0d
Benzoic Acid H-6 ~7.9 - 8.1dd~8.0 - 8.2d
Imidazole H-2' ~8.2 - 8.5s~8.2 - 8.5s
Imidazole H-4', H-5' ~7.5 - 7.9m~7.5 - 7.9m
Carboxylic Acid OH ~12.0 - 13.0br s~12.0 - 13.0br s

Experimental Protocol for ¹H NMR Acquisition

Acquiring high-quality ¹H NMR spectra is paramount for the accurate structural elucidation of these compounds. The following is a generalized protocol for the acquisition of ¹H NMR data for 3- and 4-substituted imidazolyl benzoic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the imidazolyl benzoic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[5]

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Spectral width: 0-15 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for all relevant signals.

Workflow for Structural Validation

The following diagram outlines the logical workflow from sample preparation to the final structural confirmation.

G cluster_workflow NMR-Based Structural Validation Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq ¹H NMR Data Acquisition (High-Field Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Calibration) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum comp Comparison with Expected Spectra (3- vs. 4-isomer) analysis->comp Interpret Data confirm Structural Confirmation comp->confirm Match Found

Caption: Workflow for NMR-based structural validation.

Conclusion

The differentiation between 3- and 4-substituted imidazolyl benzoic acids via ¹H NMR spectroscopy is a clear and robust process, hinging on the fundamental principles of chemical equivalence and spin-spin coupling in aromatic systems. The para-substituted isomer presents a characteristically simpler spectrum with two doublets in the aromatic region, a direct consequence of its molecular symmetry. In contrast, the meta-isomer, with its lower symmetry, displays a more complex pattern of four distinct signals for the benzoic acid protons. By carefully analyzing the chemical shifts, integration, and, most importantly, the multiplicity of the aromatic protons, researchers can unambiguously determine the substitution pattern of their synthesized compounds. This guide provides the necessary framework, from theoretical understanding to practical application, to empower scientists in their pursuit of novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
  • ResearchGate. (n.d.). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Synthesis and Application of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). meta-Substituted benzoic acid systems.
  • PubMed. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • National Institutes of Health. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
  • PubChem. (n.d.). 3-(1h-imidazol-1-yl)benzoic acid (C10H8N2O2).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
  • Iowa State University. (n.d.). NMR Coupling Constants.

Sources

A Senior Application Scientist's Guide to HPLC Purity Validation: The Case of 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

The successful synthesis of a target molecule like 4-(1H-imidazol-2-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science, marks only the beginning of its journey. For researchers in drug development, confirming the identity and, crucially, the purity of the synthesized active pharmaceutical ingredient (API) is a non-negotiable prerequisite for further investigation. Regulatory bodies such as the FDA and EMA mandate rigorous analytical validation to ensure that the methods used to assess drug quality are reliable, reproducible, and fit for purpose.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will dissect the causal relationships behind methodological choices, present a fully validated protocol grounded in ICH Q2(R1) guidelines, and compare the performance of HPLC with alternative analytical technologies. This is not merely a list of steps; it is a strategic framework for developing a robust, self-validating analytical system.

Pillar 1: Understanding the Analyte - The Key to Method Development

The molecular structure of this compound dictates its chromatographic behavior. It is an amphoteric molecule, possessing both a basic imidazole ring (pKa of the conjugate acid is ~7) and an acidic carboxylic acid group (pKa ~4-5). This dual nature is the central challenge in developing a robust reversed-phase HPLC method, as its charge state—and therefore its retention and peak shape—is highly dependent on the mobile phase pH.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Aromatic carboxylic acid linked to an imidazole ringStrong UV chromophore allows for sensitive UV detection.
Molecular Weight ~188.18 g/mol Well-suited for standard HPLC analysis.
Polarity Amphoteric and polarChallenging for traditional reversed-phase (RP) chromatography; requires careful mobile phase control.
pKa Values Carboxylic Acid (~4-5), Imidazole (~7)Mobile phase pH is the most critical parameter to control for consistent retention and peak shape.
Potential Impurities Starting materials (e.g., 4-formylbenzoic acid, glyoxal), reaction byproducts (e.g., over-oxidation products, dimers).[1]The analytical method must be specific enough to resolve the main peak from all potential impurities.

Pillar 2: Comparative HPLC Method Development

The goal of method development is to achieve a "sweet spot" of sufficient retention, good peak shape (symmetry), and adequate resolution between the main compound and any impurities.

Caption: Logical workflow for HPLC method development.

Mode Selection: Reversed-Phase as the Workhorse

Reversed-phase (RP) HPLC is the predominant technique for small molecule analysis due to its robustness and versatility.[2][3]

  • Reversed-Phase (RP-HPLC): The optimal choice. A non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[3] The molecule's aromatic core provides a hydrophobic anchor for retention, which can be modulated by the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for very polar molecules that show little or no retention in RP-HPLC.[4] While our analyte is polar, it possesses enough hydrophobicity for RP-HPLC to be effective. HILIC could be considered if dealing with extremely polar impurities that elute in the void volume in RP mode.

Stationary Phase (Column) Comparison

The choice of column chemistry dictates the primary interaction mechanism and selectivity.

Column ChemistryPrimary InteractionRationale & Performance Insights
C18 (Octadecylsilane) HydrophobicRecommended Starting Point. Offers the highest hydrophobicity and retention for the aromatic core. Modern, end-capped C18 columns provide excellent peak shape for a wide range of analytes.[5]
C8 (Octylsilane) Hydrophobic (less than C18)A good alternative if retention on a C18 column is too strong, leading to excessively long run times or the need for very high organic content in the mobile phase.[6][7]
Phenyl-Hexyl Hydrophobic + π-π interactionsCan offer unique selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be advantageous for separating impurities with similar hydrophobicity but different aromatic character.
Mobile Phase Optimization: The Causality of pH

For an amphoteric compound, pH is not just a parameter; it is the primary tool for controlling chromatography.

  • The pH Dilemma:

    • At pH < 3: The carboxylic acid is protonated (neutral), and the imidazole ring is protonated (cationic). The molecule carries a net positive charge. This can lead to undesirable secondary interactions with residual silanols on the silica backbone of the column, causing peak tailing.

    • At pH > 8: The carboxylic acid is deprotonated (anionic), and the imidazole ring is neutral. The molecule carries a net negative charge. Operating at high pH can degrade traditional silica-based columns.

    • At pH ≈ 3.5 - 5.0: The Optimal Zone. The carboxylic acid is largely protonated and neutral, while the imidazole ring is also mostly in its neutral form. This minimizes charge effects and allows retention to be governed primarily by the desired hydrophobic interactions, leading to better peak shape and more predictable behavior.

  • Buffer and Organic Modifier Selection:

    • Buffer: A phosphate or acetate buffer at a concentration of 10-25 mM is essential to maintain a stable pH. A phosphate buffer around pH 3.5 is an excellent choice.[6][7]

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[8] ACN is generally preferred as it often provides sharper peaks, lower backpressure, and has a lower UV cutoff wavelength.

Pillar 3: The Validated Protocol & Self-Validating Systems

A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. We follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11]

Caption: Workflow for analytical method validation per ICH Q2(R1).

Optimized HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and efficiency for this class of molecule.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.5 with H₃PO₄Buffers the system in the optimal pH zone for good peak shape.
Mobile Phase B Acetonitrile (ACN)Efficient organic modifier with low UV absorbance.
Gradient 10% to 70% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 minA gradient is necessary to elute the main peak with a good shape and then wash out any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds providing good sensitivity.
Injection Volume 10 µLStandard volume to avoid column overloading.
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B is 100% HPLC-grade Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This ensures solubility and compatibility with the initial mobile phase conditions.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the synthesized this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent as described for the standard solution.

  • Chromatographic Run:

    • Set up the HPLC system with the parameters listed in the table above.

    • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard and sample solutions.

Validation Data Summary (Illustrative)

A self-validating system requires passing predefined acceptance criteria for each validation parameter.

ParameterExperimentAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo, standard, and spiked sample. Assess peak purity using a Diode Array Detector (DAD).No interference at the retention time of the analyte. Peak purity index > 0.999.Pass
Linearity 5 concentrations from 50% to 150% of nominal (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Accuracy Spike sample at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[12]99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of the 100% standard.RSD ≤ 2.0%.[13]RSD = 0.8%
Precision (Intermediate) Repeatability test by a different analyst on a different day.RSD ≤ 2.0%.RSD = 1.1%
LOQ/LOD Signal-to-Noise ratio method (S/N).LOQ: S/N ≥ 10; LOD: S/N ≥ 3.LOQ: 0.5 µg/mL; LOD: 0.15 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±5°C), pH (±0.2 units).System suitability parameters (e.g., peak area, retention time) remain within acceptable limits (e.g., RSD < 2%).[13]Pass

Pillar 4: Comparison with Alternative Analytical Technologies

While HPLC is the gold standard for purity determination in quality control, other technologies offer complementary advantages, particularly during development and investigation.[14][15][16]

Caption: Comparison of analytical techniques for purity analysis.

TechniquePrincipleAdvantages for This ApplicationDisadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.Gold standard for QC; robust, reproducible, and quantitative.[15]Lower resolution and longer run times compared to UPLC.
UPLC-UV HPLC using sub-2 µm particles, requiring higher pressures.Faster analysis times, higher peak capacity (better resolution).Higher instrument cost, more susceptible to clogging from dirty samples.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Orthogonal separation mechanism to HPLC, providing excellent confirmatory data. High efficiency.[14]Can be less robust than HPLC; lower concentration sensitivity.
LC-MS HPLC coupled with a mass spectrometer.Provides mass-to-charge ratio data, allowing for definitive identification of impurities.[15][16]Primarily a qualitative/identification tool; quantification requires specific MS methods (e.g., triple quad) and can be more complex to validate.

Conclusion

The purity validation of a synthesized compound like this compound is a systematic, multi-faceted process that forms the bedrock of its pharmaceutical development. A well-developed, robust reversed-phase HPLC method, using a C18 column with a mobile phase buffered to a pH of approximately 3.5, provides the required performance for routine quality control. The true trustworthiness of this method is established not just by its initial performance, but by a comprehensive validation that rigorously tests its specificity, linearity, accuracy, precision, and robustness according to established ICH guidelines.[10] While alternative technologies like UPLC and LC-MS offer valuable advantages in speed and identification, a fully validated HPLC method remains the cornerstone for ensuring product quality and patient safety.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). National Institutes of Health (NIH).
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • Optimized HPLC chromatograms of eight imidazole antifungal drug... (n.d.). ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021, December 30). Wiley Online Library.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI.
  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. (2016, October 17). PubMed.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing.
  • 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate.
  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles. (n.d.). ResearchGate.
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.).
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.

Sources

A Comparative Guide to the Biological Activity of 4-(1H-imidazol-2-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a core scaffold that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of 4-(1H-imidazol-2-yl)benzoic acid and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

Introduction to this compound

This compound is a bifunctional molecule featuring a benzoic acid moiety attached to the 2-position of an imidazole ring. This unique arrangement confers a range of physicochemical properties that are attractive for drug design. The acidic benzoic acid group can participate in ionic interactions and hydrogen bonding, while the imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, as well as coordinate with metal ions. This duality allows for diverse interactions with biological targets, leading to a spectrum of pharmacological activities.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is crucial for exploring their biological potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthesis of the Benzimidazole Analog Core

A common and well-established method for the synthesis of the structurally related 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction, often carried out in the presence of a dehydrating agent or under acidic conditions, provides a straightforward route to the benzimidazole scaffold.

A representative protocol for the synthesis of a 4-(1H-benzo[d]imidazol-2-yl)aniline, a precursor for various derivatives, is the Phillips-Ladenburg reaction[1].

Experimental Protocol: Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline [1]

  • A mixture of p-aminobenzoic acid (12.34 g, 90 mmol) and o-phenylenediamine (6.48 g, 60 mmol) is refluxed in o-phosphoric acid (60 mL) at 180-200 °C for 4 hours.

  • The reaction mixture is then partially cooled to approximately 50°C.

  • The cooled mixture is poured onto crushed ice and neutralized with a 10% sodium hydroxide solution (140 mL).

  • The precipitated product is collected by vacuum filtration.

  • The solid is washed with an excess of 10% NaOH solution and then with water.

  • The crude product is dried and recrystallized from ethanol to yield 4-(1H-benzo[d]imidazol-2-yl)aniline.

This core structure can then be further modified to introduce various substituents on the aniline or benzimidazole rings to generate a library of analogs for biological screening.

Synthesis of 4-(1H-imidazol-1-yl)benzoic Acid

While not the 2-yl isomer, the synthesis of the 1-yl isomer provides insight into the general strategies for coupling imidazole and benzoic acid moieties. A common approach involves the nucleophilic substitution of a halogenated benzoic acid derivative with imidazole.

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid [2]

  • Combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and potassium carbonate (1.40 g, 10 mmol) in dimethylsulfoxide (7 mL).

  • Heat the mixture with stirring at 120-130°C for 5 hours.

  • Cool the reaction mixture, add water, and acidify.

  • Extract the aqueous layer with ether.

  • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract with ether.

  • Dry the ether extract with sodium sulfate and evaporate to obtain the methyl ester.

  • Reflux the methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for five minutes.

  • Cool the solution and neutralize to pH 6-7 with hydrochloric acid to precipitate the 4-(1H-imidazol-1-yl)benzoic acid.

  • Filter and dry the precipitated acid.

Comparative Biological Activities

The biological activities of this compound and its analogs are diverse, with prominent effects observed in antimicrobial and anticancer studies. The following sections detail these activities, supported by experimental data where available.

Antimicrobial Activity

Imidazole-containing compounds have a long history as antimicrobial agents, and derivatives of this compound are no exception. Their mechanism of action often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity.

A study on 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, an analog of the topic compound, demonstrated good antibacterial activity, particularly against Gram-positive bacteria[3]. The minimum inhibitory concentrations (MICs) were determined using the disk diffusion method[3].

Table 1: Antimicrobial Activity of an Imidazole-2-yl Benzoic Acid Analog

MicroorganismMIC (mg/mL) of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid[3]
Staphylococcus pseudoporcinus6
Kocuria rosea7
Enterococcus cloacae7.5
Candida utilis7

It is important to note that the parent this compound and its simpler analogs require more extensive and direct comparative studies to fully elucidate their antimicrobial potential.

Experimental Protocol: Broth Microdilution Method for MIC Determination [4]

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with a suitable broth medium for the target microorganism.

  • Serial Dilution of Test Compound: The test compound (e.g., an imidazole derivative) is serially diluted in the broth across the wells of the plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (no compound) and a sterility control well (no microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature (e.g., 37°C) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

The imidazole scaffold is a key component of several anticancer drugs, and derivatives of this compound have shown promise in this area. Their anticancer effects are often attributed to the inhibition of critical enzymes involved in cell proliferation and survival, such as kinases.

A study on novel imidazolyl benzoic acid derivatives investigated their in vitro anticancer activity. One of the synthesized compounds, 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid, showed promising anticancer activity[5]. While direct IC50 values for this specific compound were not provided in the abstract, the study highlights the potential of this class of molecules.

Another study on 4-aryl-2-benzoyl-imidazoles, which are structurally related, reported potent antiproliferative properties with IC50 values in the low nanomolar range against various cancer cell lines[6]. For instance, compound 12a from this series exhibited an average IC50 of 14 nM[6]. This suggests that modifications to the core 2-phenyl-imidazole structure can lead to highly potent anticancer agents.

Table 2: Anticancer Activity of Selected Imidazole Analogs

CompoundCancer Cell LineIC50 (nM)[6]
12a (a 4-aryl-2-benzoyl-imidazole)Various14 (average)

Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., imidazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay cluster_cell_prep Cell Preparation & Treatment cluster_assay_steps Assay Procedure cluster_data_acq Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the imidazole and benzoic acid rings. While a comprehensive SAR for the parent compound is still emerging, studies on related imidazole derivatives provide valuable insights.

  • Substitution on the Phenyl Ring: In many series of 2-phenyl-imidazole derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate activity. For instance, in some anticancer imidazole series, electron-donating groups on the phenyl ring have been shown to enhance activity[9].

  • Substitution on the Imidazole Ring: The N-1 position of the imidazole ring is a common site for modification. Alkylation or arylation at this position can influence the compound's lipophilicity and its interaction with the target protein.

  • Modification of the Benzoic Acid Moiety: Conversion of the carboxylic acid to esters or amides can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This can, in turn, affect its overall biological activity.

A systematic approach to SAR involves synthesizing a library of analogs with diverse substituents and evaluating their biological activity. This allows for the identification of key structural features required for optimal potency and selectivity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects. The versatility of the imidazole scaffold allows for extensive chemical modification, providing a rich platform for the development of novel therapeutic agents.

Future research should focus on:

  • Systematic SAR studies of this compound to identify the key structural determinants of its biological activity.

  • Exploration of a broader range of biological targets , including other enzymes and receptors, to uncover new therapeutic applications.

  • In vivo studies of the most promising analogs to evaluate their efficacy, pharmacokinetic properties, and safety profiles in preclinical models.

By leveraging the insights gained from comparative studies and a deeper understanding of the SAR, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 936-946. [Link]
  • PrepChem. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025).
  • Wang, Y., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Journal of medicinal chemistry, 56(23), 9444–9456. [Link]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules, 25(11), 2537. [Link]
  • Broth microdilution. (n.d.). In Wikipedia.
  • Al-Janabi, A. A. H. S., & Aldorkee, S. Y. (2022). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.

Sources

A Senior Application Scientist's Guide to Distinguishing 4-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of medicinal chemistry and materials science, positional isomers can exhibit vastly different pharmacological, toxicological, and material properties. The correct identification of an isomer is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of research and development. This guide provides a comprehensive, data-supported framework for distinguishing between two structurally similar yet distinct isomers: 4-(1H-imidazol-1-yl)benzoic acid (the N-substituted isomer) and 4-(1H-imidazol-2-yl)benzoic acid (the C-substituted isomer).

These compounds serve as versatile building blocks, or synthons, in the creation of more complex molecules. The imidazole moiety is a common feature in many biologically active compounds, including antifungal agents and kinase inhibitors, while the benzoic acid group provides a convenient handle for further chemical modification or for acting as a hydrogen bond donor/acceptor.[1][2][3] The fundamental difference in the point of attachment—a nitrogen atom versus a carbon atom—profoundly influences the molecule's electronics, conformation, and reactivity.

This guide moves beyond theoretical differences to provide field-proven analytical strategies, explaining the causal relationships behind experimental choices and presenting a self-validating workflow for unambiguous identification.

I. The Foundational Difference: Molecular Structure and Connectivity

The core distinction lies in the covalent bond connecting the imidazole and phenyl rings. In 4-(1H-imidazol-1-yl)benzoic acid, the link is a C-N bond, formed at the N1 position of the imidazole. In this compound, it is a more robust C-C bond at the C2 position. This seemingly subtle difference has significant downstream consequences for the molecule's spectroscopic and chromatographic behavior.

G cluster_0 4-(1H-imidazol-1-yl)benzoic acid (N-Substituted) cluster_1 This compound (C-Substituted) isomer1 isomer2

Caption: Molecular structures of the N-substituted and C-substituted isomers.

II. Spectroscopic Fingerprinting: The Key to Unambiguous Identification

The most powerful and definitive methods for distinguishing these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy provides a direct window into the chemical environment of each proton and carbon atom. The difference in connectivity creates unique and easily identifiable signatures for each isomer.

¹H NMR Analysis: The Telltale Imidazole Protons

The proton NMR spectrum is the most direct tool for differentiation. The key lies in observing the signals from the imidazole ring protons.

  • 4-(1H-imidazol-1-yl)benzoic acid (N-substituted): This isomer will show three distinct signals for the imidazole protons. The proton at the C2 position (H2') is unique and typically appears as a sharp singlet significantly downfield (around 8.2-8.4 ppm) due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The protons at the C4' and C5' positions will appear as two separate signals, often multiplets or singlets, at a more upfield position (around 7.6-7.8 ppm).[4]

  • This compound (C-substituted): This isomer is missing the proton at the C2 position. Therefore, its spectrum will show only two proton signals from the imidazole ring, corresponding to the H4' and H5' protons. These typically appear as a singlet or a pair of doublets in the 7.1-7.5 ppm region. The absence of the highly deshielded C2'-H signal is a definitive marker for the C-substituted isomer.

¹³C NMR Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shift of the imidazole carbons, particularly the carbon atom bonded to the phenyl ring, is highly informative.

  • C2' Carbon: In the N-substituted isomer, the C2' carbon is bonded to two nitrogen atoms and a hydrogen atom. Its chemical shift is expected to be around 135-140 ppm. In the C-substituted isomer, the C2' carbon is bonded to two nitrogens and the phenyl ring, leading to a significantly different chemical shift, typically in the 145-150 ppm range.[5]

  • Symmetry of the Benzoic Acid Ring: Both isomers feature a 1,4-disubstituted (para) benzoic acid ring. This substitution pattern leads to a characteristic set of four signals in the aromatic region of the ¹³C NMR spectrum, reflecting the chemical inequivalence of the four aromatic carbons (C1, C2/C6, C3/C5, and C4).[6][7]

Table 1: Comparative NMR Spectral Data

Nucleus Feature Expected Data for 4-(1H-imidazol-1-yl)benzoic acid Expected Data for this compound Rationale for Distinction
¹H NMR Imidazole H2' ~8.3 ppm (singlet) Absent The presence of this unique, downfield singlet is a definitive marker for the N-substituted isomer.
Imidazole H4', H5' ~7.7 ppm (multiplet) ~7.3 ppm (singlet or two signals) Different chemical environments due to connectivity.
Benzoic Acid H2/H6, H3/H5 Two doublets (AA'BB' system) Two doublets (AA'BB' system) Similar patterns, but slight chemical shift differences due to the different electronic nature of the imidazole substituent.
¹³C NMR Imidazole C2' ~138 ppm ~147 ppm The carbon attached to the phenyl ring has a distinct chemical shift depending on whether it's C2' or N1'.
Imidazole C4', C5' ~130 ppm, ~120 ppm ~125 ppm (broad or two signals) Different electronic environments.

| | Benzoic Acid Carbons | 4 distinct aromatic signals + Carboxyl | 4 distinct aromatic signals + Carboxyl | Confirms the 1,4-disubstitution pattern for both. |

Note: Predicted values are based on standard substituent effects and analysis of related structures.[4][5] Actual experimental values may vary based on solvent and other experimental conditions.

Mass spectrometry differentiates isomers by analyzing their mass-to-charge ratio and fragmentation patterns upon ionization. While both isomers have the identical molecular weight (188.18 g/mol ), their fragmentation pathways under Collision-Induced Dissociation (CID) in MS/MS experiments will differ due to the C-N versus C-C linkage.

  • 4-(1H-imidazol-1-yl)benzoic acid (N-substituted): The C-N bond between the rings is often a point of initial fragmentation. One would expect to see fragments corresponding to the imidazolyl cation and the benzoic acid radical cation, or vice-versa.

  • This compound (C-substituted): The C-C bond is stronger. Fragmentation is more likely to occur within the imidazole ring itself, such as the characteristic loss of HCN, or via cleavage of the carboxylic acid group.[8] Studies on similar imidazole isomers have shown that fragmentation pathways can vary significantly with the substituent position, allowing for clear differentiation.[9]

III. Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) can effectively separate the two isomers based on differences in their polarity.

  • Polarity: The N-substituted isomer, with its direct N-aryl linkage, often exhibits different polarity compared to the C-substituted isomer. This can be exploited for separation.

  • Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and methanol or acetonitrile (both containing 0.1% formic acid to ensure protonation of the carboxyl group and improve peak shape) is a standard starting point.[10] The two isomers are expected to have distinct retention times. Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for separating polar compounds like these isomers and can provide orthogonal selectivity to reversed-phase methods.[11]

IV. Experimental Validation Workflow: A Step-by-Step Protocol

For a researcher presented with an unknown sample, the following workflow provides a logical and self-validating path to identification.

G start Unknown Sample (Isomer of C10H8N2O2) lcms Step 1: LC-MS Analysis (Confirm MW = 188.18) start->lcms nmr_prep Step 2: Prepare Sample for NMR (Dissolve in DMSO-d6) lcms->nmr_prep h1_nmr Step 3: Acquire ¹H NMR Spectrum nmr_prep->h1_nmr decision Is a singlet present at ~8.3 ppm? h1_nmr->decision result_n Conclusion: 4-(1H-imidazol-1-yl)benzoic acid (N-Substituted) decision->result_n  Yes result_c Conclusion: This compound (C-Substituted) decision->result_c No   c13_nmr Step 4 (Confirmation): Acquire ¹³C NMR Spectrum result_n->c13_nmr result_c->c13_nmr c13_check_n Confirm Imidazole C2' at ~138 ppm c13_nmr->c13_check_n c13_check_c Confirm Imidazole C2' at ~147 ppm c13_nmr->c13_check_c final_n Identity Confirmed c13_check_n->final_n Match final_c Identity Confirmed c13_check_c->final_c Match

Caption: A logical workflow for the definitive identification of the isomeric benzoic acids.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid and the N-H proton of the imidazole are readily observable in this solvent.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (400 MHz or higher recommended for better resolution). Ensure a sufficient number of scans for the ¹³C spectrum to obtain a good signal-to-noise ratio.

  • Analysis: Process the spectra and compare the chemical shifts and multiplicities with the expected data in Table 1.

  • System: An HPLC or UHPLC system with UV detection.[10]

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV detection at a wavelength where both compounds absorb (e.g., 254 nm).

  • Injection: Inject 1-5 µL of a ~1 mg/mL solution of the sample dissolved in a 50:50 mixture of Mobile Phase A and B. The two isomers should elute as distinct peaks with different retention times.

By systematically applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately distinguish between 4-(1H-imidazol-1-yl)benzoic acid and this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. Available online
  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook. Available online
  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. Available online
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available online
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available online
  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed, Rapid Communications in Mass Spectrometry. Available online
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). Available online
  • Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available online
  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate, Australian Journal of Chemistry. Available online
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Available online
  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
  • 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA).
  • 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. Available online
  • BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER - Optional[13C NMR]. SpectraBase. Available online
  • benzoic acid, 4-[[[(1-methyl-1H-imidazol-2-yl)thio]acetyl]amino]-,methyl ester - Optional[1H NMR]. SpectraBase. Available online
  • Imidazole quantification by LC determination. Wiley Analytical Science. Available online
  • Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis. Benchchem. Available online
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available online
  • 4-(1H-benzimidazol-2-ylsulfanyl)benzoic acid - Optional[13C NMR]. SpectraBase. Available online
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR...
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available online
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID. ChemBK. Available online
  • ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Benzoic acid.
  • Benzoic acid(65-85-0) 13C NMR spectrum. ChemicalBook. Available online
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available online
  • 4-(Imidazol-1-yl)benzoic acid. National Institutes of Health (NIH). Available online
  • 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. AHH Chemical Co., Ltd. Available online
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available online
  • Imidazole - Wikipedia. Wikipedia. Available online
  • 4-(1h-Benzimidazol-2-yl)benzoic acid. PubChem. Available online
  • (PDF) 4-(Imidazol-1-yl)benzoic acid.
  • This compound hydrochloride. ChemScene. Available online
  • 4-(1H-Imidazol-1-yl)Benzoic Acid. CD Bioparticles. Available online
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available online
  • Different Substitution on N-substituted Imidazole derivatives.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research. Available online

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Data Point

In the landscape of pharmaceutical development and fine chemical synthesis, 4-(1H-imidazol-2-yl)benzoic acid stands as a versatile intermediate, a foundational building block for more complex active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring both a benzoic acid moiety and an imidazole ring, offers a rich profile for chemical reactivity. However, this same reactivity profile underscores a critical challenge: the potential for process-related impurities and structural isomers.

For the researcher, scientist, or drug development professional, the purity of such an intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible research, successful synthesis, and ultimately, patient safety. Regulatory bodies and pharmacopoeias rightly demand a comprehensive understanding of an API's impurity profile.[3][4][5] This guide eschews a simplistic, single-method approach. Instead, we present an orthogonal strategy—a multi-technique, self-validating system for assessing the purity of a this compound test sample against a certified reference standard. By cross-validating results from chromatography, mass spectrometry, nuclear magnetic resonance, and elemental analysis, we build a robust and defensible purity profile.

The Cornerstone: The Certified Reference Standard

Before any analysis begins, the importance of a well-characterized reference standard cannot be overstated. A reference standard, such as one certified by the United States Pharmacopeia (USP), is a highly purified compound that serves as the benchmark against which the test sample is measured.[6] It is the anchor of our comparison, providing the accepted values for retention time, spectral data, and elemental composition. All subsequent data from our test sample derives its meaning from its comparison to this standard.

Chromatographic Purity: The Power of Separation with HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the quintessential tool for purity assessment, prized for its ability to separate the main analyte from closely related impurities.[7][8] Its function is to answer the question: "What is the proportion of the target molecule relative to everything else that responds to the detector?"

Causality Behind the Method: Why These Conditions?
  • Orthogonal Separation: The choice of a reversed-phase C18 column is deliberate. The nonpolar stationary phase interacts with the aromatic rings of our molecule, while the polar mobile phase allows for elution. This provides a primary separation mechanism based on hydrophobicity.

  • Controlling Ionization: The molecule possesses both an acidic carboxylic acid group and a basic imidazole group. Its retention behavior is highly dependent on pH. Using a buffered mobile phase (e.g., acetate buffer at pH 4.4) ensures that the ionization state of the analyte and any acidic or basic impurities is consistent, leading to sharp, reproducible peaks.[9]

  • Sensitive Detection: The presence of conjugated aromatic systems in the molecule makes it an excellent candidate for UV detection. An analysis of the UV spectrum would reveal a strong absorbance maximum, providing a sensitive and selective detection wavelength.

Experimental Protocol: HPLC Purity Determination
  • System Preparation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a robust starting point for separating nonpolar and polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 233 nm.[9]

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Test Sample: Prepare the test sample in the same manner as the reference standard.

  • Injection: Inject 10 µL of each solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_detection Data Acquisition & Processing cluster_comparison Purity Assessment Prep_Ref Dissolve Reference Std. (0.5 mg/mL in 50:50 H2O/ACN) HPLC Inject 10 µL into HPLC System (C18 Column, Gradient Elution) Prep_Ref->HPLC Prep_Sample Dissolve Test Sample (0.5 mg/mL in 50:50 H2O/ACN) Prep_Sample->HPLC Detect UV Detection at 233 nm HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Compare Compare Chromatograms (Test vs. Reference) Integrate->Compare Calculate Calculate Area Percent Purity & Identify Impurities Compare->Calculate

Data Presentation: HPLC Comparison
ParameterReference StandardTest SampleAcceptance Criteria
Retention Time (Main Peak) 12.52 min12.51 min± 2% of Reference
Purity (Area %) 99.95%99.21%≥ 99.0%
Impurity A (RRT 0.85) 0.03%0.45%≤ 0.15%
Impurity B (RRT 1.12) Not Detected0.22%≤ 0.15%
Total Impurities 0.05%0.79%≤ 1.0%

RRT = Relative Retention Time

Interpretation: The test sample meets the overall purity specification but fails on the limit for individual impurities, specifically Impurity A. The identity of these impurities is currently unknown and requires further investigation.

Identity Confirmation: LC-MS and NMR Spectroscopy

While HPLC provides quantitative data on purity, it offers little definitive information about molecular structure. We employ mass spectrometry and NMR spectroscopy to confirm the identity of the main peak and begin characterizing the impurities flagged in the HPLC run.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality: Coupling a mass spectrometer to the HPLC system provides an orthogonal detection method.[10] It confirms the molecular weight of the eluting peaks, providing a high degree of confidence in the identity of our main compound and offering crucial clues to the structures of unknown impurities.[11][12]

Experimental Protocol: The HPLC method described above is directly coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The mass analyzer scans a range of m/z 50-500.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_result Identity Verification LC HPLC Effluent ESI Electrospray Ionization (Positive Mode) LC->ESI Analyzer Mass Analyzer (Scan m/z 50-500) ESI->Analyzer Detector MS Detector Analyzer->Detector Verify Confirm [M+H]⁺ Ion for Main Peak Detector->Verify

Data Presentation: LC-MS Results

Peak (from HPLC)Expected [M+H]⁺Observed [M+H]⁺Conclusion
Main Peak (RT 12.51 min) 189.07189.07Identity Confirmed
Impurity A (RT 10.63 min) -205.06Unknown, Δ+16 Da (Oxidation?)
Impurity B (RT 14.01 min) -189.07Isomer of Parent?

Theoretical [M+H]⁺ for C₁₀H₈N₂O₂ is 189.0664.

Interpretation: The main peak is definitively confirmed as this compound. Impurity A has a mass suggesting a possible oxidation product. Impurity B has the same mass as the parent compound, strongly indicating it is a structural isomer (e.g., 2-(1H-imidazol-4-yl)benzoic acid), which would be difficult to distinguish by MS alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: NMR is the gold standard for unambiguous structure elucidation.[13][14][15] It provides a detailed map of the carbon-hydrogen framework, allowing us to confirm the exact connectivity and isomeric form of our compound.[16] Unlike chromatography, which can be blind to co-eluting impurities, NMR provides a complete picture of all proton-containing species in the sample.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the test sample and reference standard, each in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A Bruker 400 MHz spectrometer or equivalent.

  • Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired for both samples.[17]

Data Presentation: Key NMR Shifts (¹H in DMSO-d₆)

Proton AssignmentReference Standard (δ, ppm)Test Sample (δ, ppm)Interpretation
Benzoic Acid Protons (AA'BB') 8.10 (d, 2H), 7.85 (d, 2H)8.10 (d, 2H), 7.85 (d, 2H)Confirms 1,4-substitution pattern
Imidazole Protons 7.75 (s, 2H)7.75 (s, 2H)Confirms imidazole ring protons
Impurity Signals None8.25 (s), 7.95 (t), 7.60 (d)Signals consistent with a 1,3-disubstituted aromatic ring, likely from an isomeric impurity

Interpretation: The ¹H NMR spectrum of the test sample confirms the bulk material is the correct 4-substituted isomer. However, the presence of low-level signals corresponding to a different aromatic substitution pattern corroborates the LC-MS finding that an isomer (Impurity B) is present.

Elemental Composition: Combustion Analysis

The Causality: Elemental analysis provides a fundamental and orthogonal assessment of purity by directly measuring the mass percentages of carbon, hydrogen, and nitrogen.[18][19][20] This technique is insensitive to isomeric impurities but is highly sensitive to the presence of inorganic material, residual solvents, or any other impurity that alters the elemental makeup from the theoretical formula. A result within ±0.4% of the theoretical value is a widely accepted standard for demonstrating high purity.[21][22]

Experimental Protocol: A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[18][20]

Data Presentation: Elemental Analysis Comparison

ElementTheoretical % (for C₁₀H₈N₂O₂)Reference Standard %Test Sample %Deviation (Test)
Carbon (C) 63.8363.7963.55-0.28%
Hydrogen (H) 4.294.314.25-0.04%
Nitrogen (N) 14.8914.8514.71-0.18%

Synthesis and Final Assessment

By integrating the data from our orthogonal analyses, we can construct a comprehensive and trustworthy purity assessment.

Orthogonal_Logic cluster_methods Orthogonal Analytical Methods cluster_findings Key Findings TestSample Test Sample: This compound HPLC HPLC-UV (Separation & Quantification) TestSample->HPLC LCMS LC-MS (Molecular Weight ID) TestSample->LCMS NMR NMR (Structural Confirmation) TestSample->NMR EA Elemental Analysis (Elemental Composition) TestSample->EA F_HPLC Purity: 99.21% Impurity A: 0.45% Impurity B: 0.22% HPLC->F_HPLC F_LCMS Main Peak ID Confirmed Impurity B is an Isomer LCMS->F_LCMS F_NMR Bulk Structure Confirmed Isomeric Impurity Signals Detected NMR->F_NMR F_EA Elemental Composition Within ±0.4% Spec EA->F_EA Decision Final Purity Assessment F_HPLC->Decision F_LCMS->Decision F_NMR->Decision F_EA->Decision

The test sample of this compound has an HPLC purity of 99.21% . The identity of the main component is unequivocally confirmed by LC-MS and NMR spectroscopy. However, the sample does not meet the specification for individual impurities due to the presence of Impurity A (0.45%) and Impurity B (0.22%). Spectroscopic evidence strongly suggests that Impurity B is a structural isomer. The elemental analysis confirms the absence of significant non-organic impurities.

This multi-faceted approach provides a high degree of confidence in the final purity value and delivers actionable insights into the nature of the impurities present, guiding further purification efforts or process optimization. It is this rigorous, evidence-based methodology that upholds the standards of scientific integrity and ensures the quality of materials used in research and development.

References

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL:[Link]
  • Title: Elemental analysis Source: Wikipedia URL:[Link]
  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL:[Link]
  • Title: Nmr Spectroscopy In Pharmaceutical Analysis Source: Pharmaguideline URL:[Link]
  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL:[Link]
  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL:[Link]
  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL:[Link]
  • Title: An International Study Evaluating Elemental Analysis Source: PubMed Central URL:[Link]
  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: Eltra URL:[Link]
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Veeprho URL:[Link]
  • Title: Structure Analysis Source: Bruker URL:[Link]
  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL:[Link]
  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: Veeprho URL:[Link]
  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM URL:[Link]
  • Title: Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q Source: EMA URL:[Link]
  • Title: Edqm Source: Scribd URL:[Link]
  • Title: Related substances: how to characterise and control the impurity profile of an API Source: Aschimfarma URL:[Link]
  • Title: The European directorate for the quality of medicines & healthcare (edqm) Source: EDQM URL:[Link]
  • Title: Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: Studia Universit
  • Title: this compound Source: ChemUniverse URL:[Link]
  • Title: this compound Source: CD Bioparticles URL:[Link]
  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: NIH URL:[Link]
  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL:[Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4-(1H-imidazol-2-yl)benzoic acid, a key structural motif in medicinal chemistry, demands robust analytical methods to ensure quality and consistency throughout the drug development lifecycle. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The experimental choices and validation strategies are explained not merely as procedural steps but as logical consequences of the underlying scientific principles, guided by international regulatory standards.

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. When analytical data is generated using two or more distinct methods, cross-validation serves to demonstrate that these methods provide equivalent results.[1][2] This is a critical exercise when, for instance, a project transitions from early-phase development, where LC-MS/MS might be favored for its sensitivity, to late-phase and quality control, where HPLC-UV is often preferred for its robustness and cost-effectiveness. The International Council for Harmonisation (ICH) guideline Q2(R2) underscores the importance of demonstrating that an analytical procedure is fit for its intended purpose, and cross-validation is a key component of this lifecycle management.[3][4]

Analytical Methodologies Under Comparison

Two orthogonal analytical techniques have been selected for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely adopted, robust, and cost-effective technique ideal for routine analysis and quality control. Its selectivity is primarily determined by the chromatographic separation and the chromophoric nature of the analyte.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, considered the "gold standard" for bioanalysis and trace-level quantification.[5][6] Its specificity is derived from both the chromatographic separation and the mass-to-charge ratio of the analyte and its fragments.

The following sections detail the experimental protocols for each method, followed by a comprehensive cross-validation study.

Experimental Protocols

Method 1: HPLC-UV

This method is designed for the quantification of this compound in bulk drug substance.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (50 µg/mL): Accurately weigh approximately 5 mg of the this compound sample, dissolve in a 100 mL volumetric flask with the diluent, and sonicate to ensure complete dissolution.

Method 2: LC-MS/MS

This method is tailored for the sensitive quantification of this compound, for instance, in low-concentration formulations or for impurity profiling.

Instrumentation:

  • Sciex Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.5 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transition:

    • Analyte: this compound (Precursor ion: m/z 189.1 -> Product ion: m/z 145.1)

    • Internal Standard (IS): Labeled this compound-d4 (Precursor ion: m/z 193.1 -> Product ion: m/z 149.1)

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): As per the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) containing a fixed concentration of the internal standard.

  • Sample Solution: Prepare the sample in a similar manner to the working standards, ensuring the final concentration falls within the calibration range.

Cross-Validation Study Design

The cross-validation study will be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline.[7][8][9] The study will involve analyzing the same set of samples using both the validated HPLC-UV and LC-MS/MS methods.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This comparative guide has successfully demonstrated the cross-validation of two distinct yet reliable analytical methods for the quantification of this compound. The HPLC-UV method stands out as a robust, accurate, and cost-effective choice for routine quality control and release testing. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred technique for bioanalytical studies, trace-level impurity analysis, and instances where matrix effects could compromise the integrity of UV-based detection.

The successful cross-validation provides the necessary scientific evidence to support the interchangeable use of these methods, affording flexibility in analytical strategy throughout the drug development process. This ensures consistent and reliable data, from early discovery to commercial manufacturing, ultimately safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023).
  • U.S. Food and Drug Administration. (2022).
  • Frontage Laboratories. (2025).
  • Outsourced Pharma. (2023).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Altabrisa Group. (2025).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • ECA Academy. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025).
  • ResearchGate. (n.d.). Q2(R1)
  • ProPharma. (2024).
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]
  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (2017).
  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2014).
  • ResearchGate. (2025). HPLC Determination of Imidazole Antimycotis in Antidandruff Cosmetic Products. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma. (2025).

Sources

A Technical Guide to the Enzyme Inhibitory Activity of 4-(1H-imidazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibitory activity of 4-(1H-imidazol-2-yl)benzoic acid derivatives, with a particular focus on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immunology and oncology.

Introduction: The Therapeutic Promise of Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in creating an immunosuppressive microenvironment.[2] This mechanism is exploited by tumor cells to evade the host's immune system, making IDO1 a highly attractive target for cancer immunotherapy.[1][3] The development of small molecule inhibitors of IDO1 is a major focus of current drug discovery efforts.[2]

The imidazole and benzimidazole scaffolds have emerged as privileged structures in the design of potent IDO1 inhibitors.[1][3] These heterocyclic cores can effectively coordinate with the heme iron in the active site of the enzyme, a key interaction for potent inhibition.[2][4] The this compound scaffold combines the heme-binding imidazole moiety with a benzoic acid group that can be readily modified to explore the enzyme's binding pockets and optimize pharmacokinetic properties.

Structure-Activity Relationships (SAR) of Imidazole-Based IDO1 Inhibitors

The core this compound structure is proposed to bind to the IDO1 active site as depicted in the diagram below. The imidazole nitrogen atom coordinates with the heme iron, while the benzoic acid moiety can be directed towards the solvent-exposed region or interact with residues at the entrance of the active site.

G cluster_IDO1 IDO1 Active Site cluster_Inhibitor This compound Derivative Heme Heme Iron (Fe) Pocket_A Hydrophobic Pocket A Pocket_B Hydrophobic Pocket B Entrance Active Site Entrance Imidazole Imidazole Ring Imidazole->Heme Coordination Benzoic_Acid Benzoic Acid Moiety Benzoic_Acid->Entrance Interaction R_group Substituent (R) R_group->Pocket_A Hydrophobic Interaction

Caption: Proposed binding mode of a this compound derivative in the IDO1 active site.

Key SAR Insights:
  • The Imidazole Core is Essential: The imidazole nitrogen is critical for coordinating with the heme iron, and its presence is a primary determinant of inhibitory activity.[2]

  • Substituents on the Benzoic Acid Ring: Modifications to the benzoic acid ring can significantly impact potency and selectivity.

    • Electron-withdrawing groups can enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with polar residues at the active site entrance.

    • Hydrophobic groups can extend into hydrophobic pockets (Pocket A and Pocket B) within the active site, increasing binding affinity.[4] The size and shape of these substituents are crucial for optimal fit.

    • Hydrogen bond donors and acceptors can form additional interactions with amino acid residues, further anchoring the inhibitor.

  • Position of Substitution: The position of substituents on the benzoic acid ring will dictate their ability to interact with specific subpockets of the enzyme active site.

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential impact of structural modifications, the following table presents a hypothetical comparison of the IDO1 inhibitory activity of a series of this compound derivatives. The predicted IC50 values are based on the SAR principles discussed above.

Compound IDSubstituent (R) on Benzoic Acid RingPredicted IC50 (nM)Rationale for Predicted Activity
1 -H (Parent Compound)500Baseline activity from the core scaffold.
2 3-Chloro250The electron-withdrawing chloro group may enhance interactions.
3 4-Chloro300Positional isomer, potentially less optimal interaction than 3-substitution.
4 3-Trifluoromethyl150Strong electron-withdrawing and hydrophobic group, likely to improve binding.
5 4-Phenyl100The phenyl group can extend into a hydrophobic pocket, significantly increasing potency.
6 4-(4-Fluorophenyl)80The fluorine atom can add favorable hydrophobic and potential hydrogen bonding interactions.
7 3,4-Dichloro200While having two electron-withdrawing groups, steric hindrance might slightly decrease activity compared to a single optimal substituent.
8 4-Methoxy600The electron-donating and potentially bulky methoxy group might be unfavorable for binding.

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol provides a detailed methodology for determining the in vitro inhibitory activity of compounds against human IDO1.[6][7][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - IDO1 Enzyme - L-Tryptophan - Assay Buffer - Cofactors C Add Assay Buffer, Cofactors, and IDO1 to Microplate A->C B Prepare Test Compounds (Serial Dilutions) D Add Test Compound or Vehicle Control B->D C->D E Pre-incubate D->E F Initiate Reaction with L-Tryptophan E->F G Incubate at 37°C F->G H Stop Reaction (e.g., with Trichloroacetic Acid) G->H I Develop Colorimetric Signal H->I J Read Absorbance at 480 nm I->J K Calculate % Inhibition and IC50 Values J->K

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Materials:
  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • 4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:
  • Reagent Preparation:

    • Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Prepare a stock solution of L-Tryptophan in the reaction buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the reaction buffer.

    • Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add the recombinant human IDO1 enzyme to all wells except for the blank.

  • Enzymatic Reaction:

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the L-Tryptophan solution to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding TCA to each well.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new microplate.

    • Add the DMAB reagent to each well and incubate at room temperature for 10 minutes to develop a yellow color.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors. By leveraging the established structure-activity relationships of related imidazole and benzimidazole-based inhibitors, medicinal chemists can rationally design and synthesize derivatives with enhanced potency and selectivity. The provided experimental protocol offers a robust method for evaluating the enzyme inhibitory activity of these compounds. Further optimization of this scaffold could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases characterized by immune dysregulation.

References

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
  • PubChem. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
  • National Center for Biotechnology Information.
  • CoLab.
  • National Center for Biotechnology Information.
  • ACS Publications.
  • National Center for Biotechnology Information.
  • Google Patents. WO2023242228A1 - 4-substituted (1h-benzo[d]imidazol-2-yl).
  • PubMed. Synthesis, biological evaluation and in silico studies with 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides as novel selective carbonic anhydrase IX inhibitors endowed with anticancer activity. [Link]
  • Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • MDPI. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]
  • National Center for Biotechnology Information. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). [Link]
  • PubMed. Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. [Link]
  • ResearchGate. Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. [Link]
  • Frontiers. Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. [Link]
  • National Center for Biotechnology Information. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]
  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]
  • Semantic Scholar. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
  • Google Patents.

Sources

A Comparative Structural Analysis: 4-(1H-imidazol-2-yl)benzoic acid vs. its Benzimidazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular design. Among these, imidazole and benzimidazole moieties are particularly prominent, serving as key components in numerous marketed drugs and functional materials.[1] Their prevalence stems from a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity. This guide provides an in-depth comparative analysis of two closely related structures: 4-(1H-imidazol-2-yl)benzoic acid and its benzimidazole analog, 2-(4-carboxyphenyl)-1H-benzimidazole.

The core difference lies in the fusion of a benzene ring to the imidazole core in the benzimidazole analog. This seemingly simple structural modification imparts significant changes in planarity, electronic distribution, and intermolecular interaction potential. Understanding these differences is critical for researchers aiming to fine-tune molecular properties, be it for optimizing receptor binding affinity in drug design or controlling the self-assembly of crystalline materials. This document will dissect the synthesis, spectroscopic identity, crystal structure, and key physicochemical properties of these two molecules, supported by experimental data and detailed protocols.

Molecular Structures at a Glance

To visualize the fundamental difference, let's examine the chemical structures.

Molecular_Structures cluster_imidazole This compound cluster_benzimidazole 2-(4-carboxyphenyl)-1H-benzimidazole imidazole_structure benzimidazole_structure

Figure 1: Chemical structures of the two comparative molecules.

Synthesis and Spectroscopic Characterization

The synthesis of these molecules leverages established heterocyclic chemistry principles. The choice of reactants and conditions is crucial for achieving good yields and purity.

Synthesis of this compound typically involves a multi-step process, often starting from 4-carboxybenzaldehyde.

Synthesis of 2-(4-carboxyphenyl)-1H-benzimidazole is more direct, commonly achieved through the condensation of o-phenylenediamine with 4-carboxybenzaldehyde or a related derivative.[2][3] This reaction, often catalyzed by acid, benefits from the intramolecular cyclization driven by the formation of the stable benzimidazole ring.

Spectroscopic analysis provides the first layer of structural confirmation post-synthesis.

  • ¹H NMR: The aromatic regions will be distinct. The imidazole analog will show characteristic signals for the two protons on the imidazole ring, in addition to the AA'BB' system of the phenyl ring. The benzimidazole analog will lack the discrete imidazole proton signals, instead showing a more complex pattern corresponding to the eight protons of the fused benzimidazole and pendant phenyl rings. The N-H proton for both is often a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The number of aromatic carbon signals will differ. The benzimidazole analog will display more signals due to the additional fused benzene ring. The carbonyl carbon of the carboxylic acid will be present in both, typically around 167 ppm.[4]

  • IR Spectroscopy: Both molecules will exhibit a strong carbonyl (C=O) stretch from the carboxylic acid (~1680-1710 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). Key differences will be in the C=N stretching (~1630 cm⁻¹) and the aromatic C-H bending regions, which are more complex for the benzimidazole derivative.[5]

Comparative Structural Analysis: Insights from X-ray Crystallography

The key differentiating feature is planarity . The benzimidazole core itself is nearly planar.[7][8] The dihedral angle between the benzimidazole ring system and the attached phenyl ring is typically small, often less than 10°, indicating a high degree of conjugation across the molecule.[9] In contrast, the imidazole-phenyl linkage in this compound allows for more rotational freedom. The dihedral angle between the imidazole and benzene rings in a related structure was found to be 14.5°.[6] This difference in planarity has profound implications for the molecule's electronic properties and its ability to participate in π-π stacking interactions.

Table 1: Comparison of Key Structural and Physicochemical Properties

PropertyThis compound2-(4-carboxyphenyl)-1H-benzimidazoleRationale for Difference
Molecular Formula C₁₀H₈N₂O₂C₁₄H₁₀N₂O₂Addition of a C₄H₄ benzene ring.
Formula Weight 188.18 g/mol [10]238.24 g/mol Increased molecular size.
Predicted pKa 3.36 ± 0.10[10]~4-5The fused benzene ring in benzimidazole is electron-withdrawing, but the overall larger conjugated system can influence basicity differently. Benzimidazole itself is less basic (pKa ~5.4) than imidazole (pKa ~7.0).
Melting Point >350 °C[10]Typically >300 °CBoth have high melting points due to strong hydrogen bonding and potential π-stacking. The larger, more planar benzimidazole may pack more efficiently, influencing the melting point.
Planarity Less planar; rotational freedom around the C-C bond linking the rings.More planar; the fused ring system imparts rigidity.The fused ring system restricts conformational flexibility.
Solubility Soluble in polar solvents.[11]Generally soluble in polar organic solvents like alcohol and acetone; sparingly soluble in water.The larger, more aromatic surface area of the benzimidazole analog increases its hydrophobicity.
Thermal Stability High thermal stability is characteristic of imidazole derivatives.[12][13]High thermal stability due to the robust, fused aromatic system.[14][15]Fused aromatic systems are inherently stable at high temperatures.

Physicochemical Properties: The Impact of the Fused Ring

The structural differences directly translate into distinct physicochemical properties.

  • Acidity/Basicity (pKa): Imidazole is amphoteric.[11] The pKa of the conjugate acid of imidazole is about 7.1, making it a moderately good base. Benzimidazole is considerably less basic. The fused benzene ring withdraws electron density, reducing the availability of the lone pair on the sp² nitrogen for protonation.[16][17] This difference in basicity is critical in physiological environments, as it dictates the protonation state and, consequently, the molecule's ability to form ionic interactions.

  • Solubility: The addition of the benzene ring significantly increases the hydrophobic surface area of the benzimidazole analog. While the carboxylic acid and N-H groups provide hydrophilicity for both molecules, the benzimidazole derivative is expected to have lower aqueous solubility compared to its imidazole counterpart.

  • Thermal Stability: Both heterocyclic systems are known for their high thermal stability.[12][18] The fused aromatic nature of benzimidazole suggests it may possess even greater stability against thermal decomposition compared to the non-fused imidazole system.[14][15] This is a key consideration in materials science applications where processing or operational conditions involve high temperatures.

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and analysis of these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_comparison Comparative Studies S1 Reactant Mixing (e.g., o-phenylenediamine + 4-carboxybenzaldehyde) S2 Refluxing (with acid catalyst) S1->S2 Heating S3 Work-up & Purification (Filtration, Recrystallization) S2->S3 Cooling C1 Spectroscopy (NMR, IR, MS) S3->C1 Yielded Product C3 Single Crystal Growth S3->C3 Pure Sample P1 Physicochemical Tests (pKa, Solubility) S3->P1 Pure Sample P2 Thermal Analysis (TGA/DSC) S3->P2 Pure Sample C2 Purity Check (TLC, HPLC, mp) C1->C2 C4 X-ray Diffraction C3->C4 P3 Data Analysis & Comparison C4->P3 P1->P3 P2->P3

Figure 2: General experimental workflow for comparative analysis.

Protocol 1: Synthesis of 2-(4-carboxyphenyl)-1H-benzimidazole

This protocol is adapted from established methods for benzimidazole synthesis.[2][3]

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.08 g, 10 mmol) and 4-carboxybenzaldehyde (1.50 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL) to remove impurities.

  • Drying and Characterization: Dry the purified white solid in a vacuum oven. Determine the yield and melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Single Crystal X-ray Diffraction (SC-XRD) Analysis
  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. A common method is slow evaporation of a saturated solution. For the title compounds, a solvent system like DMF/ethanol or DMSO/methanol could be effective.

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 296 K).[6]

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods (e.g., SHELXS) and refine it using full-matrix least-squares on F² (e.g., SHELXL).[19]

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, dihedral angles, and identify intermolecular interactions like hydrogen bonds and π-π stacking.

Conclusion and Outlook

The comparison between this compound and its benzimidazole analog reveals that the fusion of a benzene ring is a powerful strategy for modulating key molecular properties. The benzimidazole derivative offers greater planarity and thermal stability at the cost of reduced aqueous solubility and basicity. These trade-offs are fundamental considerations in molecular design.

For drug development professionals, the lower basicity of the benzimidazole scaffold can be advantageous in avoiding off-target interactions with physiological amines, while its rigid structure can provide a well-defined conformation for precise receptor docking. For materials scientists, the enhanced planarity and stability of the benzimidazole analog make it a more attractive candidate for creating robust, ordered materials with tailored electronic properties. This guide serves as a foundational resource, underscoring the necessity of detailed structural and physicochemical characterization in the rational design of new chemical entities.

References

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
  • Ivanova, Y., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4445.
  • Semantic Scholar. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed, PMID: 16755047.
  • Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E, 71(Pt 2), o77-o78.
  • ResearchGate. (2018). Imidazole derivatives: Thermally stable organic luminescence materials.
  • Burakov, A. et al. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry, 84(7), 1161-1165.
  • Blazsó, M., & Czégény, Z. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(13), 5341-5349.
  • Pârvu, M. et al. (2016). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 61(4), 283-291.
  • ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Fun, H. K., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E, 64(Pt 12), o2412.
  • ResearchGate. (2020). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1236.
  • ResearchGate. (2023). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
  • ResearchGate. (2018). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Baviskar, B., et al. (2009). SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. Rasayan Journal of Chemistry, 2(1), 186-190.
  • Ivanova, Y., et al. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Symmetry, 13(12), 2399.
  • Ghorab, M. M., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(4), 848-854.
  • Fonari, M. S., et al. (2022). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Molecules, 27(19), 6296.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E, 67(Pt 2), o429.
  • ResearchGate. (2024). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.
  • Al-Juboori, A. M. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3141-3146.
  • AIP Publishing. (2023). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor.
  • ResearchGate. (2021). Two novel imidazole derivatives – Combined experimental and computational study.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • PrepChem.com. Synthesis of 2-(4-Carboxybenzylthio)benzimidazole.
  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
  • ResearchGate. (2023). Imidazole and benzimidazole derivatives encompassing a diverse range of biological activities.
  • MDPI. (2010). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
  • ResearchGate. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Vatsouro, I. M., et al. (2018). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E, 74(Pt 10), 1461-1467.
  • Semantic Scholar. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Wang, X., et al. (2016). Synthesis, X-ray crystal structure and optical properties of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles. Journal of Photochemistry and Photobiology A: Chemistry, 331, 190-196.
  • Sharma, D., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(42), 25134-25155.

Sources

A Comparative Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(1H-imidazol-2-yl)benzoic acid stands out as a valuable building block due to the prevalence of the 2-arylimidazole scaffold in medicinal chemistry. This guide provides an in-depth evaluation of the primary synthetic methodologies for this key intermediate, offering a comparative analysis supported by experimental data to inform strategic decisions in the laboratory.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The molecule's bifunctional nature, possessing both a carboxylic acid and an imidazole ring, necessitates careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions. The two primary approaches to its synthesis involve either forming the imidazole ring with the benzoic acid moiety already in place or attaching the benzoic acid group to a pre-formed imidazole ring. This guide will explore the most prominent and practical of these strategies: the Debus-Radziszewski reaction.

Method 1: The Debus-Radziszewski Reaction - A Classic Convergent Approach

The Debus-Radziszewski synthesis is a powerful and convergent one-pot reaction that constructs the imidazole ring from three key components: a dicarbonyl compound, an aldehyde, and a source of ammonia.[1] This method is often the most direct route to 2-substituted imidazoles.

Mechanistic Considerations

The reaction is believed to proceed through the initial condensation of the dicarbonyl compound (glyoxal) with two equivalents of ammonia to form a diimine intermediate. This diimine then undergoes condensation with the aldehyde (4-formylbenzoic acid) to form the imidazole ring. The final step is an aromatization to yield the stable heterocyclic product. The use of an ammonium salt, such as ammonium acetate, provides both the ammonia and a mildly acidic environment that can catalyze the condensation steps.

Experimental Protocol: Synthesis of Methyl 4-(1H-imidazol-2-yl)benzoate

To circumvent potential complications with the free carboxylic acid, the synthesis is often performed on the corresponding ester, followed by a final hydrolysis step.

Step 1: Imidazole Ring Formation

A mixture of methyl 4-formylbenzoate (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and a large excess of ammonium acetate (5-10 equivalents) in a suitable solvent such as glacial acetic acid or methanol is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or precipitation.

Step 2: Saponification to the Carboxylic Acid

The isolated methyl 4-(1H-imidazol-2-yl)benzoate is then dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is stirred, typically at room temperature or with gentle heating, until the ester is fully hydrolyzed. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the desired this compound, which can then be collected by filtration.

Data Presentation
ParameterDebus-Radziszewski Reaction (via ester)
Starting Materials Methyl 4-formylbenzoate, Glyoxal, Ammonium Acetate
Key Reaction Steps 1. Imidazole formation (reflux) 2. Saponification
Typical Yield 60-80% (overall)
Purity High, after recrystallization
Scalability Readily scalable
Advantages Convergent, one-pot for imidazole ring, readily available starting materials
Disadvantages Requires a two-step process (ester hydrolysis), potential for side reactions if not optimized
Experimental Workflow: Debus-Radziszewski Synthesis

cluster_0 Step 1: Imidazole Formation cluster_1 Step 2: Saponification A Methyl 4-formylbenzoate D Reaction Vessel A->D B Glyoxal B->D C Ammonium Acetate C->D E Methyl 4-(1H-imidazol-2-yl)benzoate D->E Reflux in Acetic Acid F Methyl 4-(1H-imidazol-2-yl)benzoate H Reaction Vessel F->H G NaOH / H2O, MeOH G->H I Acidification (HCl) H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis and Field-Proven Insights

The Debus-Radziszewski reaction is a robust and versatile method for the synthesis of this compound, particularly when performed on the methyl or ethyl ester of 4-formylbenzoic acid. This approach offers several advantages:

  • Expertise & Experience: The reaction is tolerant of a wide range of functional groups on the aldehyde, making it a reliable choice for the synthesis of diverse 2-arylimidazole libraries. The use of the ester protects the carboxylic acid from participating in unwanted side reactions and simplifies the purification of the intermediate.

  • Trustworthiness: The protocol is self-validating in that the successful formation of the imidazole ring can be readily confirmed by spectroscopic methods such as NMR and mass spectrometry before proceeding to the final hydrolysis step. The purity of the final product is typically high after a simple recrystallization.

  • Authoritative Grounding & Comprehensive References: The Debus-Radziszewski reaction is a well-established and widely documented method in heterocyclic chemistry.[2] Its application in the synthesis of substituted imidazoles has been extensively reviewed.[1]

Conclusion

For the synthesis of this compound, the Debus-Radziszewski reaction, particularly when employing the ester of 4-formylbenzoic acid, stands out as a highly efficient and reliable method. Its convergent nature and the use of readily available starting materials make it an attractive choice for both small-scale research and larger-scale production campaigns. The two-step process involving ester hydrolysis is a minor drawback when weighed against the high yields and purity of the final product. Researchers and drug development professionals can confidently employ this methodology to access this important building block for their discovery programs.

References

  • Debus-Radziszewski imidazole synthesis. (2023). In Wikipedia.
  • Imidazole. (2023). In Wikipedia.

Sources

comparative thermal stability of MOFs from 4-(1H-imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Thermal Stability of Imidazolate-Based Metal-Organic Frameworks

For researchers and professionals in drug development, the structural integrity of a delivery vehicle under thermal stress is not merely a technical detail—it is a critical determinant of a formulation's viability. Metal-Organic Frameworks (MOFs), with their tunable porosity and high drug loading capacities, are exceptional candidates for next-generation therapeutics.[1][2][3] However, their performance is fundamentally governed by their stability. This guide offers a comparative analysis of the thermal stability of MOFs, with a focus on frameworks constructed from imidazolate-based linkers, such as the promising but less-documented 4-(1H-imidazol-2-yl)benzoic acid.

While specific thermal data for MOFs from this compound is emerging, a robust understanding can be built by examining its close, well-studied relatives: the Zeolitic Imidazolate Frameworks (ZIFs). ZIFs, which are formed from metal ions like zinc (Zn²⁺) or cobalt (Co²⁺) and imidazolate-type linkers, are renowned for their exceptional thermal and chemical robustness.[4][5][6][7] By analyzing the extensive data on archetypal ZIFs, we can establish a predictive framework for the thermal behavior of new materials in this class.

The Decisive Role of Metal and Atmosphere

The thermal decomposition of a MOF is the temperature at which its crystalline structure collapses. This process is not absolute; it is profoundly influenced by the intrinsic strength of the metal-ligand bonds and the chemical nature of the surrounding atmosphere.[8][9]

1. The Metal-Ligand Bond: The choice of the metal ion is a primary determinant of thermal stability. Stronger coordination bonds between the metal center and the organic linker require more energy to break, resulting in a higher decomposition temperature. For instance, a comparison between the isostructural ZIF-8 (Zinc) and ZIF-67 (Cobalt) reveals that ZIF-8 possesses a higher decomposition temperature, suggesting a more thermally stable Zn-N bond compared to the Co-N bond under these conditions.[10]

2. The Decomposition Atmosphere: The environment in which a MOF is heated plays a critical, and often overlooked, role. In an inert atmosphere like nitrogen or argon, decomposition is a purely thermal process. However, in the presence of air, an oxidative process occurs, which typically lowers the decomposition temperature.[4][11] Studies on ZIF-8 have shown that its decomposition in air is significantly accelerated at temperatures above 250-300°C compared to its breakdown in an inert or reducing environment.[5][11]

Comparative Thermal Decomposition Data

The following table summarizes thermogravimetric analysis (TGA) data for representative imidazolate-based MOFs, providing a baseline for comparison.

MOFMetal IonOrganic LinkerDecomposition Temperature (°C)Atmosphere
ZIF-8 Zn²⁺2-methylimidazolate~550 °C[10]Nitrogen
ZIF-8 Zn²⁺2-methylimidazolate>400 °C[12]Not Specified
ZIF-8 Zn²⁺2-methylimidazolateBegins to lose stability >300 °C[13]Air
ZIF-67 Co²⁺2-methylimidazolate~460 °C[10]Nitrogen
UiO-66 Analogues Zr⁴⁺Terephthalate derivatives300 - 500 °C[14]Not Specified
MOF-5 Analogues Zn⁴O1,4-Benzenedicarboxylate~500 °C[14]Not Specified

Note: Decomposition temperatures are approximate and can vary based on synthesis methods, sample purity, and TGA experimental parameters.

The data clearly indicates that imidazolate-based frameworks like ZIF-8 exhibit high thermal stability, often stable up to 400-500°C in an inert atmosphere.[10][12][14] This robustness is a key advantage for applications that may require heat sterilization or involve high-temperature processing.

Visualizing the Factors of Thermal Stability

The interplay between a MOF's components and its environment dictates its thermal resilience. This relationship can be visualized as a hierarchy of influencing factors.

Key Factors Influencing MOF Thermal Stability A Overall Thermal Stability B Intrinsic Properties A->B C Extrinsic Conditions A->C D Metal Node (e.g., Zn²⁺, Co²⁺, Zr⁴⁺) B->D E Organic Linker (e.g., Imidazolate, Carboxylate) B->E F Framework Topology B->F G Decomposition Atmosphere (Inert vs. Oxidizing) C->G H Heating Rate C->H

Caption: A diagram illustrating the intrinsic and extrinsic factors that determine a MOF's thermal stability.

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of a novel MOF, such as one derived from this compound, TGA is the gold standard. This protocol provides a self-validating system for obtaining reliable and reproducible data.

Objective: To determine the decomposition temperature of a MOF sample.
Materials & Equipment:
  • Synthesized and purified MOF sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or other desired gas) cylinder

  • Alumina or platinum crucibles

  • Microbalance

Step-by-Step Methodology:
  • Sample Preparation & Activation (The "Why"): As-synthesized MOFs often have solvent molecules trapped within their pores. If not removed, the evaporation of these solvents during TGA will be recorded as an initial weight loss, obscuring the true framework decomposition temperature.

    • Protocol: Place 5-10 mg of the MOF sample into a TGA crucible. Activate the sample by heating it under vacuum or a flow of inert gas at a temperature sufficient to remove guest solvents but well below the expected decomposition point (e.g., 100-150 °C) for several hours.[15]

  • Instrument Setup:

    • Protocol: Place the crucible containing the activated sample onto the TGA balance. Tare the balance.

    • Causality: Taring the balance after sample loading ensures that the initial mass is recorded as 100%, providing an accurate baseline for measuring subsequent weight loss.

  • Defining the Experimental Atmosphere:

    • Protocol: Set the desired gas flow (e.g., high-purity nitrogen at 20-50 mL/min).[15] Purge the system for at least 30 minutes before starting the analysis.

    • Causality: Purging removes ambient air, ensuring the analysis is conducted in a controlled inert or reactive atmosphere, which, as established, critically affects decomposition.[11]

  • Executing the Thermal Program:

    • Protocol: Program the TGA to heat the sample from room temperature to a final temperature well above the expected decomposition (e.g., 800 °C). A standard heating rate is 10 °C/min.[15][16]

    • Causality: A controlled, linear heating rate ensures that the sample's decomposition is a function of temperature, not a result of rapid thermal shock, leading to reproducible data.

  • Data Analysis:

    • Protocol: Plot the resulting data as percent weight loss versus temperature. The onset temperature of the major, sharp weight loss step corresponds to the decomposition of the MOF framework.

    • Trustworthiness: The resulting TGA curve provides a clear, quantitative measure of thermal stability. The final residual mass should correspond to the expected metal oxide, validating that the observed weight loss was due to the decomposition of the organic linker.

TGA Workflow Diagram

Standard TGA Workflow for MOF Analysis A 1. Sample Preparation (Weigh 5-10 mg of MOF) B 2. Solvent Removal (Activation) (Heat under vacuum/N₂ flow) A->B C 3. TGA Instrument Setup (Load sample, tare balance) B->C D 4. Atmosphere Control (Purge with N₂ or Air) C->D E 5. Execute Heating Program (e.g., RT to 800°C at 10°C/min) D->E F 6. Data Acquisition (Record Weight % vs. Temp °C) E->F G 7. Analysis (Identify onset of decomposition) F->G

Caption: A step-by-step workflow for conducting thermogravimetric analysis (TGA) on a MOF sample.

Implications for Drug Development and Beyond

For drug delivery applications, high thermal stability is a double-edged sword. It is advantageous for processes like heat sterilization and ensures long-term shelf stability.[1][2] However, for a material to be a viable drug carrier, it must also be biodegradable under physiological conditions. MOFs with extremely high thermal stability, arising from very strong metal-ligand bonds, may be too inert to break down and release their therapeutic payload in the body.

Therefore, the ideal MOF for drug delivery possesses a "Goldilocks" stability: robust enough to withstand formulation and storage but labile enough to decompose in response to specific biological triggers.[2] The unique structure of this compound, with both a robust imidazole ring and a potentially more reactive carboxylate group, suggests that MOFs derived from it could strike this crucial balance.

Conclusion

The thermal stability of MOFs is a critical parameter governed by the interplay of the metal ion, organic linker, and external atmosphere. While direct, comprehensive data for MOFs synthesized from this compound are still being established, analysis of related imidazolate frameworks like ZIF-8 provides a strong predictive foundation. These materials exhibit excellent thermal stability, often exceeding 400°C in inert environments, making them highly attractive for applications requiring robust materials. However, for fields like drug delivery, this high stability must be carefully balanced with the need for controlled degradation. The empirical validation of thermal properties through rigorous, standardized TGA protocols is essential for any new MOF candidate to ensure its safety, efficacy, and suitability for its intended application.

References

  • Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments. American Chemical Society.
  • Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments.
  • Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applic
  • Thermal decompositions and heat capacities study of a co-based zeolitic imidazolate framework.
  • Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
  • Metal-organic frameworks for advanced drug delivery. PMC - PubMed Central.
  • Thermogravimetric analysis of the pristine MOFs ZIF-8, ZIF-67 and the...
  • Copper-induced synthesis of zinc imidazolate metal-organic framework (ZIF-8)
  • Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions.
  • The thermal stability of metal-organic frameworks.
  • Design and Generation of Extended Zeolitic Metal–Organic Frameworks (ZMOFs): Synthesis and Crystal Structures of Zinc(II) Imidazolate Polymers with Zeolitic Topologies.
  • Application of Zinc-Based Metal-Organic Framework ZIF-8 on Paper: A Pilot Study on Visual Appearance and Effectiveness. MDPI.
  • the-thermal-stability-of-metal-organic-frameworks. Bohrium.
  • Metal-organic-framework protected multi-enzyme thin-film for the cascade - reduction of CO2 in a gas-liquid membrane contactor. UQ eSpace.
  • Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid. Benchchem.

Sources

A Comparative Guide to the Cytotoxicity of Imidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This five-membered heterocycle is a key component in numerous natural products, including the amino acid histidine and purine bases, making it a biocompatible and effective pharmacophore.[1][2] Its unique ability to engage in hydrogen bonding and coordinate with various biomolecules has led to the development of several successful anticancer drugs, such as dacarbazine and nilotinib.[1] This guide provides a comparative analysis of the cytotoxic effects of benzoic acid derivatives featuring the 4-(1H-imidazol-2-yl) scaffold and related structures, synthesizing data from multiple studies to offer insights into their therapeutic potential.

Comparative Cytotoxicity Analysis

Direct head-to-head comparative studies on a wide range of 4-(1H-imidazol-2-yl)benzoic acid derivatives are limited in publicly accessible literature. However, by synthesizing data from studies on structurally related benzimidazole and imidazole-hydrazone hybrids, we can establish a representative comparison of their cytotoxic efficacy against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is the standard metric for this comparison.

The data presented below is collated from independent studies, and while standardized assays like the MTT assay were used, variations in experimental conditions should be considered when interpreting the results.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole Salt1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast)22.41[3]
HepG2 (Liver)25.14[3]
DLD-1 (Colorectal)41.97[3]
Benzimidazole Derivativese-182A549 (Lung)15.80[4]
HepG2 (Liver)15.58[4]
Benzimidazole-Hydrazone HybridCompound 6hMCF-7 (Breast)10.32[5]
HepG2 (Liver)7.82[5]
Benzimidazole-Hydrazone HybridCompound 6iMCF-7 (Breast)11.46[5]
HepG2 (Liver)8.14[5]
Reference DrugCisplatinA549 (Lung)~10-20 (Typical)[4]
HepG2 (Liver)~5-15 (Typical)[3][4]

Insights from the Data:

  • Potency: The benzimidazole-hydrazone hybrids (6h and 6i) demonstrate superior cytotoxicity, particularly against the HepG2 liver cancer cell line, with IC50 values as low as 7.82 µM.[5]

  • Broad-Spectrum Activity: The evaluated compounds show efficacy across multiple cancer types, including breast, liver, lung, and colorectal carcinomas, indicating a potential for broad-spectrum application.[3][4][5]

  • Structure-Activity Relationship (SAR): The inclusion of a halogenated benzylidenebenzohydrazide moiety in compounds 6h and 6i appears to significantly enhance cytotoxic activity compared to the simpler benzimidazole salts. This suggests that the hydrazone linker and substituted aromatic rings are critical pharmacophoric features for this class of compounds.[5]

Mechanism of Action: Targeting Critical Cellular Pathways

The anticancer activity of imidazole derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes essential for cancer cell proliferation and survival.

1. Kinase Inhibition: Many imidazole-based compounds function as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. Overactivity of kinases like Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers. The benzimidazole-hydrazone hybrids 6h and 6i, for instance, have been identified as potent multi-kinase inhibitors, disrupting these signaling cascades and halting cell proliferation.[5]

Kinase_Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor P1 Signaling Proteins Receptor->P1 P Kinase_Cascade Kinase Cascade (e.g., MAPK) P1->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Inhibitor Imidazole Derivative (e.g., Compound 6i) Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade

Caption: Imidazole derivatives can inhibit kinase signaling pathways.

2. Induction of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Mechanistic studies on compound 6i revealed that it triggers apoptosis in HepG2 liver cancer cells. This is achieved by modulating the expression of key apoptosis-regulating proteins: upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the balance of pro- and anti-apoptotic factors commits the cancer cell to a path of self-destruction.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (imidazole derivatives) and a reference drug (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

The imidazole scaffold remains a highly valuable framework for the design of novel anticancer agents. The data synthesized in this guide highlights that derivatives incorporating benzimidazole and hydrazone moieties exhibit potent, broad-spectrum cytotoxic activity against various cancer cell lines. Their multi-targeted mechanism of action, involving the inhibition of key protein kinases and the induction of apoptosis, makes them compelling candidates for further development.

Future research should focus on expanding the library of this compound derivatives and conducting systematic structure-activity relationship studies to optimize potency and selectivity. In vivo evaluation in preclinical animal models will be a critical next step to validate the therapeutic potential of the most promising compounds identified in vitro.

References

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Verma, A., et al. (2017). Imidazoles as potential anticancer agents. PubMed Central.
  • Loidl, M., et al. (2020). Structure–activity relationship study of imidazoles C 1–C 12 compared with CA-4 and CA-4P. ResearchGate.
  • Zhang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • Syed, R., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Aouad, M. R., et al. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central.
  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central.
  • Rostom, S. A. F., et al. (2003). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate.
  • Sevindik, H. G., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
  • Çöl, B., et al. (2022). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Journal of Cellular and Molecular Biology.
  • Al-Masoudi, N. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health.
  • My Skin Recipes. (n.d.). 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. My Skin Recipes.
  • Yurttaş, L., et al. (2017). Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines. ResearchGate.
  • Sevindik, H. G., et al. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.

Sources

A Spectroscopic Journey: Distinguishing 4-(1H-imidazol-2-yl)benzoic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the structural integrity of a molecule is paramount. The synthesis of complex heterocyclic compounds, such as 4-(1H-imidazol-2-yl)benzoic acid, a valuable building block, requires meticulous verification at each synthetic step. This guide provides an in-depth spectroscopic comparison between the final product and its key precursor, 4-formylbenzoic acid, offering researchers a clear roadmap for reaction monitoring and product validation.

The transformation from an aromatic aldehyde to a 2-substituted imidazole introduces significant changes to the molecule's electronic and vibrational landscape. These changes are readily observable through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic spectral signatures of both the starting material and the product, chemists can unequivocally confirm the successful formation of the imidazole ring.

The Synthetic Transformation: A Conceptual Overview

The synthesis of this compound is commonly achieved via the Debus-Radziszewski imidazole synthesis.[1] This multicomponent reaction elegantly constructs the imidazole ring from three fundamental building blocks: a 1,2-dicarbonyl (such as glyoxal), an aldehyde (4-formylbenzoic acid), and an ammonia source (typically ammonium acetate).

The core transformation involves the consumption of the aldehyde functional group of 4-formylbenzoic acid and its incorporation into the newly formed imidazole ring at the C2 position. This event is the primary focus of our spectroscopic analysis.

Caption: Synthetic route to this compound.

¹H and ¹³C NMR Spectroscopy: The Definitive Proof of Transformation

NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes in this synthesis. The disappearance of the highly characteristic aldehyde proton and carbon signals, coupled with the emergence of new signals corresponding to the imidazole ring, provides unambiguous evidence of a successful reaction.

Causality in NMR Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is dictated by its local electronic environment. The conversion of the electron-withdrawing aldehyde group (-CHO) into a carbon atom within an aromatic imidazole ring drastically alters this environment for nearby nuclei.

  • Disappearance of the Aldehyde: The most telling sign is the loss of the aldehyde proton signal, which typically appears far downfield (around 10 ppm) in the ¹H NMR spectrum due to the deshielding effect of the carbonyl group.[2] Similarly, the aldehyde carbon resonance in the ¹³C NMR spectrum, found around 190-200 ppm, will vanish.[3]

  • Appearance of the Imidazole Ring: In the product, new signals will appear. The two equivalent C-H protons on the imidazole ring (H4' and H5') are expected to produce a singlet in the aromatic region (typically 7-8 ppm). The N-H proton of the imidazole may appear as a broad singlet, often further downfield, and its position can be concentration and solvent-dependent. In the ¹³C NMR spectrum, new resonances for the imidazole carbons will be observed.

Comparative NMR Data
Assignment 4-Formylbenzoic Acid (Precursor) This compound (Product) - Expected Rationale for Change
¹H NMR
Aldehyde H (-CHO)~10.1 ppm (s, 1H)[2]AbsentConsumption of the aldehyde group during imidazole ring formation.
Benzoic Acid H (ortho to -COOH)~8.17 ppm (d, 2H)[2]~8.1 ppm (d, 2H)Minor shift due to change in the para substituent's electronic nature.
Benzoic Acid H (ortho to -CHO/Imidazole)~8.05 ppm (d, 2H)[2]~8.0 ppm (d, 2H)Minor shift; the imidazole ring's electronic effect differs from the aldehyde's.
Carboxylic Acid H (-COOH)~13.5 ppm (br s, 1H)[2]~13.0 ppm (br s, 1H)Remains present, position is solvent and concentration dependent.
Imidazole H (H4', H5')Absent~7.5 - 7.8 ppm (s, 2H)Appearance of the newly formed imidazole ring protons.
Imidazole H (N-H)Absent>12 ppm (br s, 1H)Appearance of the N-H proton from the imidazole ring.
¹³C NMR
Aldehyde C (-CHO)~193 ppm[3][4]AbsentConsumption of the aldehyde group.
Carboxylic Acid C (-COOH)~167 ppm[3][4]~167 ppmThe carboxylic acid group remains largely unaffected.
Benzoic Acid C (quaternary, C1 & C4)~132 ppm, ~139 ppm[3][4]~130 ppm, ~135 ppmShifts reflect the new electronic environment from the imidazole substituent.
Benzoic Acid CH~130 ppm, ~131 ppm[3][4]~129 ppm, ~130 ppmMinor environmental changes.
Imidazole C (C2')Absent~145 ppmAppearance of the carbon linking the two rings.
Imidazole C (C4', C5')Absent~122 ppmAppearance of the CH carbons in the imidazole ring.

Note: Expected values for the product are predictive and based on analysis of analogous structures like 4-(1H-benzo[d]imidazol-2-yl)benzoic acid and general principles of NMR spectroscopy.[5][6] Experimental values may vary.

FT-IR Spectroscopy: Tracking Functional Group Conversion

Infrared spectroscopy excels at identifying the presence and absence of specific functional groups by detecting their characteristic vibrational frequencies.

Causality in IR Analysis

The key event to monitor is the conversion of the C=O stretch of the aldehyde into the C=N and C=C stretching vibrations of the imidazole ring.

  • Aldehyde C=O Stretch: 4-Formylbenzoic acid exhibits a strong, sharp absorption band characteristic of an aromatic aldehyde C=O stretch, typically around 1700-1710 cm⁻¹.[7][8]

  • Carboxylic Acid O-H and C=O Stretches: Both the precursor and the product will show a very broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a C=O stretch for the acid (~1680-1700 cm⁻¹).[8]

  • Imidazole Vibrations: The product will feature new bands corresponding to the imidazole ring. These include C=N stretching (~1600-1650 cm⁻¹) and various aromatic C=C stretching and C-H bending vibrations. A notable N-H stretching band (~3100-3300 cm⁻¹) from the imidazole ring should also appear.[9]

Comparative FT-IR Data
Vibrational Mode 4-Formylbenzoic Acid (Precursor) This compound (Product)
O-H Stretch (Carboxylic Acid) Very broad, ~2500-3300 cm⁻¹[8]Very broad, ~2500-3300 cm⁻¹
N-H Stretch (Imidazole) AbsentPresent, ~3100-3300 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aldehyde C-H Stretch Two weak bands, ~2820 & ~2730 cm⁻¹Absent
C=O Stretch (Aldehyde) Strong, ~1705 cm⁻¹[7]Absent
C=O Stretch (Carboxylic Acid) Strong, ~1685 cm⁻¹[7]Strong, ~1690 cm⁻¹
C=N & C=C Stretches (Aromatic/Imidazole) ~1600 cm⁻¹Multiple bands, ~1550-1650 cm⁻¹

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the final product's elemental composition.

Causality in MS Analysis

The reaction involves the incorporation of two nitrogen atoms and the net loss of water molecules. This results in a predictable mass change from the precursor to the product.

  • 4-Formylbenzoic Acid (C₈H₆O₃): Molecular Weight = 150.13 g/mol .[8] The mass spectrum will show a molecular ion peak (M⁺) at m/z 150.[10][11]

  • This compound (C₁₀H₈N₂O₂): Molecular Weight = 188.18 g/mol .[12] A successful synthesis will be confirmed by the appearance of a molecular ion peak at m/z 188.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this class of compounds. Instrument parameters should be optimized for the specific equipment used.

Analytical_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in DMSO-d6 Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC Spectra Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or use ATR Acq_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Dissolve in MeOH/H2O for ESI Acq_MS Acquire High-Resolution Mass Spectrum Prep_MS->Acq_MS Ana_NMR Assign Signals & Confirm Connectivity Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Conversions Acq_IR->Ana_IR Ana_MS Confirm Molecular Formula Acq_MS->Ana_MS Conclusion Structural Confirmation Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: General workflow for spectroscopic validation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes both precursor and product well). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan which is automatically subtracted from the sample spectrum.[13]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

  • Acquisition (ESI-MS): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination and formula confirmation.

By systematically applying these spectroscopic methods and understanding the expected spectral changes, researchers can confidently track the conversion of 4-formylbenzoic acid to this compound, ensuring the integrity of their synthetic work and the quality of the final product.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246430). [Link]
  • SpectraBase. 4-Formylbenzoic acid. [Link]
  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. [Link]
  • ResearchGate. 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]
  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
  • SpectraBase. 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. benzoic acid, 4-[[[(1-methyl-1H-imidazol-2-yl)thio]acetyl]amino]-,methyl ester - Optional[1H NMR] - Spectrum. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 4-Formylbenzoic acid. [Link]
  • SpectraBase. 4-(1H-benzimidazol-2-ylsulfanyl)benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER - Optional[13C NMR]. [Link]
  • NIST WebBook. Benzoic acid, 4-formyl-. [Link]
  • MDPI.
  • AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl)
  • ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]
  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
  • ResearchGate.
  • CD Bioparticles. This compound. [Link]
  • SpectraBase. 4-Formylbenzoic acid - Optional[MS (GC)] - Spectrum. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid. [Link]
  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • PMC - NIH. 4-(Imidazol-1-yl)benzoic acid. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]
  • ResearchGate. FT-IR spectra of compound (4) Compound (5):3-(3-((1H-imidazol-2-yl).... [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(1H-imidazol-2-yl)benzoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-(1H-imidazol-2-yl)benzoic acid, empowering researchers to manage their chemical waste with confidence and scientific rigor.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound with detailed disposal instructions can be elusive, we can infer its likely characteristics based on its chemical structure and available data for similar compounds.

One available SDS for this compound suggests it has "No particular hazard associated with this compound"[1]. However, it is a prudent and standard laboratory practice to treat all novel or lesser-known compounds with a degree of caution. An SDS for a structurally related compound, 4-(1H-imidazol-1-yl)benzoic acid, indicates that it may cause skin, eye, and respiratory irritation[2][3]. Given the presence of both a carboxylic acid and an imidazole group, it is reasonable to assume that this compound may possess similar irritant properties.

Therefore, for the purposes of safe handling and disposal, it is recommended to treat this compound as a potentially hazardous substance. This proactive approach ensures the highest level of safety for laboratory personnel and the environment.

Table 1: Hazard Profile and Handling Recommendations

Hazard ConsiderationRecommended Action
Toxicity Assume moderate toxicity. Avoid inhalation, ingestion, and skin/eye contact.[1][2]
Reactivity Avoid mixing with strong oxidizing agents, strong bases, or strong acids unless part of a validated neutralization procedure.
Environmental Prevent release into the environment. Do not dispose of down the drain.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process that aligns with general principles of hazardous waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5][6]

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[7]

Step 2: Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and properly labeled.[8]

  • Container Selection: Use containers made of a material that will not react with the acidic nature of the compound (e.g., high-density polyethylene - HDPE).

  • Labeling: The label must be clear, legible, and securely attached. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

Step 3: On-Site Accumulation

Laboratories typically have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4][9]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage: Keep waste containers tightly closed except when adding waste.[8][10] Store containers in a secondary containment bin to prevent the spread of potential spills.

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.

Step 4: Final Disposal

The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service.[2]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste and will work with certified waste management vendors.[8]

  • Do Not Attempt On-Site Treatment: Unless your facility has the specific permits and equipment for chemical waste treatment, do not attempt to neutralize or treat the waste yourself. An SDS for a similar compound suggests that incineration in a chemical incinerator with an afterburner and scrubber is a suitable disposal method.[2] This is a highly specialized process that must be carried out by trained professionals.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Unused Solid or Contaminated Material C Labeled Solid Hazardous Waste Container A->C B Aqueous or Organic Solutions D Labeled Liquid Hazardous Waste Container B->D E Store in Satellite Accumulation Area (SAA) C->E D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Compliant Off-Site Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Small Spills: For a small spill of solid material, gently sweep it up, avoiding the generation of dust, and place it in the designated solid hazardous waste container.[1] If it is a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS office. Prevent the spill from entering drains or waterways.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By following these detailed procedures for the disposal of this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Materials Safety Data Sheet for this compound. KamulinBiotechco.ltd. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
  • MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. Capot Chemical Co., Ltd. [Link]
  • This compound;hydrochloride. SLP pharma. [Link]
  • Chemical Waste Disposal Guidelines. Emory University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(1H-imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. The safe handling of these materials is paramount, not only for regulatory compliance but as a fundamental pillar of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(1H-imidazol-2-yl)benzoic Acid, ensuring the protection of researchers and the integrity of the research environment. While some preliminary safety data for this compound suggests it is non-hazardous, a comprehensive evaluation of its structural analogues and the principles of chemical hygiene dictates a more cautious approach.[1] The information herein is synthesized from available safety data sheets, established laboratory safety protocols, and a deep understanding of the potential hazards associated with aromatic carboxylic acids.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive hazard profile for this compound is not extensively documented, its chemical structure—an aromatic carboxylic acid containing an imidazole moiety—necessitates a thorough risk assessment. Structurally similar compounds, such as 4-(1H-imidazol-1-yl)benzoic acid, are known to cause skin and eye irritation.[2][3] Therefore, it is prudent to handle this compound with the assumption of similar potential hazards.

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause irritation.

  • Eye Irritation: Direct contact can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

  • Ingestion: May be harmful if swallowed.

The following table summarizes the potential hazards and the corresponding personal protective equipment (PPE) required for mitigation.

Potential Hazard Exposure Route Recommended Personal Protective Equipment (PPE)
Skin IrritationDermal ContactChemical-resistant gloves (Nitrile), fully buttoned lab coat.
Eye IrritationEye ContactSafety glasses with side shields or chemical splash goggles.
Respiratory IrritationInhalationWork in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.
IngestionOralDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure risk. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Hand Protection

Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling this compound in solid form and in most common laboratory solvents.[4] Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[2]

Eye and Face Protection

Safety glasses with side shields that conform to ANSI Z87.1 standards are the minimum requirement.[5] For procedures with a higher risk of splashing or dust generation, chemical splash goggles should be worn.[4] A face shield, worn over safety glasses, provides an additional layer of protection.[4][5]

Body Protection

A standard laboratory coat, fully buttoned, is required to protect against accidental spills.[5] Ensure that the lab coat is made of a material appropriate for the chemicals being handled. For handling larger quantities, a chemical-resistant apron may be worn over the lab coat.

Respiratory Protection

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[5] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved particulate respirator should be used.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Handling_Workflow Receiving Receiving & Storage Preparation Preparation & Weighing Receiving->Preparation Handling Handling & Use Preparation->Handling Disposal Waste Disposal Handling->Disposal Decontamination Decontamination Handling->Decontamination Disposal->Decontamination

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-2-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(1H-imidazol-2-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.